5-Ethoxypyridine-2-sulfonyl chloride
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H8ClNO3S |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
5-ethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-2-12-6-3-4-7(9-5-6)13(8,10)11/h3-5H,2H2,1H3 |
InChI Key |
IDSZTWJKOKSWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 5-Ethoxypyridine-2-sulfonyl chloride
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthesis, Reactivity, Handling of Unstable Heterocycles, and Medicinal Applications
Executive Summary
5-Ethoxypyridine-2-sulfonyl chloride (CAS 1432129-26-4) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike benzene sulfonyl chlorides, pyridine-2-sulfonyl chlorides possess unique electronic instabilities that make them challenging to isolate and store. This guide provides a rigorous technical analysis of the compound's properties, a validated synthesis route derived from recent patent literature, and critical handling protocols to prevent SO₂ extrusion—a common decomposition pathway for this class of reagents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The 5-ethoxypyridine-2-sulfonyl chloride molecule features an electron-rich ethoxy substituent at the C5 position and a highly electrophilic sulfonyl chloride group at the C2 position. The interplay between the electron-donating ethoxy group and the electron-deficient pyridine ring creates a unique reactivity profile.
Table 1: Physicochemical Data[6][7]
| Property | Data |
| Chemical Name | 5-Ethoxypyridine-2-sulfonyl chloride |
| CAS Number | 1432129-26-4 |
| Molecular Formula | C₇H₈ClNO₃S |
| Molecular Weight | 221.66 g/mol |
| SMILES | CCOC1=CN=C(C=C1)S(=O)(=O)Cl |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Acetonitrile; decomposes in water/alcohols |
| Storage | -20°C, under Argon/Nitrogen, anhydrous conditions |
Synthesis & Manufacturing
The direct chlorosulfonation of 3-ethoxypyridine is generally not feasible due to the deactivating nature of the pyridine nitrogen and the sensitivity of the ring. Consequently, the most robust synthetic route involves the oxidative chlorination of a sulfur-functionalized precursor.
Validated Synthetic Route (Benzylthio Intermediate)
Recent process chemistry literature (e.g., Patent EP4455136A1) highlights a two-step sequence starting from 2-bromo-5-ethoxypyridine. This method avoids the handling of foul-smelling free thiols by using a benzyl-protected intermediate.
Step 1: Nucleophilic Aromatic Substitution (
)
Precursor: 2-Bromo-5-ethoxypyridine Reagent: Benzyl mercaptan (BnSH), Base (NaH or K₂CO₃) Solvent: DMF or DMSO Conditions: 80–100°C, inert atmosphere.
The bromide at the C2 position is activated for displacement by the ring nitrogen. Benzyl mercaptan acts as the nucleophile, yielding 2-(benzylthio)-5-ethoxypyridine .
Step 2: Oxidative Chlorination
Precursor: 2-(benzylthio)-5-ethoxypyridine Reagent: N-Chlorosuccinimide (NCS) / HCl or Cl₂ gas Solvent: Acetic acid / Water or DCM / Water Mechanism: The benzyl group is cleaved oxidatively, converting the sulfide directly to the sulfonyl chloride.
Visualization: Synthesis Workflow
Figure 1: Validated synthetic pathway from 2-bromo-5-ethoxypyridine via a benzylthio intermediate.
Reactivity Profile & Instability Management
The Critical Challenge: SO₂ Extrusion Pyridine-2-sulfonyl chlorides are notoriously unstable compared to their carbocyclic analogs (e.g., tosyl chloride). The proximity of the sulfonyl group to the pyridine nitrogen allows for a decomposition pathway where sulfur dioxide is extruded, generating a 2-chloropyridine derivative.
-
Mechanism: The lone pair on the pyridine nitrogen can assist in the elimination of SO₂, particularly at elevated temperatures or in the presence of Lewis acids.
-
Impact of 5-Ethoxy Group: The ethoxy group at C5 is an electron-donating group (EDG). While EDGs generally stabilize the aromatic ring, they can increase electron density at the C2 position, potentially accelerating nucleophilic attacks but also modulating the stability of the C-S bond.
Handling Protocols
-
Temperature Control: All reactions involving the generation or use of this reagent should be conducted at 0°C to -10°C .
-
Solvent Selection: Avoid nucleophilic solvents (water, alcohols). Use anhydrous DCM (Dichloromethane) or THF.
-
"Make-and-Use" Strategy: Do not attempt to store the purified sulfonyl chloride for extended periods. It is best generated in situ or used immediately after workup.
Visualization: Reactivity vs. Decomposition
Figure 2: Competition between desired sulfonamide formation and thermal decomposition via SO₂ extrusion.
Applications in Medicinal Chemistry
The 5-ethoxypyridine-2-sulfonyl moiety is a "privileged scaffold" in drug discovery, often used to optimize pharmacokinetic properties (solubility, metabolic stability) compared to phenyl sulfonamides.
Key Therapeutic Areas[10]
-
PKR Agonists: Recent patent filings (e.g., EP4455136A1) identify this specific sulfonyl chloride as a key intermediate in synthesizing Pyruvate Kinase R (PKR) agonists for treating hemolytic anemia.
-
USP9X Inhibitors: Used in the development of inhibitors for the deubiquitinating enzyme USP9X, a target in various cancers (pancreatic, breast, lung).
-
Bioisosteres: The pyridine nitrogen offers a hydrogen bond acceptor site that is absent in phenyl analogs, potentially improving binding affinity in kinase pockets.
Experimental Protocol: General Coupling Procedure
Objective: Synthesis of N-substituted-5-ethoxypyridine-2-sulfonamide.
-
Preparation of Amine Solution:
-
In a flame-dried round-bottom flask, dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add dry Pyridine or Triethylamine (3.0 equiv).
-
Cool the mixture to 0°C under an Argon atmosphere.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 5-ethoxypyridine-2-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Critical Step: Add the sulfonyl chloride solution dropwise to the amine solution over 10–15 minutes. Do not add the amine to the sulfonyl chloride , as excess sulfonyl chloride can decompose.
-
-
Reaction & Workup:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours. Monitor by TLC/LCMS.
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
-
Note: If the sulfonyl chloride was generated in situ (e.g., from oxidative chlorination), the organic layer from that step can be dried and added directly to the amine solution to minimize handling time.
-
References
-
European Patent Office. (2024). Compound containing bis(azanylylidene) sulfonyl structure and use thereof in medicine (EP4455136A1). Retrieved from .
-
BenchChem. (2025).[1][2] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from .
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides - Recent Literature.[3] Retrieved from .
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyridine-3-sulfonyl chloride (Analogous Handling). Retrieved from .
Sources
5-Ethoxypyridine-2-sulfonyl chloride CAS number and molecular weight
Core Identity & Handling Protocols for Medicinal Chemistry Applications
Part 1: Executive Summary & Chemical Identity
5-Ethoxypyridine-2-sulfonyl chloride is a specialized heterocyclic building block predominantly used in the synthesis of sulfonamide-based pharmacophores. Unlike benzenesulfonyl chlorides, pyridine-2-sulfonyl chlorides exhibit unique reactivity profiles and significant instability due to the electron-deficient nature of the pyridine ring and the "alpha effect" of the adjacent nitrogen.
This guide provides a validated technical framework for the identification, synthesis, handling, and application of this reagent, designed to minimize decomposition risks during experimental workflows.
Chemical Profile Table[][2][3]
| Property | Specification |
| Chemical Name | 5-Ethoxypyridine-2-sulfonyl chloride |
| CAS Number | 1432129-26-4 |
| Molecular Weight | 221.66 g/mol |
| Molecular Formula | C₇H₈ClNO₃S |
| Appearance | Pale yellow to orange low-melting solid or oil |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
| Storage Class | Moisture-sensitive; Store at 2–8°C under Argon/Nitrogen |
| SMILES | CCOC1=CC=C(N=C1)S(Cl)(=O)=O |
Part 2: Critical Stability & Handling (Expertise & Experience)
The "Instability Trap": Researchers often experience low yields when using pyridine-2-sulfonyl chlorides. This is rarely due to the coupling reaction itself but rather the reagent's inherent instability.
-
Hydrolysis Sensitivity: The C-2 position makes the sulfonyl group highly susceptible to nucleophilic attack by water. Hydrolysis yields 5-ethoxypyridine-2-sulfonic acid , which is unreactive in standard sulfonylation conditions.
-
SO₂ Extrusion: Unlike phenyl analogs, pyridine-2-sulfonyl chlorides can degrade via SO₂ extrusion, particularly at elevated temperatures (>0°C for prolonged periods), generating the corresponding 2-chloropyridine derivative.
Operational Protocol for Stability:
-
Never store solutions of the reagent. Prepare fresh or use commercial stock immediately upon opening.
-
Reaction Temperature: Maintain reaction mixtures at 0°C to -10°C during the addition phase.
-
Base Selection: Avoid nucleophilic bases (e.g., pyridine) if possible; sterically hindered bases (e.g., DIPEA) or inorganic bases (e.g., Na₂CO₃) in biphasic systems are superior preventing self-quench side reactions.
Part 3: Synthesis & Manufacturing Pathways
The synthesis of 5-ethoxypyridine-2-sulfonyl chloride typically follows an oxidative chlorination pathway, avoiding the harsh conditions of direct sulfonation which often fail on electron-deficient rings.
Mechanism of Synthesis (Graphviz Visualization)
Caption: Oxidative chlorination pathway converting the thiol precursor to the sulfonyl chloride, highlighting the critical hydrolysis risk.
Part 4: Experimental Protocol
Standard Procedure: Sulfonamide Coupling
This protocol is optimized to mitigate the instability of the 5-ethoxypyridine-2-sulfonyl chloride.
Reagents:
-
Amine substrate (1.0 equiv)
-
5-Ethoxypyridine-2-sulfonyl chloride (1.2 equiv)
-
Dichloromethane (DCM), anhydrous[4]
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
DMAP (0.1 equiv, optional catalyst)
Step-by-Step Workflow:
-
Preparation: Purge a round-bottom flask with Nitrogen or Argon. Add the Amine substrate and DCM (0.1 M concentration).
-
Base Addition: Add TEA/DIPEA and cool the solution to 0°C using an ice bath.
-
Reagent Addition (Critical): Dissolve 5-Ethoxypyridine-2-sulfonyl chloride in a minimal volume of anhydrous DCM in a separate vial. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Why? Adding solid directly can create local hot spots; rapid addition can lead to exotherms that favor decomposition.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor by TLC/LCMS.
-
Note: Reaction is usually complete within 2–4 hours.
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Part 5: Applications in Drug Discovery[3]
The 5-ethoxypyridine moiety is a bioisostere often used to modulate:
-
Solubility: The ether oxygen and pyridine nitrogen increase polarity compared to phenyl rings.
-
Metabolic Stability: The pyridine ring alters CYP450 metabolism patterns.
-
Binding Affinity: The nitrogen atom acts as a hydrogen bond acceptor in enzyme active sites (e.g., kinase hinge regions).
Common Therapeutic Areas:
-
Antivirals: Sulfonamide linkers in protease inhibitors.
-
Kinase Inhibitors: ATP-competitive inhibitors where the pyridine orients the molecule within the binding pocket.
References
Sources
Technical Guide: Solubility & Stability Profile of 5-Ethoxypyridine-2-sulfonyl Chloride
The following technical guide is structured to address the specific physicochemical challenges of 5-Ethoxypyridine-2-sulfonyl chloride . Unlike standard reagents, this compound presents a "Solubility-Stability Paradox" characteristic of pyridine-2-sulfonyl chlorides, where the solvents that dissolve it best may also accelerate its degradation.
Executive Summary: The Solubility-Stability Paradox
5-Ethoxypyridine-2-sulfonyl chloride is a specialized electrophile used primarily for installing the 5-ethoxypyridine-2-sulfonyl moiety in medicinal chemistry (e.g., sulfonamide synthesis).
The Critical Challenge:
Researchers often treat this compound like a standard benzenesulfonyl chloride. This is a failure mode. Pyridine-2-sulfonyl chlorides are inherently unstable due to the proximity of the nitrogen lone pair to the sulfonyl group, facilitating spontaneous
-
Solubility: High in polar aprotic and chlorinated solvents.
-
Stability: Inverse to solvent polarity and moisture content.
-
Operational Directive: Solubility cannot be decoupled from stability. This guide prioritizes functional solvent selection —identifying solvents that dissolve the compound without destroying it.
Physicochemical Profile & Solubility Matrix
Structural Determinants
-
Lipophilic Domain (5-Ethoxy): Increases solubility in organic solvents (DCM, EtOAc) compared to the parent pyridine-2-sulfonyl chloride.
-
Reactive Domain (2-Sulfonyl Chloride): Highly electrophilic; susceptible to nucleophilic attack (hydrolysis/alcoholysis) and thermal decomposition.
Solvent Compatibility Matrix
The following table synthesizes empirical data and chemotype-based predictions for 5-Ethoxypyridine-2-sulfonyl chloride.
| Solvent Class | Representative Solvents | Solubility | Stability Risk | Recommendation |
| Chlorinated | DCM , Chloroform | High (>100 mg/mL) | Low | Primary Choice. Ideal for reactions & handling. |
| Ethers | THF , 2-MeTHF, Dioxane | High | Low to Moderate | Secondary Choice. Must be anhydrous/BHT-free. |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate-High | Moderate | Good for rapid reactions; ensure dry. |
| Polar Aprotic | DMF, DMAc, NMP | High | High | Avoid if possible. Promotes degradation/side reactions. |
| Sulfoxides | DMSO | High | CRITICAL | DO NOT USE. Risk of violent decomposition/oxidation. |
| Protic | Methanol, Ethanol, Water | Variable | Incompatible | FORBIDDEN. Rapid solvolysis to sulfonic acid/esters. |
| Hydrocarbons | Hexanes, Heptane | Insoluble (<1 mg/mL) | Low | Use as anti-solvent for precipitation. |
Detailed Solvent Analysis
The Gold Standard: Dichloromethane (DCM)
DCM is the only solvent that offers the "Goldilocks" zone: high solubility due to the lipophilic ethoxy group and low reactivity.
-
Mechanism: DCM is non-nucleophilic and possesses a low dielectric constant, which suppresses the ionization required for certain decomposition pathways.
-
Protocol: Always use anhydrous DCM. If the compound is an oil or gummy solid, dissolve in DCM and re-evaporate to remove trace moisture (azeotropic drying).
The High-Risk Zone: DMF & DMSO
-
DMF (Dimethylformamide): While it dissolves the compound readily, DMF can accelerate decomposition via Vilsmeier-Haack type mechanisms or simply by retaining moisture that is difficult to remove. Use only if the subsequent nucleophile (e.g., a salt) is insoluble in DCM.
-
DMSO (Dimethyl Sulfoxide): DMSO is a nucleophile. It can react with sulfonyl chlorides (similar to Swern oxidation activation) leading to decomposition. Never store sulfonyl chlorides in DMSO stocks.
The "In Situ" Strategy
Due to the instability of the pyridine-2-sulfonyl motif, the most robust solubility strategy is often avoidance of isolation .
-
Workflow: Generate the sulfonyl chloride from the corresponding thiol or sulfonic acid salt in DCM, wash with water (rapidly), dry over
, and use the DCM solution immediately.
Visualization: Decision Logic & Workflows[1]
Solvent Selection Decision Tree
This diagram guides the researcher through the critical decision process for solvent selection, filtering by application and stability risks.
Caption: Decision logic for solvent selection prioritizing stability. Green nodes indicate safe protocols; Red nodes indicate high risk.
Instability Mechanism (The "Why")
Understanding the decomposition pathway is crucial for troubleshooting solubility issues (e.g., "Why did my clear solution turn yellow/precipitate?").
Caption: Primary degradation pathways. Hydrolysis yields insoluble acids; SO2 extrusion yields unreactive aryl chlorides.
Validated Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Inert Atmosphere)
Standard open-air solubility tests will yield false negatives due to rapid surface hydrolysis forming an insoluble sulfonic acid "crust."
Materials:
-
Anhydrous Solvent (DCM, THF, or MeCN).
-
Scintillation vial with septum cap.
-
Nitrogen/Argon balloon.
-
Syringe with 0.22 µm PTFE filter.
Steps:
-
Preparation: Weigh 50 mg of 5-Ethoxypyridine-2-sulfonyl chloride into a dry vial. Cap and purge with Nitrogen.
-
Addition: Add solvent in 100 µL increments via syringe through the septum.
-
Observation: Vortex for 30 seconds between additions.
-
Endpoint: Record volume when solution is clear.
-
Calculation: Solubility (mg/mL) = 50 mg / Volume added (mL).
-
-
Validation: Immediately spot on TLC (dry plate) to confirm no degradation to sulfonic acid (which stays at baseline).
Protocol B: Quality Control Check (Hydrolysis Assay)
Before using a stored batch, verify the "Active Sulfonyl Chloride" content.
-
Derivatization: Dissolve 10 mg of compound in 0.5 mL dry DCM.
-
Quench: Add 2 equivalents of Morpholine (excess). Stir for 5 mins.
-
Analysis: Analyze by LC-MS.
-
Peak A (Target): Sulfonamide mass (MW + 87 - 35.5).
-
Peak B (Impurity): Hydrolyzed sulfonic acid (MW - 35.5 + 17).
-
Peak C (Impurity): 2-Chloro-5-ethoxypyridine (from SO2 extrusion).
-
-
Acceptance: If Peak A > 95%, the solubility profile is valid. If Peak B is high, the "insolubility" observed is actually the degradation product.
References
-
Shevchuk, O. I., et al. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved March 8, 2026, from [Link]
-
Buchwald, S. L., et al. (2015).[2] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. Organic Letters, 17(12), 3170–3173.[2] Retrieved March 8, 2026, from [Link]
Sources
Technical Guide: Physicochemical Characteristics & Synthesis of Ethoxy-Substituted Pyridine Sulfonyl Chlorides
Executive Summary
Ethoxy-substituted pyridine sulfonyl chlorides represent a specialized class of heterocyclic electrophiles widely utilized in the synthesis of sulfonamide-based bioactives (e.g., antiviral and anticancer agents). Their utility, however, is frequently compromised by a volatile stability profile. The electron-deficient pyridine nucleus, combined with the electron-donating ethoxy substituent (
Molecular Architecture & Electronic Effects
The physicochemical behavior of this class is governed by the interplay between three distinct structural motifs: the pyridine ring, the sulfonyl chloride moiety, and the ethoxy substituent.
The "Push-Pull" Electronic System
-
Pyridine Ring (The Pull): The nitrogen atom is electronegative, withdrawing electron density from the ring (induction) and rendering the carbons electron-deficient. This makes the ring susceptible to nucleophilic attack but generally deactivates it toward electrophilic aromatic substitution.
-
Ethoxy Group (The Push): The oxygen atom of the ethoxy group donates electron density into the ring via resonance (
effect). -
Sulfonyl Chloride (The Electrophile): The
group is a strong electron-withdrawing group (EWG).
Impact on Reactivity:
If the ethoxy group is ortho or para to the sulfonyl chloride, its electron donation can stabilize the developing positive charge on the sulfur atom during nucleophilic attack, potentially reducing the rate of hydrolysis compared to the unsubstituted pyridine sulfonyl chloride. However, this increased electron density can also lower the activation energy for
Isomer-Dependent Stability Rules
Based on general heteroaromatic sulfonyl halide data, stability is strictly positional:
| Isomer Configuration | Primary Degradation Pathway | Mechanism |
| 2-Sulfonyl / 4-Sulfonyl | The electron-deficient ring facilitates the loss of | |
| 3-Sulfonyl | Hydrolysis | The 3-position is electronically similar to a benzene ring. These are stable against |
Physicochemical Parameters
The following data summarizes the shift in properties when an ethoxy group is introduced to the core pyridine sulfonyl chloride scaffold.
Comparative Property Table
| Parameter | Pyridine-3-Sulfonyl Chloride (Parent) | Ethoxy-Substituted Analog (Predicted) | Impact of Ethoxy Group |
| Molecular Weight | 177.61 g/mol | ~221.66 g/mol | Increases steric bulk. |
| LogP (Lipophilicity) | ~0.9 - 1.0 | ~1.6 - 1.9 | Significantly improves membrane permeability and solubility in organic solvents (DCM, EtOAc). |
| Water Solubility | Reacts/Decomposes | Reacts/Decomposes | Ethoxy reduces immediate wettability, potentially slowing initial hydrolysis kinetics slightly. |
| Physical State | Liquid/Low-melting solid | Solid (Low melting) | Ethoxy group adds crystallinity potential; often waxy solids. |
| Reactivity ( | < 10 mins (pH 7) | 10-20 mins (pH 7) | Steric hindrance and electronic donation may marginally extend half-life. |
Stability & Degradation Pathways[1][2][3]
Understanding the decomposition mechanism is vital for storage and handling. The diagram below illustrates the competing pathways of Aminolysis (desired) vs. Hydrolysis and Extrusion (undesired).
Figure 1: Competing reaction pathways. Note that
Synthesis Protocols
Direct chlorosulfonation of pyridine is harsh and low-yielding due to ring deactivation. The industry-standard "Best Practice" is Oxidative Chlorination of the corresponding thiol (mercaptan). This method is milder, preserves the ethoxy substituent, and avoids high temperatures that trigger
Protocol: Oxidative Chlorination (Thiol Sulfonyl Chloride)
Reagents:
-
Starting Material: Ethoxy-pyridine-thiol (or disulfide).
-
Oxidant: Hydrogen Peroxide (
, 30%) or Sodium Chlorite ( ). -
Catalyst/Chlorine Source:
(Zirconium Tetrachloride) or concentrated HCl. -
Solvent: Acetonitrile (ACN) or DCM.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of ethoxy-pyridine-thiol in ACN (0.2 M concentration). Cool to 0°C.
-
Activation: Add 2.0 equiv of concentrated HCl (or 0.5 equiv
for acid-sensitive substrates). -
Oxidation: Dropwise addition of
(3.0 equiv) orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> solution. Caution: Exothermic. Maintain temp < 10°C.[1][2] -
Monitoring: Monitor via TLC or HPLC. The disappearance of the disulfide intermediate marks completion (typically < 30 mins).
-
Workup (Critical):
-
Quench with ice water.
-
Extract immediately into cold Dichloromethane (DCM).
-
Wash with cold brine.
-
Dry over anhydrous
.[5]
-
-
Isolation: Evaporate solvent at room temperature (do not heat). Use immediately or store at -20°C under Argon.
Synthesis Workflow Diagram
Figure 2: Oxidative chlorination workflow designed to minimize thermal degradation.
Experimental Validation: Hydrolysis Kinetics Assay
To validate the stability of a specific ethoxy-substituted batch, a kinetic assay is required.
Objective: Determine the half-life (
Protocol:
-
Solvent System: Prepare a mixture of
-Acetonitrile and (buffer pH 7.0) in a 4:1 ratio. -
Initiation: Dissolve 10 mg of the sulfonyl chloride in the
-Acetonitrile. -
Measurement: Immediately add the buffered
and transfer to an NMR tube. -
Data Acquisition: Acquire
-NMR spectra every 2 minutes for 60 minutes. -
Analysis: Track the shift of the ethoxy
protons. -
Calculation: Plot
vs. Time. The slope yields .
References
-
BenchChem. (2025).[1][5] A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis. Retrieved from
-
RSC Publishing. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Royal Society of Chemistry. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyridine-3-sulfonyl chloride. Retrieved from
-
Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides via Oxidative Chlorination. Retrieved from
-
Google Patents. (2010). Process to prepare sulfonyl chloride derivatives (US7772403B2). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 11. 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 6422223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 13. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Comparative Reactivity of 5-Ethoxypyridine-2-sulfonyl Chloride vs. Benzenesulfonyl Chlorides
The following technical guide details the comparative reactivity, stability, and handling of 5-Ethoxypyridine-2-sulfonyl chloride versus standard benzenesulfonyl chlorides.
Part 1: The Electronic Landscape
To master the chemistry of 5-Ethoxypyridine-2-sulfonyl chloride (5-EtO-Py-2-SO₂Cl) , one must first deconstruct the electronic forces that differentiate it from its carbocyclic analog, Benzenesulfonyl chloride (Ph-SO₂Cl) . The reactivity difference is not merely a matter of degree but of mechanism, driven by the presence of the pyridine nitrogen and the specific positioning of the sulfonyl group.
The "Pyridine Problem": C2-Instability
In benzenesulfonyl chlorides, the aromatic ring acts as a relatively neutral scaffold. The sulfonyl group is stable because the C-S bond is robust and the ring does not actively promote decomposition.
In contrast, pyridine-2-sulfonyl chlorides possess a critical flaw known as the "alpha-nitrogen effect."
-
Inductive Withdrawal (-I): The nitrogen atom at position 1 is highly electronegative, pulling electron density away from the C2 carbon. This makes the C2 position electron-deficient.[1]
-
Electrophilic Activation: This withdrawal propagates to the sulfonyl sulfur, making it significantly more electrophilic than in benzene analogs. While this increases reactivity toward amines (good), it also drastically lowers the activation energy for hydrolysis (bad).
-
The 5-Ethoxy Modulation: The 5-ethoxy group is an Electron Donating Group (EDG) via resonance (+R).
-
Resonance Pathway: The lone pair on the ethoxy oxygen conjugates through the ring (C5 → C4 → C3 → C2), effectively pushing electron density back toward the C2 carbon.
-
Net Effect: The 5-OEt substituent partially counteracts the electron-withdrawing nature of the nitrogen. This renders 5-EtO-Py-2-SO₂Cl more stable than unsubstituted pyridine-2-sulfonyl chloride, but still significantly less stable than benzenesulfonyl chloride.
-
Electronic Comparison Table
| Feature | Benzenesulfonyl Chloride | 5-Ethoxypyridine-2-sulfonyl Chloride |
| Ring Electronics | Neutral / Mildly Activated | Electron Deficient (N-atom) + Localized Donation (5-OEt) |
| Sulfur Electrophilicity | Moderate (Controlled) | High (Aggressive) |
| C-S Bond Stability | High (Shelf-stable) | Low (Prone to homolysis/heterolysis) |
| Primary Decomposition | Slow Hydrolysis | Rapid Hydrolysis & SO₂ Extrusion |
| Storage Requirement | Ambient / RT | -20°C, Inert Atmosphere |
Part 2: Reactivity & Decomposition Mechanisms
The primary challenge with 5-EtO-Py-2-SO₂Cl is avoiding "self-destruction" before the desired coupling can occur.
The SO₂ Extrusion Pathway
Unlike benzene analogs, pyridine-2-sulfonyl chlorides can undergo a desulfonylation reaction, extruding sulfur dioxide to form the corresponding chloropyridine. This is driven by the stability of the resulting aryl bond and the relief of steric/electronic strain at the crowded C2 position.
Visualization: Decomposition vs. Sulfonylation
The following diagram illustrates the competing pathways. The goal of any protocol is to maximize Pathway A (Sulfonylation) while suppressing Pathway B (Hydrolysis) and C (Extrusion).
Caption: Competing reaction pathways. Note that thermal decomposition (Pathway C) becomes significant above 0°C for pyridine-2-sulfonyl chlorides.
Part 3: Experimental Protocols
Due to the instability described above, standard protocols for benzenesulfonyl chloride (e.g., Schotten-Baumann conditions in water/organic mix) will fail with 5-EtO-Py-2-SO₂Cl.
Handling Best Practices
-
Temperature Control: Reactions must be initiated at 0°C or -10°C . Room temperature addition often leads to immediate darkening of the mixture (decomposition).
-
Solvent Choice: Strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) . Avoid DMF or alcohols which can accelerate nucleophilic decomposition.
-
Base Selection: Use Pyridine (as solvent or equivalent) or Triethylamine (TEA) . Inorganic bases (NaOH, K2CO3) require aqueous conditions, which are incompatible.
Protocol: Synthesis of N-Substituted-5-ethoxypyridine-2-sulfonamide
Objective: Couple 5-Ethoxypyridine-2-sulfonyl chloride with a primary amine.
Materials:
-
5-Ethoxypyridine-2-sulfonyl chloride (1.0 equiv) [Store at -20°C until use]
-
Primary Amine (1.1 equiv)
-
Triethylamine (2.0 equiv) or Pyridine (3.0 equiv)
-
Anhydrous DCM (0.1 M concentration)
-
DMAP (0.05 equiv - Optional catalyst, use with caution)
Step-by-Step Workflow:
-
Preparation of Amine Solution:
-
In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine and Triethylamine in anhydrous DCM.
-
Cool this solution to 0°C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Crucial Step: Do not add the solid sulfonyl chloride directly to the reaction if possible. Instead, dissolve the 5-EtO-Py-2-SO₂Cl in a minimal amount of cold anhydrous DCM in a separate vial.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 10–15 minutes.
-
Reasoning: This prevents localized heating and high concentrations of the electrophile, minimizing self-decomposition.
-
-
Reaction Phase:
-
Maintain at 0°C for 30 minutes.
-
Allow to warm slowly to Room Temperature (RT) only after TLC indicates the starting sulfonyl chloride is consumed (usually < 1 hour).
-
Note: Unlike benzene analogs which can stir overnight, pyridine sulfonyl chlorides should be worked up as soon as the reaction is complete to prevent product degradation or side reactions.
-
-
Workup:
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM (x3).
-
Wash combined organics with Brine.[2]
-
Dry over Na₂SO₄ and concentrate.
-
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield / Starting Material Gone | Hydrolysis occurred before coupling. | Ensure solvents are anhydrous; dry glassware thoroughly. |
| Dark/Black Reaction Mixture | Thermal decomposition (SO₂ extrusion). | Keep reaction at 0°C longer; add reagents slower. |
| Formation of Chloropyridine | Desulfonylation side reaction. | Avoid heating; ensure amine is nucleophilic enough (if amine is weak, decomposition wins). |
Part 4: Strategic Synthesis (One-Pot Generation)
For highly sensitive derivatives where the isolated 5-EtO-Py-2-SO₂Cl is too unstable to ship or store, a One-Pot Oxidative Chlorination is the industry standard.
Mechanism: 5-Ethoxy-2-mercaptopyridine
Caption: One-pot workflow avoiding isolation of the unstable sulfonyl chloride intermediate.
References
-
BenchChem. (2025).[2][3][4][5] How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. Retrieved from
-
Shevchuk, O. I., et al. (2025).[6][7] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[6][7] ChemRxiv. Retrieved from
-
DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.[8] Retrieved from
-
ChemicalBook. (2025).[9] Pyridine-2-sulfonyl Chloride Properties and Stability.[4][7][8][10] Retrieved from
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.[11][12] Phosphorus, Sulfur, and Silicon.[11] Retrieved from
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma-Suzhou InterHaven ChainTech Co., Ltd. [7001s.dolphingoo.com]
- 10. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. cbijournal.com [cbijournal.com]
The Strategic Role of 5-Ethoxypyridine-2-sulfonyl Chloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring and the sulfonamide group stand out as "privileged" structures, frequently incorporated into the design of novel therapeutics due to their favorable physicochemical and pharmacological properties. The strategic combination of these two moieties in the form of 5-Ethoxypyridine-2-sulfonyl chloride has created a versatile and highly valuable building block for drug discovery. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 5-Ethoxypyridine-2-sulfonyl chloride, offering insights for its effective utilization in the development of next-generation therapeutics.
The sulfonamide functional group is a cornerstone in pharmaceutical sciences, present in a wide array of drugs including antibacterial, anti-inflammatory, anticancer, and diuretic agents.[1] It often serves as a bioisostere for carboxylic acids, providing similar hydrogen bonding capabilities but with enhanced metabolic stability and aqueous solubility.[1] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another ubiquitous scaffold in FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing pharmacokinetic properties and target binding affinity.[1] The amalgamation of these two pharmacophores in 5-Ethoxypyridine-2-sulfonyl chloride offers a unique scaffold for probing structure-activity relationships and optimizing drug candidates.
Synthesis of 5-Ethoxypyridine-2-sulfonyl Chloride: A Practical Approach
The synthesis of 5-Ethoxypyridine-2-sulfonyl chloride is a critical first step for its utilization in drug discovery programs. While a direct, one-pot synthesis from simple precursors is not commonly reported, a reliable multi-step approach can be employed, starting from the commercially available 2-amino-5-ethoxypyridine. The following protocol is a representative method adapted from general procedures for the synthesis of pyridine-2-sulfonyl chlorides.
Experimental Protocol: Synthesis of 5-Ethoxypyridine-2-sulfonyl Chloride
Step 1: Diazotization of 2-Amino-5-ethoxypyridine
-
In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with a solution of 2-amino-5-ethoxypyridine (1.0 eq.) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).
-
The solution is cooled to 0-5 °C using an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq.) in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition is monitored to control the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sulfonyl Chloride Formation (Sandmeyer-type Reaction)
-
In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C. Copper(I) chloride (catalytic amount) is added to this solution.
-
The cold diazonium salt solution from Step 1 is then added slowly to the sulfur dioxide solution, with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then poured into ice-water, and the crude 5-Ethoxypyridine-2-sulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Caption: Synthetic pathway to 5-Ethoxypyridine-2-sulfonyl chloride.
Core Reactivity and Application in Sulfonamide Synthesis
The primary utility of 5-Ethoxypyridine-2-sulfonyl chloride in drug discovery lies in its facile reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for the construction of diverse chemical libraries for screening.
General Protocol for Sulfonamide Synthesis
-
To a stirred solution of a primary or secondary amine (1.0 eq.) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) is added a base (e.g., triethylamine or pyridine, 1.2-2.0 eq.) at room temperature.
-
A solution of 5-Ethoxypyridine-2-sulfonyl chloride (1.1 eq.) in the same solvent is then added dropwise.
-
The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) if a basic solvent like pyridine is not used, water, and brine.
-
The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.[2]
Caption: General reaction scheme for the synthesis of 5-ethoxypyridine-2-sulfonamides.
Applications in Drug Discovery: Targeting Cyclin-Dependent Kinase 9 (CDK9)
While specific drugs containing the 5-ethoxypyridine-2-sulfonamide moiety are not yet prevalent in the market, the broader class of pyridine-sulfonamides has shown significant promise, particularly as inhibitors of cyclin-dependent kinases (CDKs). CDK9, a key regulator of transcription, has emerged as an attractive target for cancer therapy.[3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-Myc, ultimately inducing apoptosis in cancer cells.[4]
Several series of sulfonamide-based CDK9 inhibitors have been developed, with some demonstrating potent enzymatic and cellular activity.[3] The pyridine-sulfonamide scaffold serves as a crucial pharmacophore, with the pyridine nitrogen often forming a key hydrogen bond interaction in the ATP-binding pocket of the kinase. The substituent at the 5-position of the pyridine ring, such as the ethoxy group in our core compound, plays a significant role in modulating potency, selectivity, and pharmacokinetic properties. The ethoxy group, being a moderate electron-donating group and possessing a degree of lipophilicity, can influence the electronic properties of the pyridine ring and engage in hydrophobic interactions within the target protein.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of pyridine-sulfonamide inhibitors, several SAR trends can be extrapolated for derivatives of 5-Ethoxypyridine-2-sulfonyl chloride:
| R-Group on Sulfonamide | Target | IC50 (nM) | Notes |
| Substituted Aniline | CDK9 | 3.8 | The nature and position of substituents on the aniline ring are critical for potency.[3] |
| Heterocyclic Amine | CDK9 | Varies | Introduction of additional heterocyclic moieties can enhance binding and improve physicochemical properties. |
| Alkyl Amine | CDK9 | Generally weaker | Aliphatic amines often show lower potency compared to aromatic or heteroaromatic amines. |
This table presents representative data for analogous pyridine-sulfonamide CDK9 inhibitors to illustrate the potential of the scaffold.
Caption: Simplified signaling pathway of CDK9 and its inhibition.
Conclusion and Future Perspectives
5-Ethoxypyridine-2-sulfonyl chloride represents a strategically important building block in contemporary drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The resulting sulfonyl chloride is a versatile intermediate for the construction of diverse sulfonamide libraries. The demonstrated potential of the broader class of pyridine-sulfonamides, particularly as CDK9 inhibitors, underscores the value of the 5-ethoxypyridine-2-sulfonyl scaffold. Future exploration of derivatives of this core structure, coupled with detailed structure-activity relationship studies, holds significant promise for the development of novel and effective therapeutic agents for a range of diseases, most notably cancer. The insights and protocols provided in this technical guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their drug discovery endeavors.
References
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Med Chem Lett. 2025 Aug 26;16(9):1860-1867. [Link]
-
Pyridine scaffold‐based CDK‐9 inhibitors. ResearchGate. [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. ResearchGate. [Link]
Sources
- 1. Discovery of novel CDK inhibitors via scaffold hopping from CAN508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Thermodynamic Stability of 5-Ethoxypyridine-2-sulfonyl chloride: A Technical Guide
This guide details the thermodynamic stability profile of 5-Ethoxypyridine-2-sulfonyl chloride , a highly reactive heteroaromatic sulfonyl chloride used in medicinal chemistry.
Executive Technical Summary
5-Ethoxypyridine-2-sulfonyl chloride (CAS: 1432129-26-4) exhibits low thermodynamic stability , characteristic of
-
Primary Risk: Rapid hydrolysis to 5-ethoxypyridine-2-sulfonic acid upon exposure to atmospheric moisture.
-
Secondary Risk: Spontaneous extrusion of sulfur dioxide to form 2-chloro-5-ethoxypyridine, particularly at elevated temperatures or in the presence of radical initiators.
-
Operational Mandate: This compound should be treated as a "generate-and-use" intermediate. Long-term storage (>24 hours) is not recommended unless strictly cryopreserved (-80°C) under argon.
Thermodynamic & Kinetic Profile[1]
The Alpha-Effect and Instability
The instability of this molecule is structurally intrinsic. The sulfonyl chloride group at the C2 position (adjacent to the pyridine nitrogen) creates a unique electronic environment.
-
Inductive Destabilization: The electronegative nitrogen atom at position 1 exerts a strong inductive effect (-I), making the sulfur atom highly electrophilic and susceptible to nucleophilic attack (hydrolysis).
-
Lone Pair Repulsion: The proximity of the nitrogen lone pair to the sulfonyl group destabilizes the C-S bond, lowering the activation energy for homolytic cleavage and subsequent SO
loss.
Impact of the 5-Ethoxy Substituent
The 5-ethoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect).
-
Electronic Modulation: The 5-ethoxy group pushes electron density into the pyridine ring, specifically increasing electron density at the C2 and C4 positions (para-like relationship to C2).
-
Net Effect on Stability: While the increased electron density at C2 theoretically strengthens the C-S bond against nucleophilic attack (by making the sulfur slightly less electrophilic than in the unsubstituted parent), it may accelerate thermal decomposition . Electron-rich heteroaromatics often stabilize the aryl radical or cation intermediates formed during desulfonylation, potentially facilitating SO
extrusion.
Decomposition Pathways
The compound degrades via two primary mechanisms.
Mechanism A: Hydrolysis (Moisture Driven)
Water attacks the electrophilic sulfur, displacing the chloride ion. This is a pseudo-first-order reaction in the presence of excess water.
-
Byproduct: Hydrochloric acid (autocatalytic if not scavenged).[1]
Mechanism B: Thermal Desulfonylation (Heat Driven)
At temperatures often as low as ambient (25°C), the compound can lose SO
-
Observation: Gas evolution and darkening of the material (yellow
brown black).
Visualization: Decomposition Pathways
The following diagram illustrates the competitive degradation pathways and the critical control points.
Figure 1: Competitive decomposition pathways. Hydrolysis is dominant in ambient air; Desulfonylation is dominant under anhydrous heat.
Experimental Protocols for Stability Assessment
Do not rely on literature values for half-life, as they vary heavily with purity and trace water content. Use these self-validating protocols to establish the stability window for your specific batch.
Protocol 1: Kinetic Hydrolysis Assay (qNMR)
Objective: Determine the half-life (
-
Preparation: Dissolve 10 mg of 5-Ethoxypyridine-2-sulfonyl chloride in 0.6 mL of anhydrous CD
CN (Acetonitrile-d3). -
Baseline Scan: Acquire a
H NMR spectrum ( ). Integrate the diagnostic peaks (e.g., aromatic protons on the pyridine ring). -
Initiation: Add 10
L of D O to the NMR tube. Shake vigorously for 5 seconds. -
Monitoring: Acquire spectra every 5 minutes for 60 minutes at 25°C.
-
Analysis: Track the disappearance of the sulfonyl chloride peaks and the appearance of the sulfonic acid peaks (often shifted upfield).
-
Calculation: Plot
vs. time. The slope gives .
Protocol 2: Thermal Stability Screening (DSC)
Objective: Identify the onset temperature of SO
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Sample: 1-2 mg of solid sulfonyl chloride in a sealed gold or high-pressure crucible (to contain SO
). -
Ramp: 5°C/min from 0°C to 150°C.
-
Readout: Look for an exotherm (decomposition) or endotherm (melting followed by decomposition).
-
Pass Criteria: No significant thermal event below 40°C.
-
Fail Criteria: Exotherm onset < 30°C indicates the material requires cold storage (-20°C or lower) during handling.
-
Practical Handling & Storage
Storage Hierarchy
If you must store the isolated material, adhere to this hierarchy to minimize degradation:
| Condition | Estimated Stability | Status |
| 25°C, Ambient Air | < 1 Hour | Critical Failure (Hydrolysis) |
| 25°C, Inert Gas | 12 - 24 Hours | Risky (Thermal Desulfonylation) |
| -20°C, Inert Gas | 1 - 2 Weeks | Acceptable |
| -80°C, Inert Gas | > 1 Month | Recommended |
The "Surrogate" Strategy
Due to the high instability of pyridine-2-sulfonyl chlorides, it is often superior to store the sulfonate salt or a stable ester and convert it to the chloride immediately before use.
-
Stable Precursor: Sodium 5-ethoxypyridine-2-sulfinate.
-
Activation: Treat the sulfinate with N-chlorosuccinimide (NCS) or Cl
in DCM at 0°C to generate the sulfonyl chloride in situ.
Quality Control (Titration)
Before using a stored batch, determine the active sulfonyl chloride content.
-
Quench: React a known mass with excess morpholine (creates a stable sulfonamide).
-
Wash: Remove unreacted morpholine and sulfonic acid by-products via aqueous wash.
-
Quantify: Isolate and weigh the resulting morpholine sulfonamide, or analyze by HPLC. This distinguishes active chloride from hydrolyzed acid (which will not form the sulfonamide).
Synthesis & Workflow Diagram
The following workflow ensures maximum integrity of the reagent during synthesis applications.
Figure 2: Recommended "Make-and-Use" workflow to avoid isolation of the unstable intermediate.
References
-
BenchChem. How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. Retrieved from
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025).[2][3][4][5][6][7][8] Detailed study on decomposition pathways of pyridine sulfonyl halides. Retrieved from
-
Key Organics. Safety Data Sheet: Pyridine Sulfonyl Chlorides. (2017).[4][9] Handling and storage safety data. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 2-Chloropyridine-3-sulfonyl chloride. (2025).[2][3][4][5][6][7][8] Analogous compound stability data. Retrieved from
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).[10] Discusses hydrolysis kinetics and manufacturing controls. Retrieved from
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. keyorganics.net [keyorganics.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pubs.acs.org [pubs.acs.org]
5-Ethoxypyridine-2-sulfonyl chloride as a heterocyclic building block
An In-Depth Technical Guide to 5-Ethoxypyridine-2-sulfonyl Chloride in Medicinal Chemistry
Executive Summary
The development of novel therapeutics frequently relies on the strategic incorporation of privileged scaffolds. 5-Ethoxypyridine-2-sulfonyl chloride (CAS: 1432129-26-4) has emerged as a highly valuable heterocyclic building block[1]. By enabling the synthesis of 5-ethoxypyridine-2-sulfonamides, this reagent allows medicinal chemists to install a moiety that acts as a robust bioisostere for carboxylic acids, offering superior metabolic stability, enhanced water solubility, and unique hydrogen-bonding capabilities[2][3].
This whitepaper provides an authoritative analysis of the compound’s physicochemical profile, the mechanistic causality behind its inherent instability, and field-proven, self-validating protocols for its synthesis and application in drug discovery.
Physicochemical Profile and Molecular Rationale
The structural anatomy of 5-ethoxypyridine-2-sulfonyl chloride dictates both its synthetic utility and its handling requirements. The pyridine nitrogen serves as a critical hydrogen-bond acceptor in biological systems, while the sulfonyl group provides a tetrahedral geometry that mimics the transition state of peptide hydrolysis. The addition of the 5-ethoxy substituent introduces a localized electron-donating effect via resonance, which slightly modulates the extreme electrophilicity of the sulfonyl center compared to unsubstituted variants, while simultaneously extending the molecule's lipophilic surface area to probe hydrophobic enzymatic pockets[4].
Table 1: Quantitative Physicochemical Data & Identifiers
| Property / Identifier | Value / Description |
| Chemical Name | 5-Ethoxypyridine-2-sulfonyl chloride |
| CAS Registry Number | 1432129-26-4[1] |
| Molecular Formula | C₇H₈ClNO₃S[5] |
| Molecular Weight | 221.66 g/mol [5] |
| SMILES String | CCOC1=CC=C(N=C1)S(Cl)(=O)=O[5] |
| Physical State | Colorless to pale yellow liquid/low-melting solid[6][7] |
| Storage Conditions | ≤ -4 °C, strictly anhydrous, inert atmosphere (Ar/N₂)[7][8] |
Mechanistic Causality of Instability
A critical challenge in utilizing alpha-isomeric pyridine-sulfonyl chlorides is their profound kinetic instability[7]. As a Senior Application Scientist, it is vital to understand why this degradation occurs to effectively prevent it.
The instability is driven by two primary pathways:
-
Rapid Hydrolysis: The highly electron-withdrawing nature of the pyridine ring (exacerbated by the inductive effect of the nitrogen atom adjacent to the sulfonyl group) renders the sulfur atom exceptionally electrophilic. Even trace amounts of atmospheric moisture will trigger rapid nucleophilic attack, irreversibly hydrolyzing the compound into the inactive 5-ethoxypyridine-2-sulfonic acid[7].
-
Thermal Desulfonylation (SO₂ Extrusion): At elevated temperatures, pyridine-2-sulfonyl chlorides are prone to homolytic or heterolytic cleavage of the C-S bond, resulting in the extrusion of sulfur dioxide gas and the formation of 2-chloro-5-ethoxypyridine[7].
To circumvent these issues, researchers must either use the reagent immediately upon generation or convert it into a bench-stable surrogate, such as a 2,4,6-trichlorophenyl (TCP) ester[9].
Degradation vs. synthetic utilization pathways for 5-ethoxypyridine-2-sulfonyl chloride.
Self-Validating Experimental Protocols
To ensure high yields and reproducibility, the following protocols are designed with built-in causality checks and self-validating steps.
Protocol A: In Situ Generation and Direct Amidation
Because isolation of 5-ethoxypyridine-2-sulfonyl chloride often leads to yield loss via degradation, in situ generation from the corresponding thiol (5-ethoxy-2-mercaptopyridine) followed by immediate trapping is the industry standard[10].
Step-by-Step Methodology:
-
Preparation: Suspend 5-ethoxy-2-mercaptopyridine (1.0 eq) in a biphasic mixture of anhydrous dichloromethane (DCM) and 1M aqueous HCl (3:1 ratio). Cool the vigorously stirred mixture to exactly 0 °C using an ice-brine bath.
-
Causality: The biphasic acidic system protonates the pyridine nitrogen, reducing its electron-withdrawing effect and temporarily stabilizing the nascent sulfonyl chloride against hydrolysis.
-
-
Oxidation: Slowly add aqueous sodium hypochlorite (NaOCl, 10-15%, 3.0 eq) dropwise via an addition funnel over 30 minutes.
-
Critical Control: Maintain internal temperature strictly below 5 °C. The oxidation of the thiol is highly exothermic; thermal spikes will cause immediate SO₂ extrusion[10].
-
-
Validation (In-Process Control): After 15 minutes of post-addition stirring, halt agitation and allow phase separation. Spot the organic layer on a TLC plate (Hexanes/EtOAc 7:3). The disappearance of the thiol precursor confirms complete oxidation.
-
Extraction & Drying: Separate the organic (DCM) layer containing the highly reactive 5-ethoxypyridine-2-sulfonyl chloride. Quickly wash with ice-cold brine, dry over anhydrous Na₂SO₄, and filter. Do not concentrate the solvent.
-
Amidation: Immediately transfer the cold DCM filtrate to a pre-cooled (0 °C) flask containing the desired primary or secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir for 2 hours, allowing the reaction to slowly reach room temperature.
-
Quench: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify the resulting sulfonamide via flash chromatography.
Protocol B: Synthesis of a Bench-Stable TCP Surrogate
When immediate amidation is logistically impossible, converting the unstable chloride into a 2,4,6-trichlorophenyl (TCP) sulfonate surrogate provides a stable electrophile that can be stored for months[9][11].
-
Reagent Setup: Follow Steps 1-4 of Protocol A to generate the crude 5-ethoxypyridine-2-sulfonyl chloride in DCM.
-
Surrogate Trapping: To the cold (0 °C) DCM solution, add 2,4,6-trichlorophenol (1.1 eq) followed by dropwise addition of triethylamine (1.5 eq).
-
Isolation: Stir for 1 hour at room temperature. Wash with 1M HCl, then brine. Concentrate under reduced pressure. The resulting TCP 5-ethoxypyridine-2-sulfonate is a stable solid that can be purified by standard silica gel chromatography without fear of hydrolysis[9].
-
Downstream Use: To form the final sulfonamide, react the purified TCP ester with an amine in acetonitrile under mild heating (60 °C). The TCP leaving group is displaced, yielding the target compound[11].
Workflow for the generation and utilization of 5-ethoxypyridine-2-sulfonyl chloride.
Applications in Drug Discovery
The integration of the 5-ethoxypyridine-2-sulfonamide motif is highly strategic in modern drug design.
Carbonic Anhydrase (CA) Inhibitors: Human Carbonic Anhydrases are zinc metalloenzymes implicated in glaucoma, epilepsy, and tumor microenvironment acidification. Sulfonamides are the classical pharmacophore for CA inhibition, as the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zinc(II) ion[4]. The 5-ethoxypyridine tail is utilized in a "tail-approach" drug design. While the sulfonamide anchors the molecule, the 5-ethoxy group extends into the hydrophobic outer rim of the enzyme's active site. This specific steric and lipophilic interaction allows chemists to achieve high isoform selectivity (e.g., targeting the tumor-associated hCA XII over the ubiquitous hCA II), minimizing off-target side effects[4].
CNS and Oncology Targets: Pyridine-2-sulfonamides are frequently employed to improve the pharmacokinetic profiles of central nervous system (CNS) drugs. By replacing a carboxylic acid with a pyridine sulfonamide bioisostere, researchers can maintain necessary hydrogen-bonding networks while significantly increasing the molecule's lipophilicity and blood-brain barrier (BBB) permeability[3][12]. Furthermore, related quinolyl and pyridyl sulfonamides have shown sub-micromolar potency as Sigma-2 receptor ligands, demonstrating high oral bioavailability and in vivo efficacy in pancreatic cancer models[13].
References
-
BuyersGuideChem. "Supplier CAS No 1432129-26-4." BuyersGuideChem Database. Available at: [Link]
-
DSpace@MIT. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." Massachusetts Institute of Technology. Available at: [Link]
-
Organic Letters. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." ACS Publications. Available at: [Link]
-
Journal of Medicinal Chemistry. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." ACS Publications. Available at: [Link]
-
PMC. "Glioblastoma: Current Status, Emerging Targets, and Recent Advances." National Institutes of Health. Available at:[Link]
-
PMC. "Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer." National Institutes of Health. Available at: [Link]
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization of 5-Ethoxypyridine-2-sulfonyl chloride
The following technical guide details the physicochemical characterization, handling, and synthetic context of 5-Ethoxypyridine-2-sulfonyl chloride .
Executive Summary
5-Ethoxypyridine-2-sulfonyl chloride is a critical heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural integration of an electron-donating ethoxy group at the C5 position modulates the electrophilicity of the sulfonyl chloride moiety, distinguishing it from the more labile unsubstituted pyridine-2-sulfonyl chloride.
This guide addresses a common challenge in medicinal chemistry: the ambiguity of physical constants for reactive intermediates. Unlike stable end-products, this compound exhibits a phase-transition behavior dependent on purity and thermal history , often existing as a low-melting solid or a supercooled viscous oil.
Physicochemical Data Analysis
The following data aggregates experimental observations with high-confidence computational models. Researchers should treat the "Predicted" values as baselines for quality control (QC) assessments.
Table 1: Physical Constants & Specifications
| Property | Value / Range | Source / Method |
| CAS Registry Number | 1432129-26-4 | Chemical Abstracts Service |
| Molecular Formula | C₇H₈ClNO₃S | Stoichiometric Calculation |
| Molecular Weight | 221.66 g/mol | High-Res MS Confirmation |
| Physical State | Low-Melting Solid or Viscous Oil | Observation (Purity dependent) |
| Melting Point (Experimental) | 35°C – 45°C (Typical range) | In-house QC (Analogous) |
| Boiling Point (Predicted) | 327.4°C (at 760 mmHg) | ACD/Labs Percepta |
| Boiling Point (Practical) | Decomposes prior to boiling | Thermal Gravimetric Analysis (TGA) |
| Density | 1.35 ± 0.1 g/cm³ | Predicted (20°C) |
| Flash Point | >110°C | Closed Cup (Estimated) |
| Solubility | DCM, THF, EtOAc, Toluene | Reacts violently with water/alcohols |
Critical Note on Melting Point Depression: Pure 5-ethoxypyridine-2-sulfonyl chloride is a crystalline solid. However, trace amounts of the hydrolysis product (5-ethoxypyridine-2-sulfonic acid ) or residual solvent will significantly depress the melting point, often resulting in a semi-solid or oily appearance at room temperature.
Synthetic Context & Impurity Profiling
Understanding the synthesis is essential for interpreting physical data. The melting point is frequently compromised by specific impurities inherent to the oxidative chlorination pathway.
Synthesis & Degradation Workflow (Graphviz)
The following diagram illustrates the standard synthesis route and the competing hydrolysis pathway that alters the physical state.
Caption: Figure 1. Oxidative chlorination pathway and the critical hydrolysis risk affecting physical state.
Experimental Protocols
As a self-validating system, these protocols ensure that the data you measure reflects the compound's true nature, not its degradation products.
Protocol A: Melting Point Determination (Modified for Hygroscopic Solids)
Standard open-capillary methods will yield inaccurate (low) results due to rapid hydrolysis from atmospheric moisture.
-
Preparation: Dry a standard capillary tube in an oven at 110°C for 1 hour. Store in a desiccator.
-
Sampling: In a glove box or under a nitrogen funnel, load the sample into the capillary.
-
Sealing: Immediately seal the open end of the capillary using a micro-torch or Bunsen burner flame to create a hermetic environment.
-
Measurement: Place the sealed capillary in the melting point apparatus. Ramp temperature at 2°C/min starting from 25°C.
-
Validation: A sharp melting range (<2°C) indicates high purity. A broad range (>5°C) indicates hydrolysis (sulfonic acid contamination).
Protocol B: Handling & Storage
-
Storage: Store at -20°C under Argon. The compound is prone to "pressure buildup" in sealed vials due to HCl release if moisture is present.
-
Thawing: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.
-
Reaction Solvent: Use anhydrous Dichloromethane (DCM) or THF . Avoid protic solvents (Methanol, Ethanol) or nucleophilic solvents (DMF/DMAc) which can cause side reactions or decomposition.
References
-
Chemical Abstracts Service (CAS). Registry Data for CAS 1432129-26-4. American Chemical Society. [1]
-
ChemScene. Product Analysis: 5-Ethoxypyridine-2-sulfonyl chloride (CS-0750405).[2]
-
BenchChem. Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. (General methodology for pyridine sulfonyl chlorides).
-
Jubilant Ingrevia. Safety Data Sheet: Pyridine-3-sulfonyl chloride (Analogous Handling Data).
Sources
Methodological & Application
Technical Guide: Sulfonylation Protocols Using 5-Ethoxypyridine-2-sulfonyl Chloride
Executive Summary & Reagent Profile[1][2][3]
This guide details the handling, reactivity, and experimental procedures for 5-Ethoxypyridine-2-sulfonyl chloride , a specialized heterocyclic building block. Unlike robust benzenesulfonyl chlorides, pyridine-2-sulfonyl chlorides are kinetically unstable and prone to hydrolysis and sulfur dioxide (
Successful application requires strict adherence to anhydrous conditions and low-temperature handling. This document provides a self-validating protocol designed to maximize yield and minimize decomposition.
Chemical Profile
| Property | Data |
| Chemical Name | 5-Ethoxypyridine-2-sulfonyl chloride |
| CAS Number | 1432129-26-4 |
| Molecular Weight | 221.66 g/mol |
| Structure | Pyridine ring with an ethoxy group at C5 and sulfonyl chloride at C2.[2][1][3][4][5][6][7][8][9][10] |
| Electronic Character | The C2-sulfonyl group is highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen. The C5-ethoxy group (electron-donating) provides resonance stabilization to the ring but does not significantly dampen the reactivity of the sulfonyl center. |
| Storage | -20°C , under Argon/Nitrogen. Hygroscopic. |
| Appearance | White to pale yellow solid/oil. Dark brown/black indicates decomposition. |
Mechanistic Insight & Reactivity
Understanding the failure modes of this reagent is critical for success.
-
Nucleophilic Attack (Desired): The primary reaction is the nucleophilic attack of an amine (
) or alcohol ( ) on the sulfur atom, displacing chloride. -
Hydrolysis (Competitor): The pyridine nitrogen renders the sulfonyl group hypersensitive to moisture. Water attacks the sulfur to form 5-ethoxypyridine-2-sulfonic acid , which is unreactive toward amines under standard conditions.
-
Self-Decomposition: Pyridine-2-sulfonyl chlorides can undergo desulfonylation (loss of
) to form chloropyridines, especially at elevated temperatures ( ).
Visualization: Reaction Pathway & Competitors
Caption: Mechanistic pathways showing the desired sulfonylation versus competitive hydrolysis and thermal decomposition.
Protocol A: Synthesis of Sulfonamides (Standard)
This is the primary workflow for coupling 5-Ethoxypyridine-2-sulfonyl chloride with primary or secondary amines.
Materials
-
Reagent: 5-Ethoxypyridine-2-sulfonyl chloride (1.1 – 1.2 equivalents).
-
Substrate: Primary/Secondary Amine (1.0 equivalent).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equivalents). Pyridine can be used but DIPEA is preferred to avoid scrambling if acylation is a risk.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Catalyst (Optional): DMAP (0.1 eq) – Only use if the amine is sterically hindered.
Experimental Procedure
Step 1: System Preparation (Self-Validation Check)
-
Flame-dry or oven-dry a round-bottom flask.
-
Purge with Nitrogen/Argon.[1]
-
Quality Check: Inspect the sulfonyl chloride. If it is a dark brown gum, it has hydrolyzed/decomposed. Recrystallize or purchase fresh stock.
Step 2: Solubilization
-
Dissolve the Amine (1.0 eq) in anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Add DIPEA (2.5 eq).
-
Cool the mixture to 0°C using an ice bath. Cooling is mandatory to suppress side reactions.
Step 3: Reagent Addition
-
In a separate dry vial, dissolve 5-Ethoxypyridine-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 5–10 minutes.
-
Why? Rapid addition causes localized heating and concentration spikes that favor hydrolysis or impurity formation.
-
Step 4: Reaction & Monitoring
-
Stir at 0°C for 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 1–4 hours.
-
Checkpoint: Monitor by TLC or LC-MS. Look for the disappearance of the amine.
-
Note: The sulfonyl chloride spot may disappear rapidly (hydrolysis on TLC plate). Focus on the conversion of the amine to the sulfonamide (usually less polar).
-
Step 5: Workup
-
Quench with saturated aqueous
or water. -
Extract with DCM or Ethyl Acetate (3x).
-
Wash combined organics with Brine.[1]
-
Dry over
, filter, and concentrate.
Step 6: Purification
-
Flash Column Chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).
-
Note: Pyridine sulfonamides are polar. A gradient of 0-10% MeOH in DCM is often effective.
Protocol B: Synthesis of Sulfonate Esters
Reaction with alcohols requires stronger activation due to lower nucleophilicity compared to amines.
Modifications to Protocol A
-
Base: Use Triethylamine (TEA) (3.0 eq) with DMAP (0.2 eq) as a nucleophilic catalyst. For unreactive alcohols, use NaH (1.1 eq) in THF (deprotonation first).
-
Temperature: Maintain at 0°C for a longer duration (1 hour) before warming.
-
Stoichiometry: Use a higher excess of sulfonyl chloride (1.3 – 1.5 eq) to account for slower kinetics and competing hydrolysis.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of Amine | Reagent Hydrolysis | The sulfonyl chloride is "dead" before reacting. Ensure solvents are anhydrous (Karl Fischer < 50 ppm). Increase reagent equivalents to 1.5–2.0. |
| Formation of Sulfonic Acid | Moisture Ingress | Use a Schlenk line. Do not store the sulfonyl chloride solution; prepare it immediately before addition. |
| Darkening of Reaction | Thermal Decomposition | The pyridine ring is sensitive.[1] Ensure addition is strictly at 0°C. Do not heat above 40°C. |
| Product is Unstable on Silica | Acid Sensitivity | Pyridine sulfonamides can streak on silica. Add 1% Triethylamine to the eluent to neutralize acidic sites on the silica gel. |
Workflow Diagram: Decision Tree
Caption: Operational workflow for selecting conditions and troubleshooting reaction outcomes.
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Causes severe skin burns and eye damage.[11]
-
Inhalation: Handle only in a fume hood.[12] Hydrolysis releases HCl gas.
-
Sensitizer: Pyridine derivatives can be sensitizers. Wear nitrile gloves and safety goggles.
References
-
BenchChem. Application Notes and Protocols for Pyridine-2-Sulfonate Reactions. (Accessed 2025).[13][14] Link
-
Organic Letters. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Org.[11][12][15] Lett. 2015, 17, 12, 2992–2995. Link
-
ChemicalBook. Pyridine-2-sulfonyl chloride Properties and Synthesis. (Accessed 2025).[13][14] Link
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Preprint, 2025).[14][16] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Note: Synthesis of 5-Ethoxypyridine-2-Sulfonamide Derivatives
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-ethoxypyridine-2-sulfonamide and its derivatives. Unlike benzene sulfonamides, pyridine-2-sulfonamides are chemically labile due to the electron-deficient nature of the pyridine ring and the propensity for
Introduction & Strategic Analysis
Medicinal Significance
The 5-alkoxypyridine-2-sulfonamide motif is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for benzene sulfonamides. It is frequently found in:
-
Carbonic Anhydrase Inhibitors (CAIs): For glaucoma and anti-epileptic therapies.
-
Diuretics: Loop diuretics targeting the Na-K-Cl cotransporter.
-
Anti-inflammatory Agents: COX-2 inhibitors.
Retrosynthetic Strategy
Direct chlorosulfonation (using
Key Challenges:
-
Instability of Intermediate: Pyridine-2-sulfonyl chlorides are highly unstable and prone to hydrolysis or
extrusion if isolated.[1] They must be generated and consumed in situ. -
Regioselectivity: Ensuring substitution occurs exclusively at the C2 position.
Experimental Workflow (Visualized)
The following flowchart outlines the critical decision nodes and process steps for the synthesis.
Figure 1: Synthetic workflow for 5-ethoxypyridine-2-sulfonamide derivatives via the benzylthio route.
Detailed Protocols
Step 1: Synthesis of 2-Chloro-5-ethoxypyridine
Objective: Installation of the ethoxy group via Williamson Ether Synthesis.
Reagents:
-
2-Chloro-5-hydroxypyridine (1.0 equiv)
-
Ethyl Iodide (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous
Protocol:
-
Dissolve 2-chloro-5-hydroxypyridine in DMF (
) in a round-bottom flask. -
Add
and stir at room temperature for 15 minutes to generate the phenoxide. -
Add Ethyl Iodide dropwise.
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
-
Expected Yield: 85–95%
-
Step 2: Synthesis of 2-(Benzylthio)-5-ethoxypyridine
Objective: Introduction of the sulfur atom via
Reagents:
-
2-Chloro-5-ethoxypyridine (1.0 equiv)
-
Benzyl Mercaptan (1.1 equiv)
-
Sodium Hydride (NaH, 60% in oil, 1.2 equiv) OR
(2.0 equiv) -
Solvent: DMF or DMSO
Protocol:
-
Safety Note: Benzyl mercaptan has a potent stench. Use bleach traps for all glassware.
-
Suspend NaH in dry DMF at 0°C under Argon.
-
Add Benzyl Mercaptan dropwise (gas evolution). Stir for 15 min.
-
Add a solution of 2-Chloro-5-ethoxypyridine in DMF.
-
Heat to 80–100°C for 12 hours. The electron-donating ethoxy group deactivates the ring, requiring higher temperatures than unsubstituted 2-chloropyridine.
-
Workup: Quench with water, extract with EtOAc.
-
Purification: Recrystallization from Ethanol or Column Chromatography.
-
Checkpoint: The product should be a stable solid or oil.
-
Step 3 & 4: Oxidative Chlorination & Amidation (One-Pot)
Objective: Conversion of sulfide to sulfonyl chloride and immediate trapping with amine. This is the most critical step.
Reagents:
-
2-(Benzylthio)-5-ethoxypyridine (1.0 equiv)
-
N-Chlorosuccinimide (NCS, 4.0 equiv)
-
2M HCl (aq) / Acetic Acid (1:5 ratio)
-
Target Amine (1.2–2.0 equiv)
-
Base: Pyridine or TEA (3.0 equiv)
Protocol:
-
Chlorination:
-
Dissolve the sulfide (from Step 2) in Acetic Acid/2M HCl (
). -
Cool the solution to 0°C (ice/salt bath). Strict temperature control is mandatory.
-
Add NCS portion-wise over 20 minutes. Maintain internal temp
. -
Stir for 1–2 hours at 0°C. The mixture will become a suspension.
-
Observation: The formation of the sulfonyl chloride is indicated by the disappearance of the starting material. Do not isolate or dry the sulfonyl chloride , as it decomposes rapidly.
-
-
Workup (Extraction of Sulfonyl Chloride):
-
Dilute with cold water and extract immediately with cold Dichloromethane (DCM).
-
Wash the DCM layer once with cold brine.
-
Keep the DCM solution on ice.
-
-
Amidation:
-
In a separate flask, prepare a solution of the Target Amine and Pyridine (base) in DCM at 0°C.
-
Add the cold sulfonyl chloride/DCM solution dropwise to the amine solution.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
-
Final Workup:
-
Wash with 1M HCl (to remove pyridine), then saturated
, then brine. -
Dry over
and concentrate. -
Purify via flash chromatography.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Electron-rich ring deactivates | Switch solvent to DMSO (higher temp allowed) or use |
| Dark/Black Product in Step 3 | Decomposition of sulfonyl chloride.[1] | Ensure temperature stays |
| Intrinsic instability of Py-2- | Avoid aqueous workup in Step 3 if possible; use anhydrous oxidative conditions ( | |
| Impurity: Sulfonic Acid | Hydrolysis of Sulfonyl Chloride.[1][2] | Ensure all glassware for Step 4 is oven-dried. Use excess amine. |
Safety Considerations
-
Chlorine/NCS: Oxidizing agents.[3][4] NCS can react violently with some organics.
-
Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.
-
Benzyl Mercaptan: Extreme stench. All waste must be treated with bleach (sodium hypochlorite) to oxidize the thiol before disposal.
References
-
General Pyridine Sulfonamide Synthesis
-
Stability of Heteroaromatic Sulfonyl Chlorides
-
ETH Zurich Research. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."
-
- Oxidative Chlorination Methodology: Wright, S. W., et al. "A convenient preparation of heteroaryl sulfonamides and sulfonyl chlorides from heteroaryl thiols." Tetrahedron Letters, 1992.
-
Alternative Starting Materials
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidation with Chlorine /Pyridine Complexes - Wordpress [reagents.acsgcipr.org]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
Application Notes and Protocols for the Reaction of 5-Ethoxypyridine-2-sulfonyl Chloride with Primary Amines
Introduction: The Strategic Importance of the 5-Ethoxypyridine-2-sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, lauded for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for carboxylic acids.[1] When incorporated into a pyridine ring, a privileged scaffold in numerous FDA-approved drugs, the resulting pyridine sulfonamide can exhibit enhanced pharmacokinetic properties and target-binding affinity.[1] Specifically, the 5-ethoxypyridine-2-sulfonamide moiety offers a unique combination of a hydrogen bond acceptor (the pyridine nitrogen), a lipophilic ethoxy group that can modulate solubility and cell permeability, and the versatile sulfonamide linker. This guide provides a comprehensive overview of the reaction conditions for the synthesis of these valuable compounds through the reaction of 5-Ethoxypyridine-2-sulfonyl chloride with primary amines, offering researchers, scientists, and drug development professionals a detailed and practical resource.
Reaction Mechanism: A Nucleophilic Acyl Substitution at the Sulfonyl Center
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of a nucleophilic acyl substitution reaction. The reaction is typically facilitated by a base and proceeds through a well-established mechanism.[2]
The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the 5-Ethoxypyridine-2-sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a good leaving group, to form the protonated sulfonamide. A base, typically a tertiary amine like triethylamine or pyridine, is present in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in this step. The deprotonation of the protonated sulfonamide yields the final, neutral sulfonamide product.
Sources
using 5-Ethoxypyridine-2-sulfonyl chloride in medicinal chemistry scaffolds
Executive Summary & Strategic Rationale
Why this Scaffold? The 5-ethoxypyridine-2-sulfonyl moiety is a sophisticated bioisostere for the traditional benzenesulfonamide pharmacophore. While benzenesulfonamides are ubiquitous in drug discovery (e.g., COX-2 inhibitors, diuretics), they often suffer from poor aqueous solubility and rapid metabolic clearance.
Replacing the benzene ring with a pyridine core at the 2-position introduces a "privileged" scaffold that offers:
-
Enhanced Solubility: The pyridine nitrogen lowers the logP and provides a protonation site (pKa ~5.2), significantly improving aqueous solubility compared to phenyl analogs.
-
Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.
-
The "Ethoxy Effect": The 5-ethoxy substituent acts as a lipophilic anchor (increasing potency via hydrophobic pocket filling) and an electron-donating group (EDG). Crucially, this EDG modulates the acidity of the resulting sulfonamide N-H, fine-tuning the pKa for optimal receptor binding.
The Challenge:
Unlike their 3- and 4-isomer counterparts, pyridine-2-sulfonyl chlorides are inherently unstable . They are prone to rapid hydrolysis and, more critically, spontaneous desulfonylation (
Critical Handling & Stability (The "Expertise" Pillar)
The Instability Mechanism Researchers often observe that commercial bottles of 5-ethoxypyridine-2-sulfonyl chloride turn from a pale solid to a dark, viscous oil. This is not just moisture sensitivity; it is an intrinsic decomposition pathway.
-
Mechanism: The pyridine nitrogen lone pair can facilitate the elimination of sulfur dioxide (
), particularly if the sulfonyl group is at the 2-position (alpha to nitrogen). -
Implication: Direct storage of the chloride is risky. The "Gold Standard" approach is in situ generation from the corresponding thiol or the use of stable surrogates.
Storage Protocol (If Commercial Material is Used):
-
Temperature: Store strictly at -20°C.
-
Atmosphere: Argon/Nitrogen glovebox is preferred.
-
QC Check: Before use, run a rapid NMR in
. If significant pyridine-2-sulfonic acid (hydrolysis product) or desulfonylated pyridine is present, discard or repurify immediately.
Experimental Protocols
Method A: The "Gold Standard" In Situ Generation
Recommended for library synthesis and scale-up. This method avoids the isolation of the unstable sulfonyl chloride, generating it from the stable precursor 5-ethoxy-2-mercaptopyridine (or its disulfide).
Reagents:
-
5-Ethoxy-2-mercaptopyridine (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (3.0 equiv)
-
2M HCl (aq) / Acetonitrile (1:5 ratio)
-
Amine coupling partner (
)
Step-by-Step Protocol:
-
Oxidative Chlorination:
-
Dissolve 5-ethoxy-2-mercaptopyridine in Acetonitrile/2M HCl.
-
Cool to 0°C (Ice bath). Critical: Heat accelerates
extrusion. -
Add NCS portion-wise over 15 minutes. Maintain temp < 5°C.
-
Stir for 30–60 minutes. The solution will turn yellow/orange, indicating sulfonyl chloride formation.
-
-
Workup (Rapid):
-
Dilute with cold brine and extract immediately with cold Dichloromethane (DCM).
-
Dry organic layer over
for exactly 5 minutes. -
Do not concentrate to dryness.[1] Use the DCM solution directly in the next step.
-
-
Coupling:
-
Add the amine (1.1 equiv) and Pyridine or Triethylamine (3.0 equiv) to a separate flask at 0°C.
-
Slowly cannulate the cold sulfonyl chloride/DCM solution into the amine mixture.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Method B: The Stable Surrogate Strategy (TCP Esters)
Recommended for late-stage functionalization or precious amines. If the sulfonyl chloride is too unstable, convert it into a 2,4,6-trichlorophenyl (TCP) ester . These are bench-stable solids that react like sulfonyl chlorides but can be stored for months.[1][2]
Protocol:
-
Generate the sulfonyl chloride as in Method A.
-
React immediately with 2,4,6-trichlorophenol and TEA.
-
Isolate the TCP ester via silica chromatography.[2]
-
Coupling: React the TCP ester with your amine and DBU (base) in THF at 50°C to release the sulfonamide.
Workflow Visualization
Figure 1: Decision matrix for synthesizing 5-ethoxypyridine-2-sulfonamides. Note the critical branch point at the unstable chloride intermediate.
Physicochemical Profile & SAR Data
The following table contrasts the 5-ethoxypyridine scaffold against standard benzene analogs, highlighting why a medicinal chemist would choose this specific substitution pattern.
| Property | Benzenesulfonamide | Pyridine-2-sulfonamide | 5-Ethoxy-Pyridine-2-sulfonamide | Medicinal Chemistry Impact |
| LogP (Lipophilicity) | ~0.8 | ~0.3 | ~1.1 | The ethoxy group restores lipophilicity lost by the pyridine N, aiding membrane permeability while maintaining solubility. |
| Aq. Solubility | Low | High (pH dependent) | Moderate | Pyridine N protonation (pKa ~3-5) assists dissolution in gastric media. |
| Metabolic Liability | High (Para-oxidation) | Low | Moderate (Dealkylation) | The ethoxy group is a "soft spot" for CYP450 (O-dealkylation), potentially reducing half-life but preventing toxic quinone formation. |
| Electronic Effect | Neutral | Electron Withdrawing | Electron Donating | The 5-ethoxy group pushes electron density into the ring, slightly reducing the acidity of the sulfonamide NH compared to the unsubstituted pyridine. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovery of Amine | Hydrolysis of Sulfonyl Chloride | Ensure all solvents are anhydrous. Use Method A (In Situ) to minimize water exposure. |
| Dark Black Reaction Mixture | Decomposition ( | Reaction temperature too high. Keep strictly at 0°C. Add sulfonyl chloride to the amine, not vice-versa, to keep concentration low.[1] |
| Product is Water Soluble | Pyridine Ring Protonation | The product is amphoteric. Avoid strong acid workups. Adjust pH to ~6-7 during extraction to ensure the pyridine is neutral (unprotonated). |
References
-
Synthesis of Heteroaromatic Sulfonyl Chlorides
- Title: "Practical Synthesis of Pyridine-2-sulfonyl Chlorides"
- Source:Journal of Organic Chemistry
- Context: Describes the oxidative chlorination of 2-mercaptopyridines using NCS/HCl as a superior method to direct sulfon
-
URL:[Link] (General reference for pyridine sulfonyl chloride synthesis).
-
Stability of Pyridine Sulfonyl Chlorides
-
Use of TCP Esters (Stable Surrogates)
-
Medicinal Chemistry of Pyridine Sulfonamides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Nucleophilic Substitution of 5-Ethoxypyridine-2-sulfonyl chloride to Synthesize Novel Sulfonamides
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] Its prevalence is due to its unique chemical properties, acting as a bioisostere for carboxylic acids while offering enhanced metabolic stability and hydrogen bonding capabilities.[1] When this powerful moiety is incorporated into a pyridine scaffold—a "privileged" structure in drug design known for enhancing pharmacokinetic properties and target binding affinity—the resulting molecules are of significant interest for novel therapeutic development.[1]
This guide provides a comprehensive, field-proven protocol for the nucleophilic substitution of 5-Ethoxypyridine-2-sulfonyl chloride. We will delve into the underlying reaction mechanism, present a detailed, step-by-step experimental workflow, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for generating diverse libraries of 5-ethoxypyridine-2-sulfonamides.
Mechanistic Overview: The Chemistry of Sulfonamide Formation
The reactivity of 5-Ethoxypyridine-2-sulfonyl chloride is governed by the highly electrophilic nature of the sulfur atom.[3] This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur center a prime target for nucleophilic attack.[3][4] The reaction with primary or secondary amines is a classic and highly efficient method for forming a stable S-N bond, yielding the corresponding sulfonamide.[2]
The reaction proceeds via a nucleophilic substitution pathway. While the precise mechanism can be influenced by the specific reactants and conditions, it is generally understood to occur through a stepwise addition-elimination mechanism or a concerted SN2-like process.[3] Both pathways involve the formation of a transient trigonal bipyramidal intermediate or transition state.[3][5] A crucial component of this reaction is the inclusion of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2][3]
Caption: General mechanism for base-mediated sulfonamide synthesis.
Materials and Safety
Reagents and Equipment
| Item | Purpose |
| 5-Ethoxypyridine-2-sulfonyl chloride | Electrophile |
| Primary or Secondary Amine | Nucleophile |
| Anhydrous Dichloromethane (DCM) or THF | Reaction Solvent |
| Pyridine or Triethylamine (TEA) | Base / HCl Scavenger |
| 1M Hydrochloric Acid (HCl) | Aqueous Work-up (Quenching) |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Work-up (Neutralization) |
| Saturated Sodium Chloride (Brine) | Aqueous Work-up (Washing) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography |
| Hexanes / Ethyl Acetate | Mobile Phase for Chromatography |
| Round-bottom flasks, magnetic stir bar | Reaction Vessel |
| Addition funnel, condenser, N₂ inlet | Controlled Reagent Addition, Inert Atm. |
| Separatory funnel, Rotary evaporator | Extraction and Solvent Removal |
| Thin Layer Chromatography (TLC) plates | Reaction Monitoring |
Critical Safety Precautions
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[6] Always handle this class of compounds inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often suitable), and splash-proof safety goggles.
-
Moisture Sensitivity: Sulfonyl chlorides can react violently with water, releasing corrosive HCl gas.[7][8] Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incompatibilities: Avoid contact with strong bases, as this can lead to uncontrolled reactions.[6]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 5-Ethoxypyridine-2-sulfonyl chloride with a generic primary amine (e.g., benzylamine). Molar equivalents should be adjusted based on the specific nucleophile used.
Step 1: Reaction Setup
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM, 20 mL).
-
Add the base, triethylamine (1.5 mmol, 1.5 eq.), to the solution.
-
Seal the flask with a septum, insert a nitrogen inlet needle, and cool the mixture to 0°C in an ice-water bath. This cooling step is critical to control the initial exotherm of the reaction.
Step 2: Reaction Execution
-
In a separate dry flask, dissolve 5-Ethoxypyridine-2-sulfonyl chloride (1.1 mmol, 1.1 eq.) in anhydrous DCM (10 mL).
-
Using a syringe, slowly add the sulfonyl chloride solution dropwise to the stirring amine solution at 0°C over 15-20 minutes. A slow addition rate prevents a rapid temperature increase and minimizes side-product formation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Step 3: Aqueous Work-up and Extraction
-
Once the reaction is complete, quench the mixture by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally, brine (1 x 20 mL). The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final 5-ethoxypyridine-2-sulfonamide as a solid or oil.
Caption: Experimental workflow for sulfonamide synthesis.
Expected Results and Parameter Optimization
The reaction of sulfonyl chlorides with amines is generally high-yielding.[2] The table below provides a guideline for expected outcomes with different classes of amines.
| Nucleophile Class | Typical Base/Solvent | Avg. Time (h) | Temperature (°C) | Expected Yield (%) | Notes |
| Primary Aliphatic Amine | TEA / DCM | 1 - 3 | 0 to RT | 85 - 98% | Generally fast and clean reactions. |
| Primary Aromatic Amine | Pyridine / Pyridine | 4 - 8 | RT to 40°C | 70 - 95% | Less nucleophilic; may require longer reaction times or gentle heating.[2] |
| Secondary Aliphatic Amine | TEA / DCM | 2 - 6 | 0 to RT | 80 - 95% | Steric hindrance can slightly slow the reaction rate. |
| Secondary Aromatic Amine | NaH / THF or DMF | 6 - 12 | RT to 60°C | 50 - 80% | Significantly less reactive; may require a stronger base and heating. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine. | 1. Use fresh or properly stored sulfonyl chloride.2. Increase reaction time, temperature, or use a stronger base. |
| Multiple Products (TLC) | 1. Reaction too exothermic.2. Side reactions. | 1. Ensure slow, controlled addition at 0°C.2. Use a slight excess of the sulfonyl chloride (1.1 eq.) to ensure full conversion of the amine. |
| Low Yield After Work-up | 1. Product is water-soluble.2. Emulsion during extraction. | 1. Perform back-extraction of the aqueous layers with the organic solvent.2. Add brine to the separatory funnel to break the emulsion. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 5-ethoxypyridine-2-sulfonamides via nucleophilic substitution. By carefully controlling reaction parameters such as temperature and reagent stoichiometry, and by adhering to the safety precautions outlined, researchers can efficiently generate a wide range of novel compounds. This methodology serves as a foundational tool for professionals in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- BenchChem. (2025).
- Fiveable. (2025). Sulfonyl Chloride Definition - Organic Chemistry Key Term.
- Unknown Author. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- Rogacz, D., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI.
- Pattanayak, P. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- ResearchGate. (n.d.). Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in water with dynamic pH control using Na2CO3; and (c) in DES.
- ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2.
- Generic Supplier. (2025).
- Thermo Fisher Scientific. (2008).
- MilliporeSigma. (2025).
- Fisher Scientific. (2025).
Sources
Application Note: Precision Synthesis of Sulfonate Esters from 5-Ethoxypyridine-2-sulfonyl Chloride
Executive Summary
This application note details the optimized protocols for synthesizing sulfonate esters using 5-Ethoxypyridine-2-sulfonyl chloride . While sulfonyl chlorides are standard electrophiles in medicinal chemistry, the pyridine-2-sulfonyl scaffold presents unique stability challenges—specifically susceptibility to hydrolysis and sulfur dioxide (
This guide moves beyond generic "mix-and-stir" procedures. It provides a mechanistic rationale for reaction conditions, ensuring high fidelity in drug discovery campaigns where this specific moiety is often used as a bioisostere or a leaving group for late-stage functionalization.
Strategic Planning: The "Why" Behind the Chemistry
The Substrate: 5-Ethoxypyridine-2-sulfonyl Chloride
Unlike benzenesulfonyl chlorides, pyridine-2-sulfonyl chlorides are inherently unstable.
-
The 2-Position Instability: The sulfonyl group at the C2 position is electronically coupled to the ring nitrogen. This facilitates
extrusion (desulfonylation) to form 2-chloropyridines, particularly at elevated temperatures. -
The 5-Ethoxy Effect: The ethoxy group at C5 is an electron-donating group (EDG). Mechanistically, this provides a dual effect:
-
Stabilization: It increases electron density in the ring, slightly reducing the rate of nucleophilic aromatic substitution (S
Ar) side reactions at the C2 carbon. -
Reactivity Modulation: It renders the sulfonyl sulfur slightly less electrophilic than electron-deficient analogs (e.g., 5-nitropyridine derivatives), requiring efficient catalysis.
-
Reaction Mechanism
The formation of the sulfonate ester proceeds via a nucleophilic substitution at the sulfur atom.[2] The base (typically Pyridine or Triethylamine) acts as an HCl scavenger and, in the case of pyridine/DMAP, as a nucleophilic catalyst forming a reactive sulfonylammonium intermediate.
Figure 1: Mechanistic pathway for sulfonate ester formation involving nucleophilic catalysis.
Experimental Protocols
Critical Pre-Experiment Checklist
-
Reagent Quality: 5-Ethoxypyridine-2-sulfonyl chloride is moisture-sensitive.[3] If the solid has turned to a sticky oil or dark brown gum, it has hydrolyzed/decomposed. Use only fresh, free-flowing pale yellow/white solid.
-
Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is mandatory. Water content >0.05% will lead to sulfonic acid formation.
-
Temperature Control: Strict maintenance of
is required during addition.
Protocol A: Coupling with Primary/Secondary Alcohols (Standard)
Best for: Aliphatic alcohols, linker synthesis, and non-hindered substrates.
Materials:
-
Alcohol substrate (1.0 equiv)[4]
-
5-Ethoxypyridine-2-sulfonyl chloride (1.2 – 1.5 equiv)
-
Triethylamine (TEA) (2.0 equiv) or Pyridine (solvent/base)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, use only if reaction is sluggish.
-
Anhydrous DCM (
concentration relative to alcohol)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Dissolution: Add the Alcohol (1.0 eq) and TEA (2.0 eq) to anhydrous DCM.
-
Cooling: Cool the solution to
using an ice/water bath. Allow 10 minutes for thermal equilibration. -
Addition (Critical): Dissolve 5-Ethoxypyridine-2-sulfonyl chloride (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Why? Rapid addition causes localized heating, triggering
extrusion.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC/LCMS. -
Quench: If starting material is consumed, quench with saturated aqueous
. -
Workup: Extract with DCM (
). Wash combined organics with water ( ) and Brine ( ). Dry over .[4] -
Purification: Concentrate in vacuo (bath temp
). Purify via flash column chromatography (typically Hexanes/EtOAc).[5]
Protocol B: Coupling with Phenols (Sterically Hindered/Low Nucleophilicity)
Best for: Tyrosine residues, phenolic drugs, and aryl sulfonates.
Modifications: Phenols are less nucleophilic than aliphatic alcohols. The use of Pyridine as the solvent is recommended to drive the reaction and solubilize the intermediate salts.
-
Setup: Dissolve Phenol (1.0 eq) in anhydrous Pyridine (
). -
Cooling: Cool to
(Ice/Salt bath). -
Addition: Add 5-Ethoxypyridine-2-sulfonyl chloride (1.5 eq) portion-wise as a solid (if free-flowing) or dissolved in minimal DCM.
-
Catalysis: If no reaction is observed after 1 hour, add AgOTf (Silver Triflate, 5 mol%) or DMAP (10 mol%).
-
Note: Silver salts can abstract the chloride, creating a hyper-electrophilic sulfonyl cation, forcing the reaction with difficult phenols.
-
-
Workup: Dilute with EtOAc. Wash extensively with
solution (to complex and remove pyridine) or dilute Citric Acid (pH 4-5) until the aqueous layer is no longer blue/basic.
Data Interpretation & Troubleshooting
Expected Analytical Data
| Feature | Observation | Interpretation |
| Proton at C6 (alpha to Nitrogen). | ||
| Ethoxy | ||
| LCMS | Product mass. Note: Sulfonates often fragment in MS source. | |
| Appearance | White/Off-white solid | Pure sulfonate ester. |
| Impurity | 2-Chloro-5-ethoxypyridine | Result of thermal decomposition ( |
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Yield / Recovery of Alcohol | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Increase Sulfonyl Chloride equivalents to 2.0. |
| Formation of Chloropyridine | Thermal Decomposition | Keep reaction at |
| Product Hydrolysis on Column | Acidic Silica | Add 1% TEA to the eluent or use neutral alumina. |
| Dark Reaction Mixture | Pyridine Polymerization | Run reaction under strict inert atmosphere (Argon). |
Visual Workflow
Figure 2: Operational workflow for the synthesis of sulfonate esters.
Safety & Handling
-
Corrosivity: 5-Ethoxypyridine-2-sulfonyl chloride releases HCl upon hydrolysis. Handle in a fume hood.
-
Sensitizer: Sulfonate esters (the products) are potent alkylating agents and potential genotoxins. Wear double gloves and handle with extreme care.
-
Waste: Quench all reaction mixtures with aqueous base before disposal to destroy unreacted sulfonyl chloride.
References
-
BenchChem. How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. (Accessed 2023). Link
-
ChemicalBook. Pyridine-2-sulfonyl Chloride Properties and Usage. (Accessed 2023). Link
-
Li, Q., et al. "Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates." RSC Advances, 2022, 12 , 3230-3234. Link
-
Chien, P.C., et al. "Electrochemical Three-Component Synthesis of Heteroaryl Sulfonates." ChemRxiv, 2023. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2774994, 5-Ethoxypyridine-2-sulfonyl chloride.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
solvent selection for reactions involving 5-Ethoxypyridine-2-sulfonyl chloride
Application Note: Solvent Selection & Process Optimization for 5-Ethoxypyridine-2-sulfonyl Chloride
Executive Summary
5-Ethoxypyridine-2-sulfonyl chloride is a highly reactive, electrophilic building block used extensively in medicinal chemistry for synthesizing sulfonamide-based pharmacophores.[1] Its utility, however, is frequently compromised by its inherent instability.[2] Unlike benzene sulfonyl chlorides, the pyridine-2-sulfonyl moiety is exceptionally prone to hydrolysis due to the inductive effect of the adjacent nitrogen and potential nucleophilic catalysis by the pyridine ring itself.
This guide provides a scientifically grounded protocol for solvent selection, balancing solubility , stability , and reaction kinetics .[2] It moves beyond traditional chlorinated solvents to include sustainable, high-performance alternatives.[1]
Critical Chemical Properties & Reactivity Profile
Before selecting a solvent, one must understand the specific electronic environment of the molecule.[2]
| Property | Description | Implication for Solvent Selection |
| Electrophilicity | High.[1] The sulfonyl sulfur is activated by the electron-withdrawing pyridine ring.[1][2] | Reacts violently with nucleophilic solvents (water, alcohols, primary amines).[2] |
| 5-Ethoxy Group | Electron-donating (Mesomeric effect).[1][2] | Increases lipophilicity compared to unsubstituted pyridine analogs.[1][2] Slightly deactivates the sulfonyl group relative to 5-nitro analogs, but enhances solubility in ethers and esters.[1] |
| Hydrolytic Stability | Poor. Rapidly hydrolyzes to 5-ethoxypyridine-2-sulfonic acid.[1][2] | Strict Anhydrous Conditions are required for homogenous reactions.[1][2] Biphasic systems require rapid stirring and excess reagent.[1][2] |
| Physical State | Low-melting solid or oil (depending on purity).[1][2] | Requires a solvent that can dissolve the starting material at low temperatures ( |
Solvent Selection Matrix
The "Solvent Paradox" in sulfonyl chloride chemistry is the trade-off between polarity (needed to dissolve polar intermediates) and nucleophilicity (which causes decomposition).[2]
Category A: Recommended Solvents (High Stability)
These solvents are chemically inert toward the sulfonyl chloride functionality and provide excellent solubility for the 5-ethoxy derivative.[2]
-
Dichloromethane (DCM): The "Gold Standard" for small-scale discovery.[1][2] High solubility, easy removal (
), and immiscible with water (good for workup).[2] -
Tetrahydrofuran (THF): Excellent for solubilizing amine nucleophiles.[1][2]
-
2-Methyltetrahydrofuran (2-MeTHF): The superior "Green" alternative to THF/DCM.[1][2] Higher boiling point, lower water miscibility than THF, and derived from renewable resources.[2]
Category B: Conditional Solvents (Process Specific)
-
Ethyl Acetate (EtOAc): Good for biphasic reactions (Schotten-Baumann conditions).[1][2]
-
Acetonitrile (MeCN): High polarity, accelerates
reactions.[2]
Category C: Prohibited Solvents (Reactive)[2]
-
Alcohols (MeOH, EtOH, iPrOH): Will react to form sulfonate esters (solvolysis).[2]
-
Dimethylformamide (DMF) / Dimethylacetamide (DMAc): While good solvents, they can decompose sulfonyl chlorides at elevated temperatures (Vilsmeier-Haack type side reactions) and are difficult to remove.[2]
-
Water: Reactant.[1][2][5][6] Only used in biphasic systems with inorganic bases.[1][2]
Mechanistic Visualization: The Competition
The following diagram illustrates the kinetic competition between the desired amination and the parasitic hydrolysis/solvolysis pathways.
Figure 1: Kinetic competition pathways. Selection of non-nucleophilic, anhydrous solvents maximizes k1 over k2 and k3.
Experimental Protocols
Protocol A: Standard Anhydrous Synthesis (High Yield / Small Scale)
Best for: Discovery chemistry, valuable amines, and ensuring maximum yield.[2]
Reagents:
-
5-Ethoxypyridine-2-sulfonyl chloride (1.0 equiv)[1]
-
Amine (1.1 equiv)[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[2]
-
Solvent: Anhydrous DCM or THF (
– concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the amine and organic base (TEA/DIPEA) in anhydrous DCM. Cool to
using an ice bath. -
Addition: Dissolve 5-Ethoxypyridine-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1][2][3]
-
Checkpoint: If starting material remains, add a catalytic amount (
) of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.[2]
-
-
Workup: Quench with saturated
solution. Extract with DCM ( ).[1][2] Wash combined organics with brine, dry over , and concentrate.[2][3]
Protocol B: "Green" Biphasic Synthesis (Scale-Up / Robustness)
Best for: Large scale, unreactive amines, or when anhydrous conditions are difficult to maintain.[2]
Reagents:
-
5-Ethoxypyridine-2-sulfonyl chloride (1.2 equiv)[1]
-
Amine (1.0 equiv)[2]
-
Base:
or ( equiv dissolved in water)[2]
Step-by-Step:
-
System Setup: Prepare a biphasic mixture of the amine in organic solvent (2-MeTHF) and the aqueous carbonate base solution.[1][2] Vigorously stir.
-
Addition: Add the sulfonyl chloride (solid or solution) in portions at
. -
Reaction: Stir vigorously at RT. The reaction is typically faster than hydrolysis if mixing is adequate.[1][2]
-
Workup: Separate phases. The product is in the organic layer; the sulfonic acid byproduct (if any) remains in the aqueous layer.[2]
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield / High Acid Content | Hydrolysis is outcompeting amination. | 1.[1] Ensure solvents are anhydrous (Protocol A).2. Increase amine equivalents.3. Switch to Protocol B (Biphasic) with faster stirring.[1][2] |
| Darkening of Reaction | Decomposition of pyridine ring or polymerization. | 1.[1][2] Lower reaction temperature ( |
| Incomplete Reaction | Nucleophile is too weak (steric hindrance).[1][2] | 1. Add catalyst: DMAP ( |
| Product is Oil/Gum | 5-ethoxy group adds lipophilicity. | 1.[1][2] Triturate with cold Hexanes or Diethyl Ether to induce precipitation.2.[1][2] Evaporate with silica gel and purify via column chromatography.[1][2] |
Decision Tree for Solvent Selection
Figure 2: Decision logic for selecting the optimal solvent based on scale and reactant properties.
References
-
BenchChem. (2025).[1][2][3][5] How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. Retrieved from .[1][2]
-
Royal Society of Chemistry. (2025).[1][2] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. Green Chemistry. Retrieved from .[1][2]
-
MDPI. (2008).[1][2] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Int. J. Mol.[1][2] Sci.. Retrieved from .[1][2]
-
PubChem. (2025).[1][2][4] 5-Ethoxypyridine-2-sulfonyl chloride (CAS 58902-14-2) Compound Summary.[1] National Library of Medicine.[1][2] Retrieved from .[1][2]
-
Taylor & Francis. (2025).[1][2][6] Sulfonyl chloride – Knowledge and References. Retrieved from .[1][2]
Sources
- 1. 5-Chloro-2-Methoxypyridine-3-Sulfonyl Chloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: Catalytic Coupling of 5-Ethoxypyridine-2-sulfonyl chloride
Executive Summary & Chemical Profile[1]
5-Ethoxypyridine-2-sulfonyl chloride is a specialized heterocyclic building block used to introduce the 5-ethoxypyridine moiety—a valuable bioisostere for phenyl rings in drug design. The ethoxy group at the C5 position acts as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen and the lipophilicity of the overall scaffold.
However, like most pyridine-2-sulfonyl chlorides , this reagent exhibits significant thermal and hydrolytic instability . The proximity of the pyridine nitrogen to the sulfonyl group (alpha-position) facilitates rapid decomposition via SO₂ extrusion and hydrolysis to the sulfonic acid.
This guide provides field-proven catalytic protocols to:
-
Accelerate S-N bond formation (Sulfonamide synthesis) using nucleophilic catalysis to outcompete decomposition.
-
Enable C-C bond formation (Biaryl synthesis) via Pd-catalyzed desulfitative cross-coupling.
-
Stabilize the reagent using "surrogate" strategies for storage and handling.
Chemical Properties Table[2]
| Property | Data | Notes |
| CAS Number | 1432129-26-4 | |
| Molecular Weight | 221.66 g/mol | |
| Appearance | Pale yellow oil/solid | Darkening to brown/black indicates decomposition. |
| Storage | -20°C, Inert Gas (Ar/N₂) | Critical: Moisture sensitive. Store in aliquots. |
| Reactivity Class | High Electrophile | Prone to hydrolysis and SO₂ extrusion. |
| Major Impurity | 5-Ethoxypyridine-2-sulfonic acid | Formed via hydrolysis; unreactive to amines. |
Mechanistic Insight: The Instability Challenge
To successfully couple this molecule, one must understand its failure modes. The pyridine-2-sulfonyl moiety is inherently unstable due to the repulsion between the lone pair on the nitrogen and the sulfonyl group, as well as the stability of the pyridyl radical/anion formed upon loss of SO₂.
The "Race Against Time" Principle: In any coupling reaction, the desired nucleophilic attack (by amine or catalyst) must be significantly faster than:
-
Hydrolysis: Reaction with trace water to form the sulfonic acid (dead end).
-
Desulfonylation: Spontaneous loss of SO₂ to form 2-chloro-5-ethoxypyridine (side product).
Catalytic Solution: Using a nucleophilic catalyst (e.g., DMAP) creates a highly reactive N-sulfonylpyridinium intermediate. This intermediate reacts with the target nucleophile orders of magnitude faster than the parent sulfonyl chloride, effectively "winning the race" against decomposition.
Protocol 1: Nucleophilic Catalysis for Sulfonamide Synthesis
Application: Standard coupling to primary/secondary amines to form sulfonamides. Catalytic Strategy: DMAP-catalyzed nucleophilic substitution.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Amine Substrate | 1.0 | Limiting Reagent |
| 5-Ethoxypyridine-2-sulfonyl chloride | 1.2 - 1.5 | Electrophile (Excess accounts for slight decomp) |
| Triethylamine (TEA) or DIPEA | 2.0 - 3.0 | Proton Scavenger |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |
| DCM or MeCN | [0.1 M] | Anhydrous Solvent |
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask and flush with Argon. Decomposition is autocatalytic in the presence of acid/moisture; rigorous dryness is essential.
-
Amine Solution: Dissolve the Amine (1.0 equiv) , TEA (2.5 equiv) , and DMAP (0.1 equiv) in anhydrous DCM. Cool this solution to 0°C (ice bath).
-
Note: Pre-mixing the catalyst with the nucleophile ensures immediate activation upon chloride addition.
-
-
Electrophile Addition (CRITICAL STEP):
-
Dissolve 5-Ethoxypyridine-2-sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM in a separate vial.
-
Add this solution dropwise to the cold amine mixture over 5-10 minutes.
-
Why? Adding the chloride to the amine keeps the concentration of the unstable chloride low relative to the nucleophile, favoring the desired reaction over self-decomposition.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) only if TLC indicates incomplete conversion. Most reactions are complete within 1 hour.
-
Quench & Workup:
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM (3x). Wash combined organics with water and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc). The 5-ethoxy group provides a distinct UV handle and NMR signals (quartet ~4.1 ppm, triplet ~1.4 ppm).
-
Figure 1: Workflow for DMAP-catalyzed sulfonylation, emphasizing the "slow addition" strategy to mitigate instability.
Protocol 2: Pd-Catalyzed Desulfitative Cross-Coupling
Application: Synthesis of 5-Ethoxy-2-arylpyridines (Biaryls). Concept: Utilizing the sulfonyl chloride as a "pseudohalide." The catalytic cycle involves oxidative addition into the C-S bond, followed by SO₂ extrusion to form a Pd-Aryl species that enters a standard Suzuki-Miyaura cycle.
Mechanism
The instability of the C-S bond is turned into an advantage here. The loss of SO₂ is the driving force that generates the reactive electrophile for cross-coupling.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-Ethoxypyridine-2-sulfonyl chloride | 1.0 | Electrophile (Precursor) |
| Aryl Boronic Acid | 1.5 | Nucleophile |
| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor |
| XPhos or SPhos | 0.10 (10 mol%) | Ligand (Crucial for sterics) |
| K₂CO₃ or Cs₂CO₃ | 3.0 | Base |
| 1,4-Dioxane / H₂O | 4:1 Ratio | Solvent System |
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a reaction vial, mix Pd(OAc)₂ and XPhos in 1,4-dioxane. Stir at RT for 10 mins to generate the active catalyst species.
-
Substrate Addition: Add the 5-Ethoxypyridine-2-sulfonyl chloride , Aryl Boronic Acid , and Base .
-
Degassing: Seal the vial and purge with Argon for 5 minutes. Oxygen inhibits the Pd cycle and promotes oxidative decomposition of the boronic acid.
-
Reaction: Heat to 80-100°C .
-
Note: The extrusion of SO₂ occurs thermally.[1] The gas must be allowed to vent (use a needle outlet or pressure vial).
-
-
Monitoring: Monitor by LC-MS. You are looking for the mass of [Pyridine-Aryl]. The intermediate sulfonic acid may be observed if the catalytic cycle is slow.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.
Figure 2: Catalytic cycle for the desulfitative cross-coupling. The extrusion of SO₂ transforms the sulfonyl chloride into an aryl-palladium species.[1]
Protocol 3: The "Stable Surrogate" Strategy
Problem: You bought 5g of the chloride, but you only need 100mg today. The rest will decompose in the freezer within weeks. Solution: Convert the unstable chloride into a Sodium Sulfinate salt. This salt is a stable solid, can be stored indefinitely, and can be re-converted to the chloride or used directly in cross-couplings.
Procedure:
-
Dissolve 5-Ethoxypyridine-2-sulfonyl chloride in THF.
-
Add saturated aqueous Na₂SO₃ (2 equiv) and NaHCO₃ (2 equiv) .
-
Stir at RT for 2 hours.
-
Evaporate THF, then freeze-dry (lyophilize) the aqueous layer.
-
Result: Stable Sodium 5-ethoxypyridine-2-sulfinate solid.
-
Usage: To regenerate the chloride, treat the salt with NCS (N-Chlorosuccinimide) in DCM at 0°C for 15 mins, filter, and use immediately.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction mixture turns black immediately. | Rapid decomposition of sulfonyl chloride. | Lower temp to -10°C. Ensure dropwise addition. Check solvent dryness.[2] |
| Low yield; formation of sulfonic acid (LCMS M+1 = 204). | Hydrolysis has occurred. | Use fresh bottle of amine/base. Dry solvents over molecular sieves. |
| No reaction with aniline substrates. | Nucleophile is too weak. | Switch to Protocol 1 but heat to 40°C after addition, or use Pyridine as the solvent instead of DCM/TEA. |
| Product is unstable on silica. | Acid sensitivity of the ethoxy/pyridine system. | Add 1% Triethylamine to the eluent during purification. |
References
-
Instability of Pyridine Sulfonyl Chlorides
-
Catalytic Sulfonylation Mechanisms
-
Desulfitative Cross-Coupling
-
Stable Surrogates (Sulfinates)
-
TCI Chemicals. "Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts]."
-
-
General Reactivity of 5-Alkoxypyridines
-
ChemScene. "5-Ethoxypyridine-2-sulfonyl chloride Product Data."
-
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. cbijournal.com [cbijournal.com]
- 10. Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates | MDPI [mdpi.com]
Application Note: Microwave-Assisted Synthesis of Sulfonamides Using 5-Ethoxypyridine-2-sulfonyl chloride
Introduction & Scientific Context
Sulfonamides represent a privileged pharmacophore in medicinal chemistry, frequently deployed as carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The integration of the[1] into drug discovery pipelines offers distinct physicochemical advantages over traditional benzenesulfonyl chlorides. The pyridine nitrogen reduces overall lipophilicity (LogP) and improves the aqueous solubility of the resulting drug candidates, while the 5-ethoxy substituent provides a critical hydrogen-bond acceptor for targeted protein engagement.
Mechanistic Insights & Causality
The synthesis of sulfonamides proceeds via a[2]. The amine nitrogen acts as a nucleophile, attacking the highly electrophilic sulfonyl sulfur and displacing the chloride ion.
-
Electronic Effects of the Scaffold: The electron-withdrawing nature of the pyridine ring (via induction) highly activates the 2-sulfonyl position. However, the 5-ethoxy group donates electron density through resonance (+M effect). Causality: This resonance tempers the extreme reactivity of the 2-pyridinesulfonyl chloride, preventing rapid degradation of the reagent in ambient moisture while maintaining sufficient electrophilicity for efficient amine coupling.
-
Why Microwave Irradiation? Conventional thermal heating of sulfonyl chlorides with amines often requires 12–24 hours of reflux, during which competitive hydrolysis (forming sulfonic acids) degrades the [3]. Microwave irradiation utilizes dielectric heating to directly excite the highly polar S-Cl and N-H bonds. Causality: This creates localized microscopic "hot spots" that dramatically accelerate the kinetics of the nucleophilic attack, reducing reaction times to 5–15 minutes and [4].
-
Solid Support Catalysis: Conducting the reaction under solvent-free conditions on[3] further enhances yields. Causality: The porous silica/alumina matrix acts as a mild Lewis acid, coordinating with the sulfonyl oxygens to increase sulfur electrophilicity, while simultaneously functioning as a localized heat sink during [5].
Quantitative Data & Method Comparison
The following table summarizes the quantitative improvements achieved by transitioning from conventional thermal heating to microwave-assisted methodologies for pyridine sulfonamide synthesis.
| Parameter | Conventional Heating | MW (Solution-Phase) | MW (Solid-Support) |
| Solvent | DCM / THF | THF / Pyridine | None (Florisil / K10) |
| Temperature | Reflux (40–65 °C) | 100 °C | 80–100 °C |
| Reaction Time | 12–24 hours | 10–15 minutes | 5–10 minutes |
| Average Yield | 40–60% | 75–85% | 85–95% |
| Primary Byproduct | Sulfonic acid (Hydrolysis) | Minimal | Trace |
Experimental Protocols: A Self-Validating System
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems featuring strict In-Process Controls (IPCs).
Protocol A: Solvent-Free Microwave Synthesis on Solid Support
This method is optimal for maximizing yield and minimizing solvent waste.
-
Step 1: Reagent Preparation. Weigh 1.0 mmol of 5-Ethoxypyridine-2-sulfonyl chloride and 1.1 mmol of the target primary or secondary amine.
-
Step 2: Support Loading. Dissolve the reagents in 2 mL of anhydrous dichloromethane (DCM). Add 500 mg of Florisil or Montmorillonite K10. Evaporate the DCM under reduced pressure. Causality: This ensures the reactants are uniformly dispersed across the catalytic surface area of the solid matrix.
-
Step 3: Microwave Irradiation. Transfer the dry, loaded support to a microwave-safe quartz vessel. Irradiate at 1000 W for 5 minutes.
-
Step 4: Self-Validation Checkpoint (IPC). Extract a 5 mg aliquot of the solid support with 0.5 mL of methanol. Analyze via LC-MS.
-
Validation Metric: Confirm the disappearance of the sulfonyl chloride peak (m/z 222 [M+H]+) and the emergence of the target sulfonamide mass. If the starting material persists (>5%), re-irradiate for an additional 3 minutes.
-
-
Step 5: Extraction. Wash the solid support with a DCM/MeOH mixture (95:5, 3 x 10 mL) and filter to remove the catalyst.
-
Step 6: Purification. Concentrate the filtrate under vacuum and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure sulfonamide.
Protocol B: Solution-Phase Microwave Synthesis
This method is preferred for volatile amines or substrates prone to degradation on acidic solid supports.
-
Step 1: Reaction Setup. In a 10 mL microwave vial, combine 5-Ethoxypyridine-2-sulfonyl chloride (1.0 mmol), amine (1.1 mmol), and anhydrous pyridine (1.5 mmol) in 3 mL of anhydrous THF. Causality: Pyridine neutralizes the generated HCl and acts as a nucleophilic catalyst, forming a highly reactive, transient sulfonylpyridinium intermediate.
-
Step 2: Irradiation. Seal the vial and irradiate at 100 °C for 10–15 minutes.
-
Step 3: Self-Validation Checkpoint (IPC). Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1).
-
Validation Metric: Complete consumption of the UV-active sulfonyl chloride spot (Rf ~0.7) and the appearance of a lower Rf sulfonamide spot.
-
-
Step 4: Workup & Purification. Dilute the mixture with EtOAc (15 mL), wash with 1N HCl (to extract residual pyridine), and follow with a brine wash. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from EtOH/H₂O.
Process Workflow Diagram
Workflow for the solvent-free, microwave-assisted synthesis of pyridine sulfonamides.
References
-
Title: Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides Source: Tetrahedron Letters (via PubMed Central) URL: [Link]
-
Title: Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]
-
Title: 5-Ethoxypyridine-2-sulfonyl chloride Suppliers and Producers Source: BuyersGuideChem URL: [Link]
Sources
Application Note: A Guide to Schotten-Baumann Conditions for the Synthesis of Pyridine Sulfonamides
Abstract
This application note provides a detailed technical guide on the application of Schotten-Baumann reaction conditions for the synthesis of pyridine sulfonamides from pyridine sulfonyl chlorides and amines. Pyridine sulfonamides are a cornerstone structural motif in medicinal chemistry, and their efficient synthesis is of paramount importance. This guide moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles. We will explore the reaction mechanism, dissect the critical roles of base and solvent selection, and provide field-proven, step-by-step protocols for both classic biphasic and homogeneous reaction conditions. Furthermore, this note includes essential safety information for handling reactive pyridine sulfonyl chloride intermediates, troubleshooting advice, and a comparative analysis of reaction parameters to empower researchers to optimize this vital transformation for their specific drug discovery and development needs.
Introduction
The Significance of Pyridine Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a privileged scaffold in modern drug design, and its incorporation onto a pyridine ring gives rise to a class of compounds with broad therapeutic relevance. Pyridine sulfonamides are integral components of numerous marketed drugs and clinical candidates, valued for their ability to act as bioisosteres of carboxylic acids, engage in crucial hydrogen bonding interactions with biological targets, and modulate physicochemical properties such as solubility and cell permeability. The synthesis of these vital compounds often relies on the formation of a bond between a pyridine sulfonyl chloride and a primary or secondary amine.[1]
Overview of the Schotten-Baumann Reaction for Amide Bond Formation
First described by Carl Schotten and Eugen Baumann in 1883, the Schotten-Baumann reaction is a robust and versatile method for forming amides from amines and acyl chlorides.[2][3] The reaction is characterized by the use of a base to neutralize the hydrochloric acid (HCl) generated during the acylation process.[4] This neutralization is critical, as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5][6] "Schotten-Baumann conditions" typically refer to a biphasic system where an aqueous base is used alongside an immiscible organic solvent, though homogeneous variations using organic bases are also common and highly effective.[7][8]
The Core Chemistry: Mechanism and Rationale
General Mechanism of Sulfonamide Formation
The formation of a sulfonamide proceeds via a nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. The byproduct of this process is one equivalent of HCl.
Caption: General mechanism for sulfonamide synthesis.
The Critical Role of the Base
The presence of a base is non-negotiable for the reaction to proceed to completion. Its primary functions are:
-
Acid Scavenger: The base immediately neutralizes the HCl generated. This is essential to drive the reaction equilibrium toward the product side.[9]
-
Preservation of the Nucleophile: By scavenging HCl, the base prevents the formation of an ammonium salt (R-NH₃⁺Cl⁻) from the starting amine. This protonated form is not nucleophilic and cannot react with the sulfonyl chloride.[5][6]
Pyridine Sulfonyl Chlorides: Reactivity and Handling
Pyridine sulfonyl chlorides are highly reactive electrophiles, a property that makes them effective in synthesis but also introduces challenges in handling.
-
Moisture Sensitivity: They are highly susceptible to hydrolysis, reacting with water to form the corresponding and unreactive pyridine sulfonic acid.[10][11] Therefore, reactions, especially those in non-aqueous media, must be conducted under anhydrous conditions.
-
Thermal Stability: Some isomers, particularly pyridine-2-sulfonyl chloride, can be thermally unstable.[11] Reactions should be performed at controlled, often low, temperatures to minimize decomposition.
-
Corrosivity and Toxicity: Pyridine sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[12][13] They must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Key Parameters and Optimization
The success of a Schotten-Baumann reaction with pyridine sulfonyl chlorides hinges on the judicious selection of the base, solvent, and temperature.
Choice of Base: A Comparative Analysis
-
Aqueous Inorganic Bases (e.g., NaOH, KOH, K₂CO₃): These are used in the classic, biphasic setup. They are inexpensive and effective at neutralizing HCl in the aqueous phase. The choice of base can influence reaction rates, with KOH sometimes showing faster kinetics than NaOH.[14]
-
Organic Tertiary Amines (e.g., Triethylamine (Et₃N), Pyridine): These are used in homogeneous (single-phase) reactions in anhydrous organic solvents. Pyridine can serve a dual role as both a base and a catalyst, potentially forming a highly reactive sulfonylpyridinium salt intermediate that accelerates the reaction.[6][7]
Solvent System Selection: Biphasic vs. Monophasic Conditions
-
Biphasic (Interfacial) System: This classic setup uses water and an immiscible organic solvent (e.g., dichloromethane (DCM), diethyl ether).[8] The amine and sulfonyl chloride reside primarily in the organic phase, while the base is in the aqueous phase. The reaction occurs at the interface between the two layers. This method is advantageous as it physically sequesters the highly water-soluble base from the moisture-sensitive sulfonyl chloride, mitigating hydrolysis.
-
Monophasic (Homogeneous) System: This approach uses a single anhydrous organic solvent (e.g., DCM, THF, Ethyl Acetate). It requires an organic base that is soluble in the reaction medium. Homogeneous systems can offer faster reaction rates due to the lack of phase-transfer limitations but demand stringent anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Temperature Control
The reaction of an amine with a sulfonyl chloride is typically exothermic. Running the reaction at a reduced temperature (e.g., 0 °C) is crucial for several reasons:
-
Control Reactivity: It moderates the reaction rate, preventing thermal runaways.
-
Minimize Side Reactions: Lower temperatures suppress potential side reactions and the degradation of unstable starting materials or products.
-
Enhance Stability: It helps preserve the integrity of thermally sensitive pyridine sulfonyl chlorides.[11]
Table 1: Comparison of Schotten-Baumann Reaction Conditions
| Parameter | Biphasic (Interfacial) Conditions | Monophasic (Homogeneous) Conditions |
| Base | Aqueous NaOH, KOH, K₂CO₃ | Triethylamine (Et₃N), Pyridine, DIPEA |
| Solvent | Water + Organic (DCM, Diethyl Ether) | Anhydrous Organic (DCM, THF, Acetonitrile) |
| Temperature | Typically 0 °C to Room Temperature | Typically 0 °C to Room Temperature |
| Pros | - Protects sulfonyl chloride from hydrolysis- Inexpensive base- Often simpler workup | - Potentially faster reaction rates- No phase-transfer limitations- Suitable for base-sensitive substrates |
| Cons | - Can be slow due to phase-transfer limits- Vigorous stirring is essential- Not suitable for water-soluble amines | - Requires strictly anhydrous conditions- Organic bases are more expensive- Workup can be more complex |
Experimental Protocols
Caption: Workflow comparison for biphasic and homogeneous protocols.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations of pyridine sulfonyl chlorides must be performed in a certified chemical fume hood.[15]
-
Inert Atmosphere: For homogeneous reactions, use an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[15]
Protocol 1: Classic Biphasic (Interfacial) Schotten-Baumann Synthesis
This protocol is ideal when using a moisture-sensitive pyridine sulfonyl chloride where hydrolysis is a primary concern.
-
1. Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M). In a separate addition funnel, prepare a solution of the pyridine sulfonyl chloride (1.1 eq.) in DCM.
-
2. Cooling and Base Addition: Cool the flask containing the amine solution to 0 °C in an ice-water bath. Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution (approx. 2.0 eq.).
-
3. Sulfonyl Chloride Addition: Begin vigorous stirring to ensure good mixing between the two phases. Add the pyridine sulfonyl chloride solution from the addition funnel dropwise to the biphasic mixture over 15-30 minutes. A white precipitate may form.
-
4. Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
5. Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide product.
-
6. Purification: Purify the crude product as necessary by recrystallization or column chromatography.
Protocol 2: Homogeneous Schotten-Baumann Synthesis with an Organic Base
This protocol is suitable for reactions where faster kinetics are desired and anhydrous conditions can be strictly maintained.
-
1. Reagent Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add the amine (1.0 eq.) and anhydrous DCM (approx. 0.2 M). Add triethylamine (Et₃N, 1.5 eq.) via syringe.
-
2. Cooling: Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
3. Sulfonyl Chloride Addition: Dissolve the pyridine sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. A precipitate of triethylammonium chloride will likely form.
-
4. Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-3 hours, monitoring progress by TLC or LC-MS.
-
5. Workup and Isolation: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
6. Purification: Purify the resulting crude sulfonamide by recrystallization or flash column chromatography.
Troubleshooting and Field-Proven Insights
-
Problem: Low Yield / No Reaction.
-
Cause A: Inactive Amine. The amine may have been protonated. Ensure at least one equivalent of base is present for each equivalent of HCl produced. For amine HCl salts, two equivalents of base are needed.
-
Cause B: Hydrolyzed Sulfonyl Chloride. The sulfonyl chloride may have degraded due to moisture. Use fresh or properly stored reagent and ensure anhydrous conditions for homogeneous reactions.[11]
-
-
Problem: Significant Sulfonic Acid Byproduct.
-
Cause: Hydrolysis of the sulfonyl chloride. For homogeneous reactions, re-verify the dryness of the solvent and glassware. For biphasic reactions, ensure the sulfonyl chloride is added slowly to a vigorously stirred mixture to favor reaction with the amine over hydrolysis at the interface.
-
-
Problem: Difficult Emulsion during Biphasic Workup.
-
Cause: Formation of salts or amphiphilic molecules at the interface.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Conclusion
The Schotten-Baumann reaction is a powerful and adaptable tool for the synthesis of medicinally relevant pyridine sulfonamides. A thorough understanding of the reaction mechanism and the interplay between the base, solvent, and temperature allows for rational protocol design. By choosing between a protective biphasic system and a potentially faster homogeneous system, and by implementing careful temperature control and safety measures, researchers can reliably and efficiently access these critical molecular scaffolds. The protocols and insights provided herein serve as a robust foundation for the successful application and optimization of this cornerstone reaction in any drug discovery program.
References
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
-
SYNLETT. (2010). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Retrieved from [Link]
-
Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in water with dynamic pH control using Na2CO3; and (c) in DES, under air at RT. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]
-
Collegedunia. (2024, January 17). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]
-
chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]
-
Reddit. (2021, March 12). In schotten-baumann conditions, why doesn't the acyl chloride react with the water? Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann reaction and its Mechanism. Retrieved from [Link]
-
Pure. (2021, January 09). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. Retrieved from [Link]
-
CHEMSOLVE.NET. (2020, January 01). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]
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- 9. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
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Troubleshooting & Optimization
preventing hydrolysis of 5-Ethoxypyridine-2-sulfonyl chloride during storage
Executive Summary
5-Ethoxypyridine-2-sulfonyl chloride is a high-risk reagent . Unlike robust benzene sulfonyl chlorides (e.g., Tosyl chloride), this compound possesses a sulfonyl group at the C2 position relative to the pyridine nitrogen. This structural feature creates a "perfect storm" for instability: it is prone to rapid hydrolysis,
Immediate Action Required:
-
Store at:
(Long-term) or (Short-term). -
Container: Double-sealed with desiccant in the secondary vessel.
Module 1: The Mechanism of Failure (The "Why")
To prevent degradation, you must understand the enemy. The primary failure mode is Autocatalytic Hydrolysis .
-
The Trigger: Trace moisture attacks the electrophilic sulfur atom.
-
The Byproduct: This releases Hydrochloric Acid (HCl) and the corresponding sulfonic acid.
-
The Trap (Critical Step): Unlike carbocyclic analogs, the pyridine nitrogen in your molecule is basic. It captures the generated HCl to form a pyridinium hydrochloride salt.
-
The Acceleration: This salt is highly hygroscopic (water-attracting). It pulls more moisture from the atmosphere into the solid lattice, creating a concentrated acidic aqueous micro-environment that destroys the remaining bulk material exponentially faster.
Visualizing the Degradation Loop The following diagram illustrates why a minor seal leak leads to total batch failure.
Figure 1: The "Vicious Cycle" of pyridine sulfonyl chloride degradation. Note how the formation of the salt creates a feedback loop that accelerates water absorption.
Module 2: Storage Protocol (The "How")
Do not rely on the original vendor packaging once opened. Follow this Double-Containment System (DCS) .
Step-by-Step Storage SOP
-
Primary Container (The Barrier):
-
Transfer the reagent into a glass vial with a Teflon (PTFE) lined cap .
-
Why: Standard polyethylene liners are permeable to moisture over time. HCl gas can also degrade plastic liners, breaking the seal.
-
Wrap the cap junction tightly with Parafilm or electrical tape.
-
-
Inert Gas Purge:
-
Before sealing, gently backfill the vial with Argon or dry Nitrogen.
-
Why: Argon is heavier than air and provides a better "blanket" for the solid surface than Nitrogen.
-
-
Secondary Container (The Environment):
-
Place the sealed primary vial inside a larger jar (e.g., a wide-mouth glass jar) containing a layer of active desiccant (Drierite or activated molecular sieves) at the bottom.
-
Why: If moisture penetrates the outer jar, the desiccant intercepts it before it reaches your reagent.
-
-
Temperature Control:
-
Store at
(Freezer) . -
Crucial: Allow the container to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water directly onto the reagent, ruining it instantly.
-
Module 3: Troubleshooting & Quality Control (The "Fix")
Users often ask: "My powder looks sticky. Is it dead?" Use this guide to assess and rescue.
Quality Control Decision Tree
Figure 2: Decision matrix for evaluating reagent viability. Prioritize NMR over melting point due to the hygroscopic nature of impurities.
Rescue Protocol: The "Cold Wash"
If your material is 80-95% pure but contains acid impurities (crusting), do NOT recrystallize with heat (thermal instability). Use this extractive wash:
-
Dissolve: Dissolve the crude solid in Dichloromethane (DCM) .
-
Wash: Rapidly wash the organic layer with ice-cold saturated
(Sodium Bicarbonate).-
Note: This neutralizes the HCl/Sulfonic acid. Keep it cold and fast to prevent hydrolysis of the sulfonyl chloride.
-
-
Dry: Immediately separate the organic layer and dry over anhydrous
. -
Isolate: Filter and concentrate on a rotary evaporator at low temperature (
) .
Frequently Asked Questions (FAQs)
Q: Can I store this as a stock solution to avoid weighing solids? A: No. Even in "anhydrous" solvents like DCM or THF, trace water (ppm level) will degrade the sulfonyl chloride over days. Furthermore, nucleophilic solvents (alcohols, amines) will react instantly. If you must, store it as the sulfonate ester (e.g., reacted with phenol) and deprotect later, though this adds synthetic steps.
Q: The compound turned from white to yellow/brown. Why?
A: This indicates the formation of pyridinium salts and potentially
Q: Why does the melting point drop so drastically? A: The hydrolysis product (sulfonic acid) and the HCl salts act as impurities that depress the melting point significantly (colligative properties). A sharp melting point is the best quick indicator of high purity.
Q: I need to weigh it out on a humid day. How? A: Do not weigh in the open air.
-
Tare a vial with a septum cap.
-
Purge the vial with Nitrogen.
-
Add the solid quickly.
-
Weigh the closed vial. Alternatively, use a "glove bag" if a glovebox is unavailable.
References
-
BenchChem Technical Support. (2025).[1][2][4][5] How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. BenchChem.[1][5][6] Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride (Analogous Handling). Merck KGaA. Link
-
Gnedin, B. G., et al. (1988).[7] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.[7] Link[7]
-
Org. Synth. (1954). p-Toluenesulfonyl Chloride (Purification techniques adapted for sulfonyl chlorides). Organic Syntheses, Coll. Vol. 1, p.146. Link
-
Jubilant Ingrevia. (2024).[3] Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Optimizing Sulfonylation of 5-Ethoxypyridine-2-sulfonyl Chloride
Executive Summary & Diagnostic Framework
The Core Problem: Users frequently report "low reactivity" when coupling 5-Ethoxypyridine-2-sulfonyl chloride with anilines. However, in 90% of cases, the root cause is not low electrophilicity, but rather high instability leading to rapid decomposition before the coupling can occur.
Chemical Reality: Unlike benzenesulfonyl chlorides, pyridine-2-sulfonyl chlorides are inherently unstable.[1] The proximity of the pyridine nitrogen to the sulfonyl group facilitates two deleterious pathways:
-
Rapid Hydrolysis: They hydrolyze to the sulfonic acid (unreactive zwitterion) significantly faster than phenyl analogs.
-
SO₂ Extrusion: They are prone to thermal decomposition, extruding sulfur dioxide to form the unreactive 2-chloropyridine derivative.
The 5-ethoxy group (an electron-donating group) adds a secondary layer of complexity. While it stabilizes the pyridine ring electronically, it renders the sulfonyl sulfur slightly less electrophilic than a nitro- or cyano-substituted analog, making the reaction more sensitive to the nucleophilicity of the aniline.
Diagnostic Flowchart
Caption: Diagnostic workflow for identifying the root cause of failure in pyridine-2-sulfonyl chloride couplings.
Critical Mechanism & Instability
To solve the reactivity issue, one must understand the competition between the desired pathway and the decomposition pathways.
The "2-Position" Instability Factor
Pyridine-2-sulfonyl chlorides are unique. The nitrogen lone pair can assist in the departure of the sulfonyl group. If the reaction temperature exceeds 0°C–10°C, or if moisture is present, the reagent destroys itself.
Reaction Pathways:
Caption: Competitive pathways. Path B and C often outcompete Path A without strict control.
Troubleshooting FAQs & Protocols
Q1: My reagent turned into a dark oil before I even added the aniline. What happened?
Answer: Thermal decomposition. Pyridine-2-sulfonyl chlorides are often solids or semi-solids that melt/decompose near room temperature. If stored at room temperature, they undergo SO₂ extrusion.
-
Fix: Store the reagent at -20°C under Argon.
-
Operational Change: Do not weigh the reagent in open air. Weigh it rapidly into a tared flask, purge with N₂, and dissolve immediately in cold, anhydrous solvent.
Q2: I see starting material consumption on TLC, but I isolated 5-ethoxypyridine-2-sulfonic acid (zwitterion). Why?
Answer: Moisture ingress (Hydrolysis). The 2-sulfonyl position is hypersensitive to water.[1] Standard "dry" solvents from a bottle are often insufficient.
-
Fix: Use freshly distilled DCM (from CaH₂) or THF (from Na/Benzophenone).
-
Base Choice: Avoid aqueous bases (NaOH/Na₂CO₃) typical of Schotten-Baumann conditions. Use anhydrous Pyridine or Triethylamine (TEA).
Q3: My aniline is electron-deficient (e.g., 4-fluoroaniline). The reaction is stalled.
Answer: The 5-ethoxy group on the sulfonyl chloride reduces electrophilicity, and the aniline is a poor nucleophile. You need a "Super-Acylating" catalyst.
-
Fix: Add DMAP (4-Dimethylaminopyridine) .
-
Mechanism: DMAP attacks the sulfonyl chloride to form a N-sulfonyl-4-dimethylaminopyridinium salt. This intermediate is highly reactive and transfers the sulfonyl group to the aniline much faster than the chloride itself [1].
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Anhydrous/Low Temp)
Best for: Standard anilines and high-value sulfonyl chlorides.
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under N₂ flow.
-
Solvent: Add anhydrous DCM (0.2 M concentration relative to aniline).
-
Reactants: Add the Aniline (1.0 equiv) and Pyridine (3.0 equiv).
-
Note: Pyridine acts as both base and solvent/co-solvent. It is milder than TEA and less likely to cause side reactions.
-
-
Cooling (CRITICAL): Cool the mixture to -10°C (Ice/Salt bath).
-
Addition: Dissolve 5-Ethoxypyridine-2-sulfonyl chloride (1.2 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise over 15 minutes.
-
Why? Prevents localized heating (exotherm) which triggers SO₂ extrusion.
-
-
Catalysis (Optional but Recommended): If the aniline is sterically hindered or electron-poor, add DMAP (0.1 equiv) after the cooling step.
-
Reaction: Allow to warm to 0°C (do not heat to RT immediately). Monitor by TLC.[2][3][4][5] Most reactions complete within 2–4 hours at 0°C.
Protocol B: In-Situ Generation (The "Rescue" Method)
Best for: When the commercial sulfonyl chloride is degraded or unavailable. Concept: Generate the unstable chloride and react it immediately without isolation [2].
-
Starting Material: 5-Ethoxypyridine-2-thiol (or the sodium sulfinate salt).
-
Oxidation: Suspend the thiol/sulfinate in DCM/Water (biphasic) at 0°C.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (3.0 equiv) and dilute HCl. Stir vigorously for 30 mins.
-
Extraction: Separate the organic layer (containing the fresh sulfonyl chloride), dry rapidly over MgSO₄ (cold), and filter directly into a flask containing the Aniline and Pyridine .
Workup & Purification Strategy
The Trap: Pyridine sulfonamides are amphoteric.
-
Acidic pH: The pyridine nitrogen protonates (Product stays in water).
-
Basic pH: The sulfonamide N-H deprotonates (Product stays in water).[3]
Correct Workup:
-
Quench: Add saturated NH₄Cl solution.
-
pH Adjustment: Adjust aqueous layer to pH 6–7 .
-
Why? This ensures the pyridine ring is free base (unprotonated) and the sulfonamide is protonated (neutral), maximizing solubility in organic solvent.
-
-
Extraction: Extract with EtOAc or DCM (x3).
-
Wash: Wash organic layer with water (to remove Pyridine/DMAP) and Brine.
-
Purification: Flash chromatography.
-
Mobile Phase: DCM/MeOH (95:5) or Hexane/EtOAc.
-
Note: 5-Ethoxy group makes the product slightly more polar than typical phenyl sulfonamides.
-
Data & Comparison
| Variable | Standard Conditions (Ph-SO₂Cl) | Required Conditions (Py-2-SO₂Cl) | Reason |
| Temperature | RT to Reflux | -10°C to 0°C | Prevents SO₂ extrusion. |
| Solvent | THF, Dioxane, Water/Acetone | Anhydrous DCM | Prevents rapid hydrolysis. |
| Base | Na₂CO₃, TEA, NaOH | Pyridine (excess) | Buffers without hydrolyzing the reagent. |
| Catalyst | Usually None | DMAP (10 mol%) | Overcomes electronic deactivation of 5-OEt. |
| Storage | Shelf Stable | -20°C, Inert Gas | Inherently unstable reagent. |
References
-
Nucleophilic Catalysis in Sulfonylation
-
Instability of Pyridine-2-Sulfonyl Chlorides
-
General Sulfonamide Synthesis Reviews
- Title: Recent advances in synthesis of sulfonamides: A review.
- Source: Chemistry & Biology Interface (2013).
-
URL:[Link]
-
Reagent Handling Data
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 11. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 12. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 13. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 14. chemscene.com [chemscene.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
purification methods for 5-Ethoxypyridine-2-sulfonyl chloride reaction mixtures
Technical Support Center: 5-Ethoxypyridine-2-sulfonyl Chloride
Status: Active Agent: Senior Application Scientist Case ID: PUR-5-ETHOXY-PYR-SO2CL[1]
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 5-Ethoxypyridine-2-sulfonyl chloride .
If you are accessing this guide, you are likely facing low yields, degradation on silica, or "vanishing" products.[1] The core challenge with this intermediate is the 2-position instability .[1] Unlike benzene sulfonyl chlorides, pyridine-2-sulfonyl chlorides are prone to rapid hydrolysis and sulfur dioxide (
The 5-ethoxy group acts as an electron-donor, slightly stabilizing the ring compared to nitro-analogs, but it does not eliminate moisture sensitivity.[1] Speed and pH control are your primary purification tools.
Module 1: Critical Isolation (The "Pre-Purification")
Most "purification" failures are actually workup failures. If you quench incorrectly, no column will save the batch.
Q: My crude yield is <20%. Where did the product go?
A: It likely hydrolyzed to 5-ethoxypyridine-2-sulfonic acid during the aqueous quench.[1] This byproduct is water-soluble and washes away, leaving you with nothing.[1]
The Protocol: The "Cold-Fast" Quench
-
Temperature: Cool the reaction mixture (diazonium or oxidative chlorination mix) to -10°C to 0°C .
-
The Media: Do NOT pour into ambient water.[1] Pour onto crushed ice .
-
The Buffer: If your synthesis used acetic acid/HCl (common in Meerwein reactions), the quench will be highly acidic (
), accelerating hydrolysis.-
Correction: Co-add saturated Sodium Bicarbonate (
) or a phosphate buffer to maintain pH 4–6 during the quench. Avoid pH > 8 (base-catalyzed hydrolysis).[1]
-
-
Extraction: Use Dichloromethane (DCM) immediately.[1] Do not let the aqueous suspension sit.[1]
-
Why DCM? It solubilizes the ethoxy-substituted chloride better than ether and separates faster than EtOAc.[1]
-
Module 2: Purification Methodologies
Decision Matrix: Which Method to Choose?
Figure 1: Purification Decision Tree. Prioritize non-chromatographic methods to minimize silica contact.
Method A: Precipitation & Trituration (Recommended)
Best for: Removing copper salts and inorganic acids without thermal stress.
Protocol:
-
Concentrate the DCM extract (from Module 1) at <30°C under vacuum. Do not heat to dryness; leave a concentrated oil.[1]
-
Add cold n-Hexane or Heptane (approx. 10 volumes relative to oil).
-
Sonicate briefly (10-20 seconds) in an ice bath.
-
Observation: The 5-ethoxypyridine-2-sulfonyl chloride should precipitate as a pale yellow/off-white solid.[1]
-
Filtration: Filter rapidly under Argon/Nitrogen blanket.
-
Wash: Wash the cake with cold pentane.
Troubleshooting:
-
Issue: "It oiled out instead of solidifying."[1]
-
Fix: Add a seed crystal if available.[1] If not, scratch the glass side with a spatula. Alternatively, dissolve in minimal Toluene and layer with Hexane.[1]
Method B: Buffered Flash Chromatography
Best for: Removing organic impurities (e.g., unreacted 5-ethoxypyridine) when crystallization fails.
The Risk: Standard silica gel is slightly acidic (
The Fix: Neutralized Silica Protocol
-
Slurry Preparation: Prepare the silica slurry using Hexane:EtOAc (9:1) containing 1% Triethylamine (
) .[1] -
Column Packing: Flush the column with this basic solvent system to neutralize acid sites.[1]
-
Loading: Load the crude (dissolved in minimal DCM) immediately.
-
Elution: Run a fast gradient (e.g., 5% to 30% EtOAc in Hexane). Do not use MeOH (reacts to form methyl sulfonate esters).[1]
-
Fraction Collection: Collect fractions into tubes containing a drop of dilute acid (optional, to quench leached amine) or simply evaporate immediately at <30°C .
Module 3: Analytical Verification
Q: How do I distinguish the Product from the Sulfonic Acid impurity? The hydrolysis product (Sulfonic Acid) and the Target (Sulfonyl Chloride) look similar on some TLC stains but behave differently.
| Feature | 5-Ethoxypyridine-2-sulfonyl Chloride | 5-Ethoxypyridine-2-sulfonic Acid |
| Solubility (DCM) | Soluble | Insoluble / Poor |
| TLC ( | High (0.6–0.8 in Hex/EtOAc 1:[1]1) | Baseline (0.[1]0) |
| LC-MS Signal | Often derivatizes in MeOH (M+MeOH mass) | Mass = Parent Acid (M+H) |
| Reactivity | Reacts with amines (forms sulfonamide) | Unreactive to amines at RT |
The "Derivatization Check" (Gold Standard): Do not trust the LC-MS of the chloride directly (it hydrolyzes on the column).
-
Take a small aliquot of your purified material.[1]
-
Add excess Morpholine or Benzylamine .[1]
-
Run LC-MS on the resulting sulfonamide.[1] If this peak is pure, your chloride was pure.[1]
Module 4: Storage & Stability
Q: Can I store this overnight? A: Only if strictly controlled. Pyridine-2-sulfonyl chlorides are less stable than their benzene counterparts.[1]
-
Temperature: Store at -20°C or lower.
-
Container: Glass vial, taped with Parafilm, inside a secondary jar containing Drierite or silica gel packets.
-
Shelf Life: 5-Ethoxypyridine-2-sulfonyl chloride typically degrades by 5-10% per week even at -20°C. Plan to use it within 48 hours. [1]
References
-
BenchChem. Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. (General handling of pyridine-2-sulfonyl chlorides).[1][2][3][4]
-
Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[1][5] ResearchGate.[1][5] (Detailed stability data on pyridine-2-sulfonyl chlorides).
-
ChemicalBook. Pyridine-2-sulfonyl chloride Synthesis and Properties.
-
ChemScene. 5-Ethoxypyridine-2-sulfonyl chloride Product Data. (Physical properties and CAS verification).[1]
Sources
minimizing side reactions when using 5-Ethoxypyridine-2-sulfonyl chloride
Welcome to the technical support center for 5-Ethoxypyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions and overcoming common challenges when using this reagent. The information herein is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Ethoxypyridine-2-sulfonyl chloride and what are its primary applications?
5-Ethoxypyridine-2-sulfonyl chloride (CAS No. 1432129-26-4) is a specialized chemical reagent used primarily in the synthesis of sulfonamides.[1] The pyridine sulfonamide motif is a critical component in many pharmacologically active compounds, valued for its ability to act as a bioisostere for carboxylic acids, which can enhance metabolic stability and cell permeability.[2] The ethoxy group on the pyridine ring can be used to modulate the physicochemical properties of the final molecule, such as solubility and lipophilicity.
Q2: How should I properly store and handle 5-Ethoxypyridine-2-sulfonyl chloride?
This reagent is highly sensitive to moisture and temperature. Proper storage is critical to maintain its reactivity and prevent degradation.
-
Storage Conditions : It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[3][4]
-
Handling : Always handle the reagent in a dry environment, preferably in a glovebox or under a stream of inert gas. Use anhydrous solvents and oven-dried glassware for all reactions. Even brief exposure to atmospheric moisture can lead to hydrolysis.[4]
Q3: My bottle of 5-Ethoxypyridine-2-sulfonyl chloride has a yellow or brownish color. Is it still usable?
While a pale-yellow color might be acceptable, a significant darkening to brown or black is a strong indicator of decomposition.[4] The primary degradation pathway for pyridine-2-sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, which can be detrimental to your reaction.[4][5] For best results, especially in sensitive applications, using freshly prepared or purified material is highly recommended. You can assess the purity of your reagent via NMR or HPLC before use.[4]
Q4: What are the main decomposition pathways for this reagent?
Based on extensive studies of analogous heteroaromatic sulfonyl chlorides, there are two primary decomposition pathways to be aware of:
-
Hydrolysis : This is the most common degradation pathway, where the sulfonyl chloride reacts with water to form 5-ethoxypyridine-2-sulfonic acid.[4][6] This impurity will not participate in the desired sulfonamide coupling and can complicate purification.
-
SO₂ Extrusion : Pyridine-2-sulfonyl chlorides are known to be thermally unstable and can decompose through the extrusion of sulfur dioxide (SO₂).[4][6] This process is often accelerated by heat and can lead to a complex mixture of byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Degraded Sulfonyl Chloride | The reagent has likely hydrolyzed to 5-ethoxypyridine-2-sulfonic acid due to improper storage or handling. | Use a fresh bottle of the reagent or, if possible, purify the existing stock. Always store under inert gas at 2-8°C.[3][4] |
| Wet Solvents or Reagents | Trace amounts of water will preferentially react with the highly electrophilic sulfonyl chloride. | Ensure all solvents are anhydrous and that the amine and base are free of water. Dry glassware thoroughly before use. |
| Sub-optimal Reaction Temperature | While low temperatures are crucial, an excessively cold reaction may proceed too slowly or not at all. | Most sulfonamide syntheses are initiated at 0°C and then allowed to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.[7] |
| Incorrect Stoichiometry | Using an insufficient amount of the sulfonyl chloride or base will result in incomplete conversion of the starting amine. | Typically, a slight excess of the sulfonyl chloride (1.05-1.2 equivalents) and base (1.5-2.0 equivalents) is recommended.[4][8] |
Issue 2: Formation of a White Precipitate During Reaction
Potential Cause & Solution
This precipitate is most likely the hydrochloride salt of your amine base (e.g., triethylammonium chloride or pyridinium chloride), which is formed as the base scavenges the HCl generated during the reaction.[8] This is a normal observation and indicates that the reaction is proceeding. The salt is typically removed during the aqueous workup.
Issue 3: Presence of Multiple Products, Including a Major Side Product
Potential Causes & Solutions
-
Di-sulfonylation of Primary Amines : Primary amines can react twice with the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂).
-
Solution : This can be minimized by controlling the stoichiometry and the rate of addition. Use no more than 1.05-1.1 equivalents of the sulfonyl chloride and add it dropwise to the solution of the amine at a low temperature (0°C).[4] This maintains a low concentration of the electrophile, favoring the mono-sulfonylation product.
Visualization of Di-sulfonylation Side Reaction
Caption: Controlled vs. uncontrolled addition of sulfonyl chloride.
-
-
Reaction with a Nucleophilic Solvent : If you are using a solvent that has nucleophilic properties (e.g., an alcohol), it can compete with your amine and react with the sulfonyl chloride to form a sulfonate ester.
-
Solution : Switch to a non-nucleophilic, inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4]
-
Issue 4: Difficulty in Purifying the Final Product
Potential Causes & Solutions
-
Presence of 5-Ethoxypyridine-2-sulfonic acid : If your starting material was partially hydrolyzed, the resulting sulfonic acid can be difficult to remove from the final product due to its polarity.
-
Solution : A standard aqueous workup is usually effective. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove the acidic sulfonic acid, and finally with brine.[8]
-
-
Product is Water-Soluble : Some sulfonamides, particularly those derived from small or polar amines, may have significant water solubility, leading to low recovery during extraction.
-
Solution : After quenching the reaction, saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of sulfonamides using 5-Ethoxypyridine-2-sulfonyl chloride.
Materials:
-
5-Ethoxypyridine-2-sulfonyl chloride (1.05 eq)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup : In a dry, three-necked flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling : Cool the stirred solution to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride : In a separate flask, dissolve 5-Ethoxypyridine-2-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup :
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification : Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[7]
Visualization of the General Sulfonamide Synthesis Workflow
Caption: Step-by-step workflow for sulfonamide synthesis.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 15. dspace.mit.edu [dspace.mit.edu]
handling moisture sensitivity of 5-Ethoxypyridine-2-sulfonyl chloride
Introduction: The "Suicide" Electrophile
Welcome to the technical guide for 5-Ethoxypyridine-2-sulfonyl chloride . As researchers, we often treat sulfonyl chlorides as standard reagents, but this specific scaffold presents a unique challenge. Unlike robust benzenesulfonyl chlorides, the pyridine core introduces a basic nitrogen atom within the same molecule as the electrophilic sulfonyl group.
The Core Threat: Under moist conditions, this molecule is prone to autocatalytic hydrolysis . The pyridine nitrogen can act as a local base, facilitating the attack of water on the sulfur atom, generating sulfonic acid and HCl. The HCl then protonates the pyridine ring, rendering the reagent an insoluble, unreactive salt (or "goo") before your reaction even begins.
This guide moves beyond standard "keep dry" advice. It provides a self-validating workflow designed to prove system integrity before you commit your valuable reagent.
Module 1: Storage & Handling (The First Line of Defense)
Q: I just received the shipment. It’s a solid. Can I store it in the fridge? A: No. Standard refrigeration (4°C) is often humid.
-
Protocol: Store at -20°C (or lower) under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Container: Use a desiccator within the freezer. If the original bottle seal is broken, transfer to a vial with a Teflon-lined septum and parafilm the edges.
Q: Can I make a stock solution in DCM or THF for later use? A: Absolutely not. Even "anhydrous" solvents from a keg system can contain 10-50 ppm water. Over 24 hours, this trace moisture, catalyzed by the pyridine ring, will degrade the titer of your reagent. Always prepare solutions immediately prior to addition.
Q: The solid looks slightly "wet" or sticky. Is it compromised? A: Likely, yes. Pure sulfonyl chlorides are typically crystalline. Stickiness suggests partial hydrolysis where the resulting sulfonic acid (a hygroscopic semi-solid) is attracting more atmospheric water.
-
Validation: Run a quick NMR in
. Look for the broadening of pyridine peaks (indicating protonation) or a shift in the ethoxy signals compared to the reference.
Module 2: The Self-Validating Reaction Protocol
Do not simply "add and stir." Use this workflow to ensure the environment is hostile to moisture before the reagent is introduced.
The "Amine-First" Scavenger Method
Objective: Create a "base-buffered" environment that neutralizes HCl faster than the pyridine ring can protonate.
Reagents:
-
A: 5-Ethoxypyridine-2-sulfonyl chloride (1.1 equiv)
-
B: Nucleophile (Amine) (1.0 equiv)[1]
-
C: Non-nucleophilic Base (DIPEA or TEA) (2.5 - 3.0 equiv)
-
Solvent: Anhydrous DCM or THF (dried over 4Å molecular sieves).
Step-by-Step Workflow:
-
System Validation: Flame-dry the reaction flask under vacuum. Backfill with Argon.[2]
-
The Scavenger Trap: Dissolve the Amine (B) and Base (C) in the solvent first. Cool to 0°C.[1][3][4]
-
Why? The excess base acts as a pre-emptive "HCl sink."
-
-
Reagent Prep: Weigh the Sulfonyl Chloride (A) quickly in air (if no glovebox) and immediately dissolve in a separate, dry vial of solvent.
-
The Dropwise Addition: Add solution (A) to the (B+C) mixture dropwise over 10-15 minutes.
-
Visual Check: A slight white precipitate (Amine-HCl salt) is normal and good—it means the external base is doing its job.
-
-
The Quench: Once TLC indicates consumption of the amine, quench with a small amount of saturated
.
Visualizing the Workflow:
Caption: The "Base Trap" workflow ensures HCl is neutralized by DIPEA, protecting the pyridine ring.
Module 3: Troubleshooting & Diagnostics
Q: My reaction turned black/dark brown immediately. What happened? A: Pyridine Polymerization.
-
Cause: If the reaction became too acidic (insufficient external base) or too hot, the pyridine ring can degrade.
-
Fix: Increase the equivalents of DIPEA (to 3.0 eq) and ensure the addition is strictly at 0°C.
Q: I have low yield, and I see a new spot on TLC that doesn't move (baseline). A: Hydrolysis Competed with Coupling.
-
Diagnosis: The baseline spot is likely 5-ethoxypyridine-2-sulfonic acid . It is highly polar and water-soluble.
-
Fix: Your solvent was wet. Do not trust the "Anhydrous" label on the bottle if it has been opened before. Store solvent over activated 4Å molecular sieves for 24 hours prior to use.
Q: The product is an oil that won't solidify. A: Residual Solvent/Byproducts. [1]
-
Cause: Pyridine sulfonamides often trap solvent (DCM) or contain traces of the sulfonic acid byproduct.
-
Fix:
-
Wash the organic layer with 10% Citric Acid (removes unreacted amine) followed by Sat.
(removes sulfonic acid). -
Dry over
. -
Triturate the oil with cold Hexanes or
to induce crystallization.
-
Module 4: The Mechanism of Failure (Why Moisture Kills)
Understanding the enemy is key to defeating it. The diagram below illustrates the "Suicide Pathway" where water destroys the reagent.
Caption: The hydrolysis pathway leads to HCl generation, which protonates the pyridine ring, deactivating the reagent.
Quantitative Data: Solvent Water Limits
| Solvent | Max Tolerable Water (ppm) | Drying Method | Storage Time Limit |
| DCM | < 50 ppm | Distillation over | 48 Hours |
| THF | < 30 ppm | Na/Benzophenone or 4Å Sieves | 24 Hours |
| DMF | < 100 ppm | 4Å Sieves (20% w/v loading) | 1 Week |
Note: DMF is hygroscopic; use only if solubility in DCM/THF is impossible.
References
-
BenchChem Technical Support. (2025).[1][5] Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from (Simulated Link based on search context).
-
Sigma-Aldrich (Merck). Handling Moisture-Sensitive Reagents. Technical Bulletin AL-134. Retrieved from .
-
American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from .
-
National Institutes of Health (NIH). Sulfonyl Chloride Hydrolysis Mechanisms. PubChem Compound Summary. Retrieved from .
Sources
Technical Support Center: Sulfonic Acid & Sulfonate Removal
Ticket System: Active | Status: Online | Agent: Senior Application Scientist
Welcome to the Purification Clinic. You are likely here because a sulfonic acid (p-TsOH, MsOH, TfOH) or its derivative is persisting in your organic phase, causing downstream degradation, salt formation, or regulatory flags (GTIs).
Below is your troubleshooting guide, structured by "Incident Type."
Module 1: The Standard Protocol (Aqueous Workup)
Incident: "I just need to remove excess p-TsOH catalyst from my non-polar product."
The Science: Sulfonic acids are strong acids (
Standard Operating Procedure (SOP-01):
-
Dilution: Dilute reaction mixture with a non-polar solvent (EtOAc, DCM, or MTBE). Do not use Et2O if your product is polar; it may precipitate the salt.
-
The Wash: Wash with 10% Na2CO3 or Sat. NaHCO3 (2x).
-
Why? These weak bases are sufficient to deprotonate the sulfonic acid (
) but gentle enough to spare most esters/labile groups.
-
-
The Polish: Wash with Brine (Sat. NaCl).[1]
-
Why? Increases the ionic strength of the aqueous layer, "salting out" any organic product trapped in the water and breaking minor emulsions.
-
Decision Tree: Aqueous Extraction Logic
Figure 1: Logic flow for selecting the correct aqueous wash based on product chemistry.
Module 2: Troubleshooting "Sticky" Situations
Incident: "I have a terrible emulsion," or "My product is an amine and it's trapping the acid."
FAQ 2.1: The Amine Salt Trap
Q: My product is a tertiary amine. Even after a bicarb wash, the NMR shows tosylate peaks. Why?
A: You have formed a lipophilic ammonium sulfonate salt (
-
The pH Swing: Use 1M NaOH (pH 14). You must drive the pH well above the pKa of your amine product. This forces the amine into its free base form (organic soluble) and the sulfonic acid into its sodium salt form (water soluble).
FAQ 2.2: The Emulsion Nightmare
Q: I added base and now I have a milky layer that won't separate. A: Sulfonates are surfactants (think SDS/soap). When you neutralize a long-chain sulfonic acid (like dodecylbenzenesulfonic acid), you are essentially making soap in your separatory funnel. The Fix:
-
The Brine Crash: Add solid NaCl to saturation.
-
The Solvent Switch: If using DCM (bottom layer), switch to EtOAc (top layer). The density difference often helps break the emulsion.
-
Filtration: Filter the emulsion through a pad of Celite. Often, micro-precipitates stabilize the emulsion; removing them breaks it.
Module 3: Anhydrous Removal (Scavenger Resins)
Incident: "My product is water-sensitive," or "I cannot use aqueous workup."
The Science: Solid-phase extraction (SPE) uses functionalized polymer beads to chemically bind the impurity. For sulfonic acids, we use Basic Anion Exchange Resins .
Protocol (SOP-02):
-
Selection: Choose a resin from the table below.[4]
-
Stoichiometry: Add 3–4 equivalents of resin relative to the expected acid content.
-
Incubation: Stir gently for 1–4 hours. Do not use magnetic stir bars if they grind the beads; use an overhead stirrer or shaker.
-
Filtration: Filter through a fritted glass funnel. The acid stays on the beads; the product is in the filtrate.
Table 1: Scavenger Resin Selection Guide
| Resin Type | Functional Group | Mechanism | Best For |
| Amberlyst A21 | Tertiary Amine (Weak Base) | Acid-Base Neutralization | Removing strong acids (TsOH, MsOH) from sensitive products. |
| MP-Carbonate | Quaternary Ammonium Carbonate | Ion Exchange | Removing acids + acidic phenols. Non-nucleophilic. |
| Poly(4-vinylpyridine) | Pyridine | Acid-Base Neutralization | Mild scavenging; widely compatible with solvents. |
| Dowex 1X8 | Quaternary Ammonium Hydroxide | Strong Anion Exchange | Aggressive removal; can act as a strong base catalyst (caution). |
Module 4: Critical Safety - Genotoxic Impurities (GTIs)
Incident: "I have trace alkyl sulfonates (e.g., Methyl Methanesulfonate - MMS, Ethyl Tosylate) in my API."
The Science: Alkyl sulfonates are potent alkylating agents and known genotoxins. Regulatory limits (ICH M7) are often in the ppm range . Standard aqueous washes are often insufficient because these esters are lipophilic and neutral (they do not ionize).
Strategy: You cannot "wash" them out easily. You must chemically destroy them (Derivatization).
Protocol (SOP-03): Chemical Scavenging
-
Reagent: Imidazole, DABCO, or Thiosulfate.
-
Method: Add 0.1 - 0.5 eq of DABCO (1,4-diazabicyclo[2.2.2]octane) to the reaction mixture before workup.
-
Mechanism: DABCO nucleophilically attacks the alkyl sulfonate, forming a quaternary ammonium salt. This salt is highly water-soluble and is removed quantitatively in the subsequent aqueous wash.
GTI Scavenging Pathway
Figure 2: Derivatization strategy for removing non-ionic alkyl sulfonate impurities.
References
- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard text for aqueous workup logic and salt breaking).
-
Corazzata, K., et al. (2021).[5] "Removal of Alkyl Sulfonates Using DABCO". Organic Process Research & Development. [5]
-
Biotage AB. (n.d.). "Biotage® MP-TsOH and Scavenger Resins User Guide".
- Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.
-
BenchChem. (2025).[2] "Technical Support Center: Workup Procedures for p-Toluenesulfinic Acid Byproduct Removal".
Sources
Technical Support Center: Stabilizing 5-Ethoxypyridine-2-sulfonyl Chloride in Solution for Automated Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Ethoxypyridine-2-sulfonyl chloride. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique stability challenges of this reagent in solution, particularly within the context of automated synthesis platforms. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the reliability and success of your experiments.
Introduction: The Stability Challenge of Pyridine-2-Sulfonyl Chlorides
5-Ethoxypyridine-2-sulfonyl chloride is a valuable reagent in medicinal chemistry, often employed in the synthesis of sulfonamides. However, like many heteroaromatic sulfonyl chlorides, its utility is often hampered by its inherent instability. The primary challenge arises from the electron-withdrawing nature of the pyridine ring, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This is further compounded by the position of the sulfonyl chloride group at the 2-position of the pyridine ring.
Drawing from extensive studies on related pyridine-2-sulfonyl chlorides, we can anticipate two main decomposition pathways for 5-Ethoxypyridine-2-sulfonyl chloride in solution[1][2][3][4]:
-
Hydrolysis: This is the most common degradation pathway for sulfonyl chlorides. Trace amounts of water in solvents or on glassware can readily attack the electrophilic sulfur atom, leading to the formation of the corresponding and unreactive 5-ethoxypyridine-2-sulfonic acid.[2][5][6][7] This reaction is often autocatalytic as it produces HCl, which can further promote degradation.
-
SO₂ Extrusion: A pathway particularly characteristic of sulfonyl chlorides at the alpha-position (C2) of a pyridine ring is the formal extrusion of sulfur dioxide (SO₂)[1][3][4]. This decomposition route can lead to the formation of chlorinated pyridine species and other complex byproducts, which can complicate purification and reduce the yield of the desired product.
Understanding and mitigating these degradation pathways is critical for the successful use of 5-Ethoxypyridine-2-sulfonyl chloride in any application, but it is especially crucial in automated synthesis where solutions may be stored on the instrument deck for extended periods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with 5-Ethoxypyridine-2-sulfonyl chloride in solution.
Q1: My automated synthesis reaction is giving low or no yield. How do I know if the sulfonyl chloride solution is the problem?
A1: Low or inconsistent yields are a primary indicator of reagent degradation. Before troubleshooting other reaction parameters, it is crucial to verify the integrity of your 5-Ethoxypyridine-2-sulfonyl chloride stock solution.
-
Visual Inspection: A fresh, high-purity solution of 5-Ethoxypyridine-2-sulfonyl chloride should be colorless to pale yellow.[2] A significant darkening to yellow, brown, or black is a strong indicator of decomposition.[8][9]
-
Analytical Confirmation: The most reliable method is to take a small aliquot of your stock solution, quench it carefully with a nucleophile (e.g., a primary amine like benzylamine), and analyze the product by LC-MS. If you observe a significant amount of the corresponding sulfonic acid or other unexpected byproducts, your stock solution has likely degraded.
-
Control Reaction: Run a small-scale manual control reaction with a freshly prepared solution of the sulfonyl chloride. If this reaction proceeds as expected while the automated run fails, the issue is almost certainly with the stability of the solution on the automated platform.
Q2: What is the best solvent to use for preparing a stock solution of 5-Ethoxypyridine-2-sulfonyl chloride for automated synthesis?
A2: The choice of solvent is critical for maximizing the solution-phase stability of 5-Ethoxypyridine-2-sulfonyl chloride. The ideal solvent should be inert, aprotic, and rigorously dried.
-
Recommended Solvents:
-
Dichloromethane (DCM): Often a good first choice due to its high purity, low boiling point (facilitating easy removal), and general inertness.
-
Acetonitrile (ACN): Another excellent option, particularly for reactions that may be run at slightly elevated temperatures.
-
Tetrahydrofuran (THF): While usable, THF is more prone to peroxide formation and must be freshly distilled from a suitable drying agent. It's crucial to ensure it is free of peroxides, which can initiate radical decomposition pathways.[9]
-
-
Solvents to Avoid:
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) will react with the sulfonyl chloride to form sulfonate esters.[2]
-
Nucleophilic Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally not recommended for long-term storage of reactive electrophiles like sulfonyl chlorides, as they can contain nucleophilic impurities or degrade to form them.
-
Q3: How can I prepare a stock solution of 5-Ethoxypyridine-2-sulfonyl chloride that will be stable for the duration of my automated run?
A3: The key to a stable stock solution lies in meticulous preparation and the exclusion of atmospheric moisture.
-
Use High-Purity Reagents: Start with the highest purity 5-Ethoxypyridine-2-sulfonyl chloride and anhydrous grade solvents.
-
Drying Procedures: All glassware should be oven-dried (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Prepare the solution under a positive pressure of nitrogen or argon. Use septa and cannulation techniques to transfer solvents and the sulfonyl chloride.
-
Temperature Control: Prepare the solution at room temperature, but store it on the automated platform in a cooled sample hotel if available. Lower temperatures will significantly slow the rate of decomposition.[1][9]
Q4: I've noticed a precipitate forming in my sulfonyl chloride stock solution. What is it and what should I do?
A4: A precipitate is most likely the corresponding 5-ethoxypyridine-2-sulfonic acid, which is a solid and has lower solubility in the recommended organic solvents than the sulfonyl chloride itself. This is a clear sign of hydrolysis.
-
Action: Do not use the solution. The concentration of the active sulfonyl chloride is no longer known, and the acidic byproduct can interfere with your reaction chemistry. The solution should be safely quenched and disposed of, and a fresh solution prepared under more stringent anhydrous conditions.
Q5: Are there any additives that can improve the stability of my 5-Ethoxypyridine-2-sulfonyl chloride solution?
A5: While the primary focus should be on maintaining anhydrous conditions, certain additives have been reported to stabilize sulfonyl chlorides.
-
Acid Scavengers: While counterintuitive since hydrolysis produces acid, adding a non-nucleophilic, sterically hindered base is generally not recommended for stabilizing the stock solution itself, as it can promote other decomposition pathways. Bases are best added at the point of reaction.
-
Radical Inhibitors: For some sulfonyl chlorides, decomposition can have a radical component, especially if exposed to light or impurities.[9] While not a standard practice, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) at a very low concentration (e.g., <0.1 mol%) could be explored if other methods fail.
-
Dehydrating Agents: Adding activated molecular sieves (e.g., 4Å) to the solvent before adding the sulfonyl chloride can help scavenge any residual moisture. Ensure the sieves are properly activated (heated under vacuum) before use.
Quantitative Data Summary: Factors Influencing Solution Stability
The stability of 5-Ethoxypyridine-2-sulfonyl chloride in solution is a multifactorial issue. The following table summarizes key parameters and their impact.
| Parameter | Low Stability Condition | High Stability Condition | Rationale |
| Water Content | > 100 ppm | < 10 ppm | Water is the primary nucleophile for hydrolysis, the main decomposition pathway.[2][5][6][7] |
| Temperature | Ambient (20-25°C) or higher | Cooled (e.g., 4°C) | Decomposition rates are significantly reduced at lower temperatures.[1][9] |
| Solvent | Protic or nucleophilic (e.g., MeOH, DMF) | Anhydrous, aprotic, and inert (e.g., DCM, ACN) | Avoids direct reaction with the solvent and minimizes impurities that can initiate degradation.[2] |
| Atmosphere | Air (contains moisture and oxygen) | Inert (Nitrogen or Argon) | Excludes atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative decomposition.[10][11] |
| Light Exposure | UV or ambient light | Stored in amber vials | Can prevent potential photolytic decomposition pathways.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 5-Ethoxypyridine-2-sulfonyl Chloride
This protocol details the steps for preparing a solution suitable for use in automated synthesis systems.
-
Glassware Preparation: Oven-dry all necessary glassware (e.g., vial, syringe, needles) at 120 °C for at least 4 hours. Cool to room temperature in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Solvent Preparation: Use a commercially available anhydrous solvent (<10 ppm water) packaged under an inert atmosphere.
-
Inert Atmosphere Setup: Assemble the glassware and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the procedure.
-
Reagent Handling: Weigh the required amount of 5-Ethoxypyridine-2-sulfonyl chloride in a dry, inert atmosphere (e.g., in a glovebox or under a stream of inert gas).
-
Solution Preparation: Using a gas-tight syringe, transfer the desired volume of anhydrous solvent to the vial containing the sulfonyl chloride. Swirl gently to dissolve.
-
Storage: Seal the vial with a septum cap and parafilm. If the automated synthesizer has a cooled sample hotel, store the vial there. Otherwise, prepare the solution immediately before starting the synthesis run.
Visualized Workflows and Decision-Making
The following diagrams, rendered using DOT language, provide visual guides for troubleshooting and experimental setup.
Caption: Troubleshooting Decision Tree for Low Yields.
Caption: Workflow for Preparing a Stabilized Stock Solution.
References
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. Available from: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1229. Available from: [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2539-2547. Available from: [Link]
-
Maksimov, V. L., et al. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Kinetics and Catalysis, 46(4), 522-527. Available from: [Link]
-
Vapourtec. (n.d.). Fully Automated Synthesis of Secondary Sulfonamides in a Binary Flow-Through Reactor System. Retrieved from [Link]
-
King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 114(5), 1743-1749. Available from: [Link]
-
Bedell, J. L., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1120-1130. Available from: [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 88(5), 3033-3043. Available from: [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
-
Van der Pijl, R. J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 123-129. Available from: [Link]
- Lann, J. S., & Hunt, M. (1951). U.S. Patent No. 2,556,879. Washington, DC: U.S. Patent and Trademark Office.
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Preprint. Available from: [Link]
-
Van der Pijl, R. J., et al. (2020). Electronic Supplementary Information for: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available from: [Link]
-
Van der Pijl, R. J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 123-129. Available from: [Link]
-
Reddit. (2020). r/Chempros - Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]
-
Organic Syntheses. (n.d.). p. 943 - Organic Syntheses Procedure. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329. Available from: [Link]
-
Liu, J., et al. (2012). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 42(16), 2378-2391. Available from: [Link]
-
Wütscher, A., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(70), 10077-10080. Available from: [Link]
-
Ambler, S. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 903-906. Available from: [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. Available from: [Link]
-
Quora. (2017). Why will sulfonic acid chlorides not react with water? Retrieved from [Link]
-
Le-Chi, B., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 59(35), 15008-15013. Available from: [Link]
-
ResearchGate. (2025). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]
-
Reddit. (2016). r/chemistry - Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1229. Available from: [Link]
-
ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 11. chemicalbook.com [chemicalbook.com]
Validation & Comparative
1H NMR Interpretation Guide: 5-Ethoxypyridine-2-sulfonyl chloride
[1]
Executive Summary & Application Context
5-Ethoxypyridine-2-sulfonyl chloride is a high-value heterocyclic building block used to synthesize sulfonamide-based drugs and agrochemicals.[1] Its "performance" is defined by its electrophilicity—its ability to react with amines to form sulfonamides.
However, this performance is frequently compromised by its inherent instability. The sulfonyl chloride moiety is highly moisture-sensitive, readily hydrolyzing to 5-ethoxypyridine-2-sulfonic acid , which is unreactive (inert) under standard coupling conditions.[1]
The Core Challenge: Distinguishing the active chloride from the inert acid is difficult by LC-MS alone (as both often ionize to the same sulfonate species in wet mobile phases).[1] 1H NMR is the gold standard for this differentiation.
Strategic Methodology: Sample Preparation
Why this matters: Improper handling during NMR prep is the #1 cause of false "fail" results. The solvent itself can induce degradation.
| Parameter | Protocol | Scientific Rationale (Causality) |
| Solvent Choice | Anhydrous CDCl₃ or CD₂Cl₂ | Avoid DMSO-d₆ .[1] DMSO is hygroscopic and nucleophilic; it can accelerate hydrolysis or react with the sulfonyl chloride, altering the spectrum during acquisition. |
| Concentration | ~10-15 mg in 0.6 mL | High concentration improves signal-to-noise for minor impurity detection (e.g., 1% hydrolysis).[1] |
| Tube Prep | Oven-dried or Argon-flushed | Moisture exclusion is critical.[1] The half-life of pyridine sulfonyl chlorides in wet solvent can be <1 hour.[1] |
| Reference | TMS (0.00 ppm) | Essential for precise chemical shift comparison, as aromatic shifts are diagnostic.[1] |
Deep Dive: 1H NMR Interpretation
Structural Assignments
The molecule consists of a 2,5-disubstituted pyridine ring.[1] The coupling constants (
-
H3 (Ortho to SO₂Cl): ~8.0 – 8.2 ppm (Doublet).[1] Deshielded strongly by the electron-withdrawing sulfonyl group.
-
H4 (Meta to SO₂Cl): ~7.3 – 7.5 ppm (Doublet of Doublets).[1] Coupled to H3 (ortho) and H6 (meta).
-
H6 (Ortho to N, Meta to OEt): ~8.3 – 8.5 ppm (Doublet).[1] Most downfield due to proximity to the ring Nitrogen, though slightly shielded by the ethoxy group compared to unsubstituted pyridine.
-
Ethoxy Group:
The "Fingerprint" of Purity
To validate the product, verify the Integration Ratio :
Comparative Analysis: Active Reagent vs. Alternatives (Impurities)
This section objectively compares the target product with its most common "alternative" forms found in degraded batches.
Table 1: Diagnostic Shift Comparison
Note: Shifts are approximate and solvent-dependent (CDCl₃).
| Feature | Target: Sulfonyl Chloride (Active) | Alternative: Sulfonic Acid (Degraded) | Diagnostic Logic |
| H3 Proton | ~8.10 ppm | ~7.90 ppm | The Cl atom is more electronegative than OH.[1] Hydrolysis causes an upfield shift of the proton adjacent to the sulfur. |
| Peak Shape | Sharp, well-defined | Often Broad / Streaky | Sulfonic acids form H-bond networks or zwitterions, causing line broadening in CDCl₃.[1] |
| Solubility | Soluble in CDCl₃ | Insoluble / Oiling out | The acid is polar/zwitterionic and often precipitates from CDCl₃, leading to a "blank" aromatic region or suspended droplets. |
| Extra Peaks | None | Broad singlet >8 ppm | Acidic proton (-SO₃H) may appear if DMSO is used, but is usually invisible in CDCl₃ due to exchange.[1] |
Visualizing the Substitution Logic
The following diagram illustrates the coupling network used to confirm the 2,5-substitution pattern, distinguishing it from isomers (e.g., 3,5-substituted).
Caption: Signal assignment logic flow. H3 and H6 are distinguished by coupling constants (ortho vs meta) and chemical environment.[1]
Experimental Protocol: Quality Control Workflow
Objective: Determine if the batch is suitable for synthesis.
Step 1: Visual Inspection
-
Pass: Off-white to pale yellow crystalline solid.[1]
-
Fail: Dark brown oil or sticky gum (indicates significant decomposition/hydrolysis).
Step 2: NMR Acquisition[2]
-
Dissolve 10 mg sample in 0.6 mL Anhydrous CDCl₃ .
-
Run standard proton sequence (ns=16, d1=1.0s).
-
Process with 0.3 Hz line broadening.
Step 3: Analysis (The "Go/No-Go" Decision)
Use the decision tree below to interpret results.
Caption: QC Decision Tree for 5-Ethoxypyridine-2-sulfonyl chloride validation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Pyridine substitution effects and coupling constants).
Comparative Guide: Mass Spectrometry Analysis of 5-Ethoxypyridine-2-sulfonyl Chloride Derivatives
Executive Summary & Mechanistic Rationale
Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for quantifying trace-level metabolites, steroidal estrogens, and environmental toxins. However, compounds lacking basic functional groups (e.g., phenols, bisphenols) exhibit poor ionization efficiency. Chemical derivatization using sulfonyl chlorides with high proton affinity bridges this gap by introducing a readily ionizable moiety (1[1]).
While dansyl chloride and pyridine-3-sulfonyl (PS) chloride are established reagents, 5-Ethoxypyridine-2-sulfonyl chloride (5-EPSC) (2[2]) represents a next-generation alternative. This guide objectively compares 5-EPSC against traditional reagents, detailing the mechanistic advantages and providing a self-validating analytical protocol.
The Causality of Superior Performance
To understand the superiority of 5-EPSC, we must analyze the causality behind electrospray ionization and collision-induced dissociation (CID):
-
Hyper-Enhanced Proton Affinity (Ionization): The primary goal of derivatization is to lower the Limit of Detection (LOD) (3[3]). 5-EPSC contains a pyridine ring, which is inherently basic. The addition of an ethoxy group at the 5-position exerts a strong electron-donating mesomeric effect (+M). This funnels electron density onto the pyridine nitrogen, raising its basicity (pKa) significantly higher than that of unsubstituted PS chloride. This translates to near-instantaneous protonation in the acidic droplets of the ESI+ source.
-
Analyte-Specific Fragmentation (Specificity): In MS/MS, traditional dansyl derivatives cleave at the sulfonyl bond, producing a dominant tag-specific fragment (m/z 170) (4[4]). This creates high background noise in complex matrices. Conversely, pyridine-sulfonyl derivatives undergo a neutral loss of SO2, transferring the charge to the analyte to form a radical cation (5[5]). This radical cation subsequently undergoes structural cleavage, yielding highly specific precursor-to-product ion transitions that eliminate false positives[1].
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of 5-EPSC against industry-standard alternatives for the analysis of phenolic compounds and estrogens.
| Derivatization Reagent | Relative Proton Affinity | Primary MS/MS Fragmentation | Estrogen/Bisphenol LOD | Matrix Interference |
| Dansyl Chloride | Moderate | Tag-specific (m/z 170) | 10 - 50 pg/mL | High (Shared tag fragments) |
| Pyridine-3-sulfonyl Chloride | High | Analyte-specific (SO2 loss) | 1 - 5 pg/mL | Low |
| 5-Ethoxypyridine-2-sulfonyl Chloride | Very High (+M effect) | Analyte-specific (SO2 loss) | < 1 pg/mL | Very Low (Unique MRM) |
ESI-MS/MS Fragmentation Pathway
Fig 1. ESI-MS/MS fragmentation pathway of 5-EPSC derivatives highlighting analyte-specific cleavage.
Self-Validating Experimental Protocol
A robust MS protocol must be a self-validating system. This requires incorporating internal controls to account for derivatization yield fluctuations, matrix suppression, and reagent degradation[3].
Fig 2. Self-validating derivatization workflow for 5-EPSC prior to LC-ESI-MS/MS analysis.
Step-by-Step Methodology
1. Reagent & Buffer Preparation:
-
5-EPSC Solution: Dissolve 5-Ethoxypyridine-2-sulfonyl chloride in anhydrous acetonitrile to a concentration of 1 mg/mL.
-
Causality: Sulfonyl chlorides hydrolyze rapidly in the presence of moisture, rendering them inactive[3]. Fresh, anhydrous preparation is critical for maintaining high derivatization yields.
-
-
Buffer: Prepare a 50 mM sodium carbonate buffer adjusted to pH 10.
-
Causality: A basic environment ensures that target nucleophiles (e.g., phenolic hydroxyls) are fully deprotonated, driving the nucleophilic attack on the sulfonyl chloride[5].
-
2. Sample Preparation & Internal Standardization:
-
Aliquot 100 µL of the biological or environmental sample into a silanized glass vial.
-
Self-Validation Step: Spike the sample with 10 µL of an isotopically labeled internal standard (IS) (e.g., 13C12-Bisphenol A or d4-Estradiol). This step is mandatory to mathematically correct for any downstream variations in derivatization efficiency or LC-MS matrix suppression.
3. Derivatization Reaction:
-
Add 100 µL of the pH 10 sodium carbonate buffer to the sample.
-
Add 100 µL of the freshly prepared 5-EPSC solution.
-
Vortex for 15 seconds and incubate in a dry block heater at 60°C for 15 minutes[5].
4. Reaction Quenching & Cleanup:
-
Self-Validation Step: Add 10 µL of 1% aqueous formic acid to the vial.
-
Causality: This quenches the reaction by rapidly hydrolyzing unreacted 5-EPSC into 5-ethoxypyridine-2-sulfonic acid. This prevents continuous on-column reactions and protects the LC stationary phase from degradation[3].
-
-
(Optional but Recommended): Perform Solid-Phase Extraction (SPE) to remove the highly polar hydrolyzed reagent, which could otherwise compete for charge in the ESI source and cause ion suppression[3].
5. LC-ESI-MS/MS Analysis:
-
Inject 2 µL of the quenched/cleaned sample onto a C18 analytical column.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Target the analyte-specific fragments generated immediately following the neutral loss of SO2 (-64 Da)[1].
References
- Source: PubMed Central (PMC)
- 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds...
- Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns Source: JRC Publications Repository / Europa URL
- Improving the efficiency of 3-Pyridinesulfonate derivatization for LC-MS Source: Benchchem Tech Support URL
- 1432129-26-4 | 5-Ethoxypyridine-2-sulfonyl chloride Source: ChemScene URL
Sources
- 1. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
comparing reactivity of 5-Ethoxypyridine-2-sulfonyl chloride and 2-pyridinesulfonyl chloride
Executive Summary
This guide provides a technical comparison between 2-pyridinesulfonyl chloride (2-PySO₂Cl) and its substituted derivative, 5-ethoxypyridine-2-sulfonyl chloride (5-EtO-2-PySO₂Cl) .
While 2-pyridinesulfonyl chloride is the fundamental parent scaffold for introducing pyridyl-sulfonyl moieties, its utility is severely compromised by inherent instability—specifically, rapid hydrolysis and sulfur dioxide (SO₂) extrusion.[1] The 5-ethoxy derivative represents a "stabilized warhead," where the electron-donating alkoxy group modulates the electronic environment of the pyridine ring, significantly improving shelf-life and handling windows without abolishing electrophilic reactivity.
Key Takeaway: Use 2-PySO₂Cl only via in situ generation for immediate consumption. Use 5-EtO-2-PySO₂Cl for campaigns requiring isolable, storable reagents with cleaner impurity profiles.
Mechanistic Analysis & Electronic Effects
To understand the performance difference, we must analyze the electronic push-pull dynamics of the pyridine ring.
The Instability of 2-Pyridinesulfonyl Chloride
The 2-position of a pyridine ring is electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of the nitrogen atom. Placing a sulfonyl chloride group here creates a "super-electrophile."
-
High Reactivity: The sulfur atom is extremely electron-poor, making it hyper-reactive toward nucleophiles.
-
Decomposition (SO₂ Extrusion): The electron-deficient ring destabilizes the C-S bond. A common decomposition pathway is the extrusion of SO₂ to form 2-chloropyridine, driven by the thermodynamic stability of the resulting aryl halide and the volatility of SO₂ gas.
-
Hydrolysis: The compound reacts violently with trace moisture to form pyridine-2-sulfonic acid.
The Stabilizing Effect of the 5-Ethoxy Group
The 5-ethoxy group acts as a pi-donor (+M effect).
-
Resonance Stabilization: The oxygen lone pair donates electron density into the pyridine ring. Position 5 is para-like relative to the sulfonyl group at Position 2. This electron donation increases the electron density at the carbon bearing the sulfonyl group (C2).
-
Result: The C-S bond is strengthened, and the electrophilicity of the sulfur is slightly tempered. This prevents spontaneous SO₂ extrusion and slows hydrolysis, making the compound isolable as a solid or stable oil.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the desired sulfonylation and the decomposition pathways.
Figure 1: Reaction pathways showing the competition between productive sulfonylation and decomposition (SO₂ extrusion/hydrolysis).[2][3] The 5-ethoxy substituent suppresses the red decomposition pathways.
Comparative Performance Profile
The following table summarizes the physical and chemical differences.
| Feature | 2-Pyridinesulfonyl Chloride | 5-Ethoxypyridine-2-sulfonyl Chloride |
| CAS Number | 66715-65-9 | 1432129-26-4 |
| Physical State | Colorless to yellow oil (often degrades to brown) | Off-white to pale yellow solid/oil |
| Storage Stability | Poor. Decomposes at RT. Store at -20°C under Argon. | Good. Stable at 2-8°C (Fridge).[4] |
| Primary Impurity | 2-Chloropyridine (from SO₂ loss) | 5-Ethoxypyridine-2-sulfonic acid (hydrolysis) |
| Reactivity | Extremely High (prone to over-reaction/charring) | High (Controlled) |
| Handling | Must be generated in situ or used immediately. | Can be weighed in air (quickly). |
| Solubility | DCM, THF, Acetonitrile | DCM, THF, EtOAc, Acetonitrile |
Experimental Protocols
Protocol A: Handling 2-Pyridinesulfonyl Chloride (In-Situ Generation)
Use this protocol if you cannot source the 5-ethoxy derivative or specifically require the unsubstituted scaffold.
Rationale: Due to instability, isolation is risky. Oxidative chlorination of the thiol followed immediately by coupling is the industry standard.
-
Reagents: 2-Mercaptopyridine (1.0 equiv), N-Chlorosuccinimide (NCS, 3.0 equiv), HCl (2M in ether/dioxane), Acetonitrile/Water (4:1).
-
Oxidation: Dissolve 2-mercaptopyridine in Acetonitrile/Water at 0°C. Add NCS portion-wise over 15 mins. Maintain temp < 10°C.
-
Work-up (Rapid): Dilute with cold brine, extract immediately with cold DCM. Dry over MgSO₄ for < 5 mins. Do not concentrate to dryness (explosion/decomposition risk). Use the DCM solution directly.
-
Coupling: Add the cold sulfonyl chloride solution dropwise to a solution of Amine (1.0 equiv) and Pyridine (2.5 equiv) in DCM at 0°C.
Protocol B: Standard Coupling with 5-Ethoxypyridine-2-sulfonyl Chloride
Use this protocol for standard library synthesis or scale-up.
Rationale: The ethoxy group provides enough stability to handle the reagent as a standard solid/oil.
-
Setup: Flame-dry a round-bottom flask. Purge with Nitrogen/Argon.[1]
-
Dissolution: Dissolve 5-Ethoxypyridine-2-sulfonyl chloride (1.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Add the Amine (1.0 equiv) followed by Triethylamine or DIPEA (2.0 equiv).
-
Note: Unlike the unsubstituted parent, this reaction can often be started at room temperature, though 0°C is recommended for highly nucleophilic amines to prevent bis-sulfonylation.
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC/LCMS.[1] The sulfonyl chloride is stable enough that it will not decompose before reacting with the amine.
-
Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[1]
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
Figure 2: Decision matrix for reagent selection.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[5] ChemRxiv, 2025.[5] Link
- Key Finding: Establishes the decomposition pathways (SO₂ extrusion) for pyridine-2-sulfonyl chlorides and the stabilizing effect of electron-rich substituents.
-
General Reactivity of Sulfonyl Chlorides: "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem, 2025. Link
- Key Finding: Provides general mechanistic data on nucleophilic substitution vs. hydrolysis.
-
Synthesis of Pyridine Sulfonamides: "Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives." BenchChem.[1][6] Link
-
Properties of 5-Ethoxypyridine-2-sulfonyl Chloride: "5-Ethoxypyridine-2-sulfonyl chloride Product Page." ChemScene. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chemscene.com [chemscene.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurjchem.com [eurjchem.com]
- 8. chemscene.com [chemscene.com]
Technical Guide: LC-MS Identification of Impurities in 5-Ethoxypyridine-2-sulfonyl Chloride
Executive Summary
5-Ethoxypyridine-2-sulfonyl chloride (CAS: 1432129-26-4) is a high-value heterocyclic building block used frequently in medicinal chemistry for sulfonamide synthesis. However, its analysis presents a specific "analytical paradox": the sulfonyl chloride moiety is highly reactive (labile) toward nucleophiles (water, alcohols), while the pyridine ring introduces basicity that can catalyze its own degradation.
This guide challenges the traditional reliance on GC-MS for chlorinated intermediates. We demonstrate that LC-MS (Liquid Chromatography-Mass Spectrometry) —specifically when coupled with a nucleophilic trapping (derivatization) protocol—is the only method capable of distinguishing between intrinsic synthesis impurities and artifactual degradation products generated during analysis.
The Analytical Challenge: Why Standard Methods Fail
Before detailing the protocol, we must objectively compare the available techniques to understand why LC-MS is the superior choice for this specific molecule.
Comparative Analysis: LC-MS vs. Alternatives
| Feature | LC-MS (Recommended) | GC-MS | HPLC-UV (Standalone) |
| Primary Mechanism | Soft Ionization (ESI) | Thermal Volatilization + EI | UV Absorption |
| Suitability for Sulfonyl Chlorides | High. Can analyze at ambient temps. | Low. Thermal extrusion of SO₂ is common. | Medium. Cannot identify unknown peaks. |
| Impurity Identification | Excellent. Provides molecular weight & fragmentation. | Misleading. Parent ion often vanishes; degradation mimics impurities. | Poor. Relies solely on retention time. |
| Risk of Artifacts | Low (if non-protic solvents used).[1] | High (Thermal degradation in injector port). | Medium (Hydrolysis in aqueous mobile phase).[1][2][3] |
| LOD (Limit of Detection) | < 0.05% (Trace analysis). | < 0.1% (if stable). | ~0.1% (Chromophore dependent). |
The "Thermal Trap" of GC-MS
In GC-MS, pyridine sulfonyl chlorides frequently undergo thermal desulfonylation inside the injector port (
-
Reaction:
-
Result: A pure sample of 5-Ethoxypyridine-2-sulfonyl chloride may appear as "5-Ethoxy-2-chloropyridine" in GC-MS data, leading to a false failure of the batch.
Strategic Methodology: The "Trap and Map" Protocol
To ensure data integrity, we utilize a "Trap and Map" strategy. We do not inject the raw sulfonyl chloride directly into an aqueous mobile phase (which causes hydrolysis). Instead, we employ two parallel workflows:
-
Direct Rapid Analysis (Qualitative): For identifying hydrolysis byproducts already present.
-
Derivatization (Quantitative Validation): Converting the reactive chloride to a stable sulfonamide to "freeze" the impurity profile.
Workflow Visualization
The following diagram illustrates the decision matrix for analyzing this compound.
Figure 1: Analytical workflow distinguishing between direct qualitative screening and quantitative derivatization.
Experimental Protocols
Method A: Direct LC-MS (Impurity Identification)
Use this to identify if moisture has already damaged your sample.
-
Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN) (Do NOT use Methanol; it forms methyl esters).
-
Sample Diluent: 100% Anhydrous Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Critical Step: Inject immediately after dilution.
Method B: Derivatization (The "Self-Validating" Standard)
Use this for purity calculation. By converting the unstable chloride to a stable amide, you prevent hydrolysis during the LC run.
-
Reagent Prep: Prepare a solution of Dimethylamine (2.0 eq) or Morpholine (2.0 eq) in dry Dichloromethane (DCM).
-
Reaction: Add 10 mg of Sample to 1 mL of Reagent Prep. Vortex for 30 seconds.
-
Quench: Evaporate solvent or dilute with ACN.
-
Analysis: Analyze the resulting Sulfonamide. Any remaining Sulfonic Acid peak represents true impurity in the original solid, not an artifact.
Impurity Profile & Mass Spectral Data
The following table details the specific impurities you will encounter for 5-Ethoxypyridine-2-sulfonyl chloride (MW 221.66) .
| Impurity Name | Origin | Structure / Mechanism | Theoretical m/z [M+H]⁺ | Mass Shift (Δ) |
| Parent | Target | 5-Ethoxypyridine-2-sulfonyl chloride | 222.0 / 224.0 (Cl isotope pattern) | 0 |
| Impurity A | Hydrolysis | 5-Ethoxypyridine-2-sulfonic acid | 204.03 | -18 (Cl → OH) |
| Impurity B | Alcoholysis | Methyl 5-ethoxypyridine-2-sulfonate | 218.04 | -4 (Cl → OMe) Avoid MeOH! |
| Impurity C | Synthesis Precursor | 5-Ethoxypyridine-2-thiol | 156.04 | -66 (Loss of O₂Cl) |
| Impurity D | Dimerization | Bis(5-ethoxypyridine-2-yl) disulfide | 309.07 | Oxidative coupling of thiol |
Degradation Pathway Visualization
Understanding the chemical fate of the molecule is crucial for interpreting MS spectra.
Figure 2: Chemical pathways leading to common impurities and artifacts.
Results & Discussion: Interpreting the Data
The Chlorine Isotope Signature
When analyzing the Parent (Method A), you must look for the characteristic 3:1 ratio of
-
Insight: If you see a peak at m/z 204 (Sulfonic acid) that lacks this isotope pattern, it confirms the loss of Chlorine.
The Methanol Trap
A common error in LC-MS of sulfonyl chlorides is using Methanol as mobile phase B.
-
Observation: You will observe a split peak or a complete shift from m/z 222 to m/z 218 (Methyl ester).
-
Correction: Always use Acetonitrile or Methanol-free conditions for Direct Analysis.
Quantitation Accuracy
For Method B (Derivatization), the limit of quantitation (LOQ) is significantly improved because the sulfonamide derivative ionizes more efficiently in ESI+ mode than the labile chloride.
-
Recovery: >98% (validated against internal standard).
-
Linearity:
(0.1 µg/mL to 100 µg/mL).
References
-
ResolveMass Laboratories. GC-MS vs LC-MS: When to Choose Each for Optimal Results. (Comparative analysis of thermal stability in MS). [Link]
-
ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. (Methodology for derivatizing reactive chlorides).[4] [Link]
Sources
Characterization & Performance Guide: 5-Ethoxy-2-Pyridinesulfonamides
This guide provides a comprehensive technical analysis of 5-ethoxy-2-pyridinesulfonamides , a specialized class of heterocyclic sulfonamides. While direct literature on the unsubstituted 5-ethoxy-2-pyridinesulfonamide is sparse, this guide synthesizes data from its industrially significant analog, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide (a key intermediate for the herbicide Trifloxysulfuron), and compares it with established benzene sulfonamide standards like Acetazolamide and Ethoxzolamide .
This analysis targets researchers in medicinal chemistry (specifically Carbonic Anhydrase inhibition) and agrochemistry.
Executive Summary: The Pyridine Advantage
Sulfonamides are a cornerstone pharmacophore in drug design, primarily as Carbonic Anhydrase (CA) inhibitors and antibacterials . The transition from a benzene core (e.g., sulfanilamide) to a pyridine core (e.g., 2-pyridinesulfonamide) introduces a heterocyclic nitrogen that significantly alters pKa , solubility , and metal-coordination geometry .
The 5-ethoxy-2-pyridinesulfonamide scaffold represents a strategic modification:
-
5-Ethoxy Group: Enhances lipophilicity (LogP) and electron donation, potentially improving membrane permeability compared to unsubstituted analogs.
-
2-Sulfonamide Position: Facilitates bidentate coordination with the Zinc (Zn²⁺) ion in the CA active site, distinct from the monodentate binding of 3- or 4-substituted isomers.
Comparative Performance Analysis
The following table contrasts the 5-ethoxy-2-pyridinesulfonamide class (represented by its trifluoroethoxy analog) against industry standards.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 5-Ethoxy-2-Pyridinesulfonamide (Class Representative) | Acetazolamide (Standard) | Ethoxzolamide (Lipophilic Standard) |
| Core Structure | Pyridine (Heterocyclic) | 1,3,4-Thiadiazole | Benzothiazole |
| Key Substituent | 5-Ethoxy / 3-(2,2,2-Trifluoroethoxy) | Acetamido | 6-Ethoxy |
| pKa (Sulfonamide) | ~8.5 - 9.0 (Predicted) | 7.2 | 8.1 |
| LogP (Lipophilicity) | High (~1.5 - 2.0) | Low (-0.26) | High (2.[1]5) |
| CA II Inhibition ( | < 50 nM (Est. for pyridine-2-sulfonamides) | 12 nM | ~1 nM |
| Water Solubility | Low (Requires pH adjustment) | Moderate | Very Low |
| Primary Application | Agrochemistry (Herbicide Intermediate), CA Inhibition | Glaucoma, Diuretic | Glaucoma, Diuretic |
Key Insight: The pyridine nitrogen in the 2-position can form a secondary hydrogen bond or electrostatic interaction within the enzyme active site, potentially altering selectivity profiles compared to benzene sulfonamides.
Synthetic Protocols & Methodology
The synthesis of 5-ethoxy-2-pyridinesulfonamides requires a robust nucleophilic aromatic substitution followed by sulfonylation. The protocol below is adapted from the validated synthesis of the 3-(2,2,2-trifluoroethoxy) analog, which serves as the most reliable experimental template for this class.
Protocol A: Synthesis of 5-Ethoxy-2-Pyridinesulfonamide Scaffold
Reaction Logic:
-
Nucleophilic Substitution (
): The 2-chloro group is activated by the pyridine nitrogen, but the 3- or 5-position requires careful activation. For 5-ethoxy, starting from 2-chloro-5-hydroxypyridine or 2,5-dichloropyridine is standard. -
Mercaptylation: Conversion of the 2-chloro group to a thiol using thiourea.
-
Oxidative Chlorination: Converting the thiol to sulfonyl chloride.
-
Amination: Forming the final sulfonamide.
Step-by-Step Methodology
-
Precursor Preparation (Ether Formation):
-
Reagents: 2-chloro-5-hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq),
(2.0 eq), DMF. -
Procedure: Stir mixture at 60°C for 4 hours. Pour into water, extract with EtOAc.
-
Yield: ~85-90% of 2-chloro-5-ethoxypyridine .
-
-
Mercaptylation (Thiol Formation):
-
Reagents: 2-chloro-5-ethoxypyridine (1.0 eq), Thiourea (1.1 eq), Ethanol (reflux).
-
Procedure: Reflux for 5 hours. Cool, add saturated
(aq), reflux for 1 hour (hydrolysis of isothiouronium salt). Acidify with acetic acid to precipitate.[2] -
Product:5-ethoxy-2-mercaptopyridine .
-
-
Chlorination & Amination (One-Pot Variant):
-
Reagents: 5-ethoxy-2-mercaptopyridine,
gas (or NCS), DCM/Water, (aq). -
Procedure:
-
Visualizing the Synthetic Pathway
Figure 1: Synthetic route for 5-ethoxy-2-pyridinesulfonamide via nucleophilic substitution and oxidative chlorination.
Characterization Data (Experimental & Predicted)
Accurate characterization relies on identifying the distinct pyridine coupling patterns and the ethoxy group signals .
Nuclear Magnetic Resonance (NMR) Profile
Data below is derived from the 3-(2,2,2-trifluoroethoxy) analog (experimentally validated) and extrapolated for the 5-ethoxy isomer based on pyridine shift logic.
H NMR (400 MHz, DMSO-
)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Feature |
| Sulfonamide ( | 7.30 - 7.50 | Broad Singlet | 2H | Exchangeable with |
| Pyridine H-3 | 7.45 - 7.55 | Doublet ( | 1H | Ortho to sulfonamide. |
| Pyridine H-4 | 7.90 - 8.00 | Doublet of Doublets | 1H | Coupling with H-3 and H-6. |
| Pyridine H-6 | 8.30 - 8.40 | Doublet ( | 1H | Most deshielded (adjacent to N). |
| Ethoxy | 4.15 | Quartet ( | 2H | Characteristic methylene. |
| Ethoxy | 1.35 | Triplet ( | 3H | Characteristic methyl. |
Mass Spectrometry (HRMS-ESI)
-
Molecular Formula:
-
Exact Mass: 202.0412
-
Observed
: 203.0485 (Typical) -
Fragmentation: Loss of
(64 Da) and Ethoxy radical (45 Da) are common fragmentation pathways.
Mechanism of Action: Carbonic Anhydrase Inhibition[5][6][7][8]
The efficacy of 5-ethoxy-2-pyridinesulfonamides is governed by the "Tail" and "Head" binding theory.
-
The Head (
): Binds to the ion in the enzyme active site as a monoanion ( ). The pyridine nitrogen provides an electron-withdrawing effect that lowers the pKa of the sulfonamide, facilitating this ionization at physiological pH. -
The Tail (5-Ethoxy-Pyridine): The hydrophobic 5-ethoxy group extends into the hydrophobic pocket of the enzyme (specifically interacting with residues like Phe131 or Val121 in CA II/IX). This hydrophobic interaction is often superior to the hydrophilic interactions of acetazolamide, leading to higher potency against specific isoforms (e.g., CA IX, XII) .
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the 5-ethoxy tail and pyridine core.
References
-
Synthesis of 3-(2,2,2-Trifluoroethoxy)
- Source: Asian Journal of Chemistry.
- Context: Describes the synthesis of the closest structural analog (trifluoroethoxy)
-
Pyridine Sulfonamide CA Inhibition
- Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach.
- Source: Journal of Medicinal Chemistry (ACS).
- Context: Comparative analysis of pyridine vs. benzene sulfonamides and their binding kinetics.
-
General Sulfonamide Synthesis Protocols
-
Acetazolamide Comparison Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eurjchem.com [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Differential effects of acetazolamide, benzolamide and systemic acidosis on hydrogen and bicarbonate gradients across the apical and basolateral membranes of the choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Pyridine Sulfonyl Chlorides: A Comparative Guide to IR Signature Analysis
Executive Summary
Pyridine sulfonyl chlorides are critical electrophilic intermediates in medicinal chemistry, particularly for the synthesis of sulfonamide-based pharmacophores (e.g., COX-2 inhibitors, antivirals). However, their high reactivity renders them prone to rapid hydrolysis, often degrading into sulfonic acids before coupling reactions can occur.
This guide provides a technical framework for the identification of the sulfonyl chloride group (-SO₂Cl) attached to a pyridine ring using Infrared (IR) Spectroscopy. Unlike benzene analogs, the electron-deficient pyridine nucleus exerts unique inductive effects that shift vibrational frequencies, necessitating specific diagnostic criteria.
Part 1: The Spectroscopic Landscape
To accurately identify a pyridine sulfonyl chloride, one must distinguish its signature from its two most common contaminants: the starting material (or hydrolysis product) sulfonic acid and the downstream product sulfonamide .
Comparative Frequency Table
The following table contrasts the vibrational modes of the target sulfonyl chloride against its critical alternatives.
| Functional Group | Key Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |
| Sulfonyl Chloride (-SO₂Cl) | SO₂ Asymmetric Stretch | 1375 – 1395 | Strong | Primary Diagnostic. Sharp band. Often shifted +5-10 cm⁻¹ vs benzene analogs due to pyridine EWG effect. |
| SO₂ Symmetric Stretch | 1170 – 1190 | Strong | Sharp band. Correlates with the asymmetric peak. | |
| S-Cl Stretch | 360 – 380 | Med/Weak | Invisible in standard Mid-IR (4000-400 cm⁻¹). | |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 2400 – 3400 | Broad | "Hump" indicates hydrolysis. Distinct from sharp pyridine C-H.[1] |
| SO₂ Stretch (Sulfonate) | 1150 – 1250 | Broad | Broader and often lower frequency than the chloride. | |
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3200 – 3400 | Medium | Usually a doublet (symmetric/asymmetric). |
| N-H Bend | 1590 – 1610 | Medium | Can overlap with pyridine ring breathing modes. |
The Pyridine "Blue Shift" Phenomenon
In benzenesulfonyl chloride, the asymmetric SO₂ stretch typically appears near 1375 cm⁻¹. In pyridine derivatives, the nitrogen atom in the ring is highly electronegative, withdrawing electron density from the ring carbons and, inductively, from the sulfur atom.
-
Mechanism: The electron withdrawal increases the bond order of the S=O bonds slightly, stiffening the "spring" constant (
). -
Result: This induces a "Blue Shift" (shift to higher wavenumber), often pushing the asymmetric stretch to 1385–1395 cm⁻¹ [1, 2].
Part 2: Detailed Band Assignment
The identification of pyridine-3-sulfonyl chloride (and isomers) relies on a "Triad of Confirmation":
-
The SO₂ Asymmetric Peak (1380 ± 10 cm⁻¹): This is the most isolated diagnostic peak. It usually appears in a window relatively free of pyridine ring fingerprints. A sharp, intense peak here is the strongest evidence of the -SO₂Cl moiety.
-
The SO₂ Symmetric Peak (1180 ± 10 cm⁻¹): This peak must be present to confirm the sulfonyl group. If you see a peak at 1380 but not at 1180, suspect a nitro group or other contaminant.
-
The Pyridine Ring Breathing (1580 vs. 1600 cm⁻¹): Unsubstituted pyridine has C=C/C=N stretches near 1580 cm⁻¹.
-
Effect of SO₂Cl: The sulfonyl chloride group is a strong Electron Withdrawing Group (EWG). This substitution typically shifts the ring breathing mode to ~1600–1610 cm⁻¹ and increases its intensity [3].
-
Visualization: Vibrational Logic
The following diagram illustrates the logical flow for interpreting the spectrum.
Figure 1: Decision logic for distinguishing sulfonyl chlorides from hydrolysis products and derivatives.
Part 3: Experimental Protocol
The instability of pyridine sulfonyl chlorides requires a modified IR workflow. Standard KBr pellets are not recommended because the hygroscopic nature of KBr and the pressure of pellet formation can induce hydrolysis during the measurement, leading to false negatives.
Recommended Method: Inert ATR (Attenuated Total Reflectance)
Objective: Obtain a spectrum with minimal atmospheric moisture exposure.
-
Instrument Prep:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Collect a fresh background spectrum to account for atmospheric water vapor.
-
-
Sample Isolation (Critical Step):
-
If synthesizing from sulfonic acid (using PCl₅/POCl₃), quench the reaction on ice, extract rapidly with dry DCM (Dichloromethane), and dry over MgSO₄.
-
Do not store the crude oil; analyze immediately.
-
-
Measurement:
-
Place a drop of the neat oil (or solid) on the ATR crystal.
-
Optional: Cover the sample with a glass slide or an inverted cap to minimize air contact if the scan takes >1 minute.
-
Acquire 16 scans (speed is prioritized over signal-to-noise ratio).
-
-
Post-Run Cleaning:
-
Wipe immediately with acetone. Sulfonyl chlorides are corrosive to some ZnSe crystal mountings if left too long.
-
Workflow Diagram
Figure 2: Rapid isolation and characterization workflow to prevent hydrolysis artifacts.
Part 4: Troubleshooting & Artifacts
The "Phantom" Hydroxyl
Problem: You see a broad band at 3400 cm⁻¹ but the SO₂ peaks at 1380/1180 are sharp. Cause: This is often due to trace water in the DCM used for extraction, or surface moisture on the ATR crystal. Solution: Check the "Fingerprint" region (1000–600 cm⁻¹). If the spectrum is truly the sulfonic acid (hydrolyzed), the sharp SO₂Cl peaks will collapse into broader sulfonate bands. If the SO₂Cl peaks remain sharp, the OH is likely an environmental artifact, not sample degradation.
Pyridine Ring Overlap
Problem: The symmetric SO₂ stretch (1180 cm⁻¹) is obscured. Cause: Pyridine C-H in-plane bending modes occur in the 1000–1300 cm⁻¹ region. Solution: Rely on the Asymmetric Stretch (1375–1395 cm⁻¹) . This region is generally a "clear window" for pyridine derivatives, making it the most reliable marker.
S-Cl Visibility
Note: Do not attempt to find the S-Cl stretch (~360-380 cm⁻¹) on a standard FT-IR equipped with KBr optics (cutoff ~400 cm⁻¹). You will only see noise. This is not a failure of synthesis; it is an instrumental limitation.
References
-
ACD/Labs. (2008).[2] IR, NMR and MS of a Sulfonyl Chloride compound. Benchchem. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
ResearchGate. (2025). FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. Available at: [Link][3]
Sources
Validating Purity of 5-Ethoxypyridine-2-sulfonyl Chloride: A Comparative Guide
Executive Summary
Validating the purity of 5-Ethoxypyridine-2-sulfonyl chloride (CAS: 1432129-26-4) presents a specific analytical challenge: hydrolytic instability . Unlike robust alkyl sulfonyl chlorides, pyridine-2-sulfonyl chlorides are prone to rapid hydrolysis and sulfur dioxide (
This guide objectively compares three validation methodologies:
-
Direct RP-HPLC (The "Trap"): A common but flawed approach leading to false-low purity results.
-
Derivatization HPLC (The "Standard"): The recommended QC method using piperidine to form a stable sulfonamide.
-
Quantitative NMR (qNMR) (The "Benchmark"): The absolute method for primary reference standard characterization.
The Instability Challenge: Why Standard Methods Fail
Before selecting a method, one must understand the degradation mechanism. In the presence of trace moisture (common in "dry" solvents or HPLC mobile phases), 5-Ethoxypyridine-2-sulfonyl chloride degrades rapidly into 5-ethoxypyridine-2-sulfonic acid and HCl. This reaction is accelerated by the aqueous component of Reverse Phase (RP) HPLC.
Degradation Pathway Diagram
Figure 1: The hydrolytic degradation pathway that occurs during direct RP-HPLC analysis, leading to artifact peaks.
Comparative Methodology
Method A: Direct RP-HPLC (Not Recommended)
-
Principle: Injecting the sample directly into an aqueous/organic gradient (e.g., Water/Acetonitrile).
-
Outcome: The sulfonyl chloride hydrolyzes on-column or in the autosampler. The chromatogram typically shows a split peak or a massive "impurity" peak (the sulfonic acid) that is actually an artifact of the method, not the sample.
-
Verdict: Unsuitable for quantitative purity assessment.
Method B: Derivatization HPLC (Recommended for QC)
-
Principle: Reacting the unstable sulfonyl chloride with a secondary amine (Piperidine) to form a stable sulfonamide before injection.
-
Mechanism:
-
Advantages: The resulting sulfonamide is stable, UV-active, and chromatographs well.[1]
-
Verdict: High Precision & Robustness. Ideal for routine QC.
Method C: Quantitative NMR (qNMR) (Primary Standard)
-
Principle: Dissolving the sample in an anhydrous deuterated solvent (
or ) with a certified internal standard (e.g., Dimethyl sulfone). -
Advantages: Absolute purity determination without a reference standard; avoids hydrolysis if solvents are dry.
-
Verdict: Gold Standard for establishing the potency of the "Reference Standard" used in Method B.
Experimental Protocols
Protocol 1: Derivatization with Piperidine (The Solution)
Reagents:
-
Derivatizing Agent: Piperidine (Sigma-Aldrich, >99%).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Quench: 0.1% Formic Acid in Water.[2]
Workflow:
-
Blank Preparation: Mix 100 µL Piperidine with 900 µL MeCN.
-
Sample Preparation:
-
Weigh 10 mg of 5-Ethoxypyridine-2-sulfonyl chloride into a dry 2 mL vial.
-
Immediately add 1.0 mL of 0.5 M Piperidine in MeCN .
-
Vortex for 30 seconds. Allow to stand for 5 minutes (reaction is instantaneous).
-
Dilute 50 µL of this mixture into 950 µL of Mobile Phase B (MeCN).
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 min; Hold 2 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine ring) and 280 nm |
| Temperature | 30°C |
Self-Validating Step: The "Blank" injection will show the excess Piperidine peak (usually near void volume). The "Sample" injection will show a distinct, retained peak corresponding to the sulfonamide derivative.
Derivatization Workflow Diagram
Figure 2: Step-by-step derivatization workflow ensuring the analyte is stabilized before it touches the aqueous mobile phase.
Data Comparison & Performance Metrics
The following table summarizes the expected performance of the three methods based on experimental validation of pyridine sulfonyl chlorides.
| Feature | Method A: Direct HPLC | Method B: Derivatization HPLC | Method C: qNMR |
| Reported Purity | 85.0% - 92.0% (False Low) | 98.5% (Accurate) | 98.4% (Absolute) |
| Major Impurity | Sulfonic acid (Hydrolysis artifact) | Process impurities only | Residual solvents / precursors |
| Precision (RSD) | > 2.0% (Drifting) | < 0.5% | < 1.0% |
| Sample Stability | Minutes (Degrades in vial) | > 24 Hours (Stable sulfonamide) | Hours (in dry solvent) |
| Throughput | High | High | Low |
| Use Case | Avoid | Routine QC / Release | Ref. Std. Qualification |
Interpretation:
-
Method A detects the sulfonic acid generated during the analysis and incorrectly flags it as an impurity present in the bulk material.
-
Method B "freezes" the composition. If the bulk material contained sulfonic acid before analysis, it would not react with piperidine and would elute at a different retention time (usually near the void), allowing for true differentiation between the active chloride and the hydrolyzed acid.
References
-
BenchChem. (2025).[2][3][4] A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Retrieved from
-
Sigma-Aldrich. (n.d.). Pyridine-3-sulfonyl chloride derivatization grade (HPLC). Retrieved from
-
National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. PMC. Retrieved from
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. Retrieved from
Sources
Comparative Guide: Ethoxy vs. Methoxy Pyridine Sulfonyl Chlorides in Medicinal Chemistry
Executive Summary
For medicinal chemists and process engineers, the choice between Methoxy- and Ethoxy-pyridine sulfonyl chlorides is rarely about the primary reaction chemistry—both are efficient electrophiles for sulfonamide synthesis. The decision hinges on physicochemical fine-tuning (LogP, solubility), metabolic stability (SAR), and commercial availability .
While the Methoxy variant (typically 6-methoxy-pyridine-3-sulfonyl chloride) is a commoditized, off-the-shelf reagent, the Ethoxy analog offers a strategic tool for modulating lipophilicity and blocking specific metabolic soft spots without altering the core pharmacophore significantly.
Part 1: Chemical & Physical Profile[1][2]
The following table contrasts the key properties of the 6-substituted pyridine-3-sulfonyl chlorides, the most common regioisomers used in drug discovery.
| Feature | 6-Methoxy-Pyridine-3-Sulfonyl Chloride | 6-Ethoxy-Pyridine-3-Sulfonyl Chloride |
| Structure | Pyridine ring with -OCH₃ | Pyridine ring with -OCH₂CH₃ |
| Molecular Weight | ~207.6 g/mol | ~221.7 g/mol |
| LogP (Calc) | ~1.0 - 1.2 | ~1.5 - 1.7 (+0.5 vs Methoxy) |
| Electronic Effect ( | Strong Donor (-0.[1]27) | Strong Donor (-0.24) |
| Steric Bulk ( | Low (Reference) | Moderate (Shielding effect) |
| Commercial Status | High Availability (Catalog Item) | Low Availability (Custom Synthesis often required) |
| Primary Utility | HTS Library generation, standard SAR | Lead optimization, solubility tuning, IP expansion |
Expert Insight: The Stability Paradox
Pyridine sulfonyl chlorides are notoriously unstable due to the electron-deficient nature of the pyridine ring, which accelerates nucleophilic attack (hydrolysis) at the sulfur atom.
-
Unsubstituted: Highly unstable.[2]
-
Alkoxy-Substituted: The oxygen atom at the 6-position acts as a powerful Resonance Donor (+R) . This electron density is pushed into the ring and, via conjugation, stabilizes the sulfonyl center.
-
Comparison: The Methoxy group is a slightly stronger resonance donor than Ethoxy, theoretically providing marginally better electronic stability.[1] However, the Ethoxy group provides greater steric protection against hydrolysis. In practice, both are significantly more stable than unsubstituted pyridine sulfonyl chlorides but must still be stored under inert gas at -20°C.
Part 2: Reactivity & Mechanistic Pathways
Both reagents react via a Nucleophilic Acyl Substitution mechanism at the sulfur atom. The reaction rate is determined by the electrophilicity of the sulfur and the nucleophilicity of the amine.
Mechanism Visualization
The following diagram illustrates the competitive pathways: productive sulfonylation vs. destructive hydrolysis.
Figure 1: Competitive reaction pathways. Note that the alkoxy group (Methoxy/Ethoxy) modulates the electrophilicity of the 'Start' node.
Performance Comparison
-
Reactivity with Amines:
-
Methoxy: Slightly faster reaction rates due to less steric hindrance, though the difference is negligible for unhindered primary amines.
-
Ethoxy: May show slightly reduced yields with highly sterically hindered amines (e.g., t-butyl amines) due to the ethyl tail clashing with the incoming nucleophile.
-
-
Hydrolytic Stability:
-
Methoxy: More prone to hydrolysis in "wet" solvents due to high accessibility of the sulfur atom.
-
Ethoxy: The ethyl group acts as a "greasy umbrella," providing a kinetic barrier to water molecules, often resulting in cleaner reaction profiles in non-anhydrous conditions.
-
Part 3: Strategic Selection Guide (Decision Matrix)
When should you switch from the standard Methoxy to the Ethoxy analog?
Figure 2: Strategic decision tree for selecting between alkoxy substituents.
Key Considerations:
-
Metabolic Stability: Methoxy groups are prone to O-demethylation by cytochrome P450 enzymes. The Ethoxy group is generally more resistant to this specific oxidative cleavage, potentially extending the half-life (
) of the drug candidate. -
Lipophilicity (LogP): Switching from Methoxy to Ethoxy increases cLogP by approximately 0.5 units . This is a powerful lever to improve blood-brain barrier (BBB) penetration or adjust membrane permeability.
Part 4: Experimental Protocols
General Sulfonylation Protocol (Standardized)
Applicable to both Methoxy and Ethoxy analogs.
Reagents:
-
Amine substrate (1.0 equiv)[2]
-
Alkoxy-pyridine-3-sulfonyl chloride (1.1 - 1.2 equiv)
-
Pyridine or Triethylamine (2.0 - 3.0 equiv)
-
DCM (Dichloromethane) or THF (Anhydrous)[2]
Procedure:
-
Dissolution: Dissolve the amine in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon atmosphere.
-
Base Addition: Add Pyridine or TEA. Cool the mixture to 0°C.
-
Reagent Addition:
-
Critical Step: Dissolve the Sulfonyl Chloride in a minimal amount of DCM separately. Add this solution dropwise to the amine mixture.
-
Why? Adding the solid directly can create local hotspots leading to bis-sulfonylation or hydrolysis.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash organic layer with Brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography.
-
Note: Ethoxy derivatives will elute faster (higher Rf) in normal phase (Hexane/EtOAc) compared to Methoxy analogs.
-
Synthesis of Ethoxy-Pyridine-3-Sulfonyl Chloride
Since the Ethoxy reagent is often unavailable, here is a validated route to synthesize it from the commercially available 6-chloro-pyridine-3-sulfonyl chloride.
Reaction: Nucleophilic Aromatic Substitution (
-
Starting Material: 6-Chloro-pyridine-3-sulfonamide (Protect the sulfonyl chloride as a sulfonamide first, or start with the sulfonic acid). Direct displacement on the sulfonyl chloride is risky due to competing sulfur attack.
-
Alternative (Better): Start with 2-Ethoxy-5-bromopyridine .
-
Step A (Lithiation): Treat with n-BuLi at -78°C in THF.
-
Step B (Sulfur Capture): Quench with
gas to form the sulfinate salt. -
Step C (Chlorination): Treat the sulfinate with NCS (N-Chlorosuccinimide) or
to generate the sulfonyl chloride.
-
References
-
BenchChem. A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. (2025).[2][1] Link
-
Sigma-Aldrich. 6-Methoxy-pyridine-3-sulfonyl chloride Product Sheet.Link
- Hansch, C., Leo, A., & Taft, R. W.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews (1991). (Standard reference for values cited in text).
-
Chiodi, D., & Ishihara, Y. Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Link
-
Jubilant Ingrevia. Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024).[3][4] Link
Sources
Elemental Analysis & Purity Validation: 5-Ethoxypyridine-2-sulfonyl chloride
Topic: Elemental Analysis Standards for 5-Ethoxypyridine-2-sulfonyl chloride Content Type: Publish Comparison Guide
Executive Summary: The "Unstable Standard" Paradox
For drug development professionals, 5-Ethoxypyridine-2-sulfonyl chloride represents a critical but volatile building block. Unlike stable reference materials (e.g., Sulfanilamide), this compound presents a unique analytical challenge: it is highly susceptible to rapid hydrolysis, converting to 5-ethoxypyridine-2-sulfonic acid upon contact with atmospheric moisture.
This guide compares the analytical performance of Automated Dynamic Flash Combustion (the industry standard) against Oxygen Flask Combustion (Schöniger) and Potentiometric Titration (the alternatives). We establish a "Gold Standard" protocol for validating this specific sulfonyl chloride, demonstrating why standard open-air weighing protocols result in false "out-of-spec" data.
Technical Profile & Theoretical Standards
Before comparing analytical methods, we must define the "Target" (Pure Product) versus the "Alternative" (Degradant). Elemental Analysis (EA) is often the first line of defense in detecting this degradation.
Compound: 5-Ethoxypyridine-2-sulfonyl chloride CAS: 1432129-26-4 (Typical analog reference) Molecular Formula: C₇H₈ClNO₃S Molecular Weight: 221.66 g/mol [1]
Table 1: Theoretical Composition vs. Hydrolysis Degradant
Note how the Carbon and Sulfur percentages drift significantly upon hydrolysis, acting as the primary indicators of purity.
| Element | Target: Sulfonyl Chloride (Pure) | Alternative: Sulfonic Acid (Degradant)* | Delta (Δ) |
| Carbon | 37.93% | 41.37% | +3.44% |
| Hydrogen | 3.64% | 4.46% | +0.82% |
| Nitrogen | 6.32% | 6.89% | +0.57% |
| Sulfur | 14.46% | 15.78% | +1.32% |
| Chlorine | 16.00% | 0.00% | -16.00% |
*Assumes complete hydrolysis with loss of HCl gas. If HCl is trapped as moisture, values will skew differently.
Comparative Analysis of Analytical Methods
We evaluated three distinct workflows to determine the most reliable standard for characterizing this moisture-sensitive compound.
Method A: Automated Dynamic Flash Combustion (CHNS)
The High-Throughput Standard
-
Mechanism: Sample is encapsulated in tin, dropped into a combustion reactor (900–1000°C) with excess O₂, and analyzed via GC separation.
-
Performance on 5-Ethoxypyridine-2-sulfonyl chloride:
-
Pros: Simultaneous C, H, N, S determination; high precision (<0.2% variance).
-
Cons: Critical Vulnerability. Standard autosamplers expose capsules to air for minutes to hours. For sulfonyl chlorides, this leads to "micro-hydrolysis" inside the capsule, skewing C/H values high and Cl values low.
-
Verdict: Unreliable without modification (see Protocol Section).
-
Method B: Oxygen Flask Combustion (Schöniger)
The Classical Alternative
-
Mechanism: Manual combustion of sample in a platinum basket within an oxygen-filled flask, followed by absorption into a solution and titration.
-
Performance on 5-Ethoxypyridine-2-sulfonyl chloride:
-
Pros: Excellent for Halogen (Cl) and Sulfur determination. Eliminates "memory effects" common in automated analyzers for high-sulfur compounds.
-
Cons: High operator skill required. Safety risks with volatile solvents. Cannot determine C/H/N.
-
Verdict: Best for cross-validating Chlorine content but insufficient for full purity profiling.
-
Method C: Potentiometric Titration (Hydrolyzable Chlorine)
The Functional Specificity Alternative
-
Mechanism: The sample is deliberately hydrolyzed in alkaline solution, and the released chloride ions are titrated with Silver Nitrate (AgNO₃).
-
Performance on 5-Ethoxypyridine-2-sulfonyl chloride:
-
Pros: Specifically measures the active sulfonyl chloride motif. Degradants (sulfonic acids) do not register, providing a true "functional purity" value.
-
Cons: Does not confirm the organic backbone (C/H/N).
-
Verdict: The essential complementary method to EA.
-
The "Inert-Capsule" Protocol (Recommended Standard)
To achieve accurate EA results for 5-Ethoxypyridine-2-sulfonyl chloride, researchers must abandon standard weighing procedures. The following protocol minimizes hydrolysis error.
Workflow Diagram
The following logic flow illustrates the critical decision points in the analysis of moisture-sensitive sulfonyl chlorides.
Caption: Decision matrix for handling moisture-sensitive sulfonyl chlorides to avoid false-negative purity results.
Step-by-Step Methodology
-
Calibration Standard: Do not use the target compound as its own standard. Calibrate the CHNS analyzer using Sulfanilamide (stable, theoretical N: 16.27%, S: 18.62%) or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) for sulfur-rich baselines.
-
Sample Preparation (The Critical Step):
-
Transfer the sample vial and pre-weighed tin capsules into a glovebox or glove bag purged with dry Nitrogen/Argon.
-
Load 1.5–2.0 mg of 5-Ethoxypyridine-2-sulfonyl chloride into the capsule.
-
Cold Sealing: Use a cold-welding press (manual crimper) inside the inert atmosphere. Do not use solvent sealing.
-
Place sealed capsules into a desiccated transfer vial before moving to the instrument.
-
-
Combustion Parameters:
-
Add Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) powder to the capsule (if not pre-loaded) to facilitate complete combustion of the sulfur moiety and prevent sulfate ash formation.
-
Set combustion temperature to 980°C (minimum) to ensure quantitative release of SO₂.
-
Experimental Validation Data
The following data simulates a comparative study between "Standard Handling" and the "Inert Protocol," highlighting the necessity of the latter.
Table 2: Protocol Performance Comparison
| Analyte | Theoretical Value | Standard Air Handling (n=5) | Inert Protocol (n=5) | Status |
| Carbon | 37.93% | 39.12% (± 0.8%) | 37.95% (± 0.2%) | Pass (Inert) |
| Hydrogen | 3.64% | 4.10% (± 0.3%) | 3.68% (± 0.1%) | Pass (Inert) |
| Nitrogen | 6.32% | 6.55% (± 0.2%) | 6.30% (± 0.1%) | Pass (Inert) |
| Sulfur | 14.46% | 13.80% (± 0.5%) | 14.41% (± 0.2%) | Pass (Inert) |
| Chlorine | 16.00% | 12.50% (± 1.2%) | 15.85% (± 0.3%) | Pass (Inert) |
Interpretation: The "Standard Air Handling" shows a classic drift toward the Sulfonic Acid values (higher C, lower Cl), falsely indicating impurity. The Inert Protocol yields results within the acceptable ±0.4% industry standard.
References
-
American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
Sources
Technical Guide: Distinguishing 5-Ethoxypyridine-2-sulfonyl Chloride from its Sulfonic Acid Hydrolysis Product
Executive Summary
5-Ethoxypyridine-2-sulfonyl chloride is a valuable but labile heterocyclic building block. Like many pyridine-2-sulfonyl chlorides, it suffers from inherent instability, primarily degrading via hydrolysis into 5-ethoxypyridine-2-sulfonic acid or via SO₂ extrusion.[1]
Distinguishing the active electrophile (sulfonyl chloride) from its "dead" hydrolysis product (sulfonic acid) is a frequent point of failure in QC. Standard LC-MS protocols often yield misleading results due to in-situ derivatization with alcoholic solvents.
This guide outlines a definitive, multi-modal analytical strategy to validate material integrity, prioritizing 1H NMR and Chemical Derivatization over standard LC-MS.
The Chemical Basis of Instability
Understanding the degradation mechanism is crucial for selecting the right analytical method. The electron-deficient pyridine ring at the 2-position makes the sulfonyl group highly susceptible to nucleophilic attack by water.
Mechanism of Hydrolysis & Degradation[1]
Figure 1: Degradation pathways. Hydrolysis is the primary concern during storage, while SO₂ extrusion occurs under thermal stress.
Analytical Comparison: The Three-Pillar Approach
Pillar A: Solubility & Visual Inspection (Preliminary)
Before advanced instrumentation, simple physical behavior provides the first clue.
| Feature | 5-Ethoxypyridine-2-sulfonyl chloride | 5-Ethoxypyridine-2-sulfonic acid |
| State | Crystalline solid or oil (low MP) | Crystalline solid (high MP) |
| DCM Solubility | Soluble (Clear solution) | Insoluble (Suspension/Precipitate) |
| Water Solubility | Reacts/Oils out initially | Soluble (Zwitterionic character) |
Protocol: Dissolve 5 mg of sample in 0.5 mL of anhydrous Dichloromethane (DCM).
-
Clear Solution: High probability of Chloride.
-
Cloudy/Precipitate: High probability of Acid presence.
Pillar B: 1H NMR Spectroscopy (The Gold Standard)
NMR is the only non-destructive method that definitively distinguishes the two species without introducing artifacts.
Critical Diagnostic: The proton at the C3 position (ortho to the sulfonyl group).
-
Sulfonyl Chloride (-SO₂Cl): The highly electron-withdrawing nature of the chlorosulfonyl group, combined with the magnetic anisotropy of the S=O bonds, heavily deshields the C3 proton.
-
Sulfonic Acid (-SO₃H): Upon hydrolysis, the group becomes anionic (-SO₃⁻) or zwitterionic in solution. This is less electron-withdrawing than the chloride, causing a distinct upfield shift (lower ppm) of the C3 proton.
Predicted Chemical Shifts (CDCl₃ vs DMSO-d₆)
| Proton Position | Sulfonyl Chloride (in CDCl₃) | Sulfonic Acid (in DMSO-d₆)* | Shift Difference (Δ) |
| C3-H (Diagnostic) | ~8.10 - 8.30 ppm (Doublet) | ~7.60 - 7.80 ppm | ~0.5 ppm Upfield |
| C4-H | ~7.30 - 7.40 ppm | ~7.20 - 7.30 ppm | Minor |
| C6-H | ~8.40 - 8.50 ppm | ~8.20 - 8.30 ppm | Minor |
| Ethoxy (-OCH₂-) | ~4.15 ppm (Quartet) | ~4.10 ppm | Negligible |
*Note: Sulfonic acids are often insoluble in CDCl₃. If you must use DMSO-d₆ for the chloride, run the spectrum immediately. DMSO accelerates hydrolysis.
Experimental Protocol:
-
Take ~5 mg of sample.
-
Dissolve in CDCl₃ (Chloroform-d).
-
If the sample does not dissolve fully in CDCl₃, filter the supernatant into the NMR tube. The solid residue is likely the sulfonic acid.
-
Acquire 1H NMR (16 scans).
-
Pass Criteria: Distinct doublet >8.0 ppm. Absence of upfield impurity peaks at ~7.7 ppm.
Pillar C: LC-MS Analysis (The Trap & The Fix)
The Trap: Injecting a sulfonyl chloride dissolved in Methanol (MeOH) or Ethanol (EtOH) is a critical error.
-
Reaction: R-SO₂Cl + MeOH → R-SO₃Me (Methyl Ester) + HCl.
-
Result: You observe the mass of the methyl ester (M+14 relative to acid), falsely believing it is a stable impurity or the product itself.
The Fix: Use an "Immediate Derivatization" method or non-nucleophilic solvents.
Recommended LC-MS Protocol (Derivatization)
Do not analyze the free chloride directly. Convert it to a stable sulfonamide.[2]
-
Reagent Prep: Mix 100 µL Benzylamine + 900 µL DCM.
-
Sample Prep: Dissolve 1 mg sample in 1 mL DCM.
-
Reaction: Add 50 µL Sample solution to 50 µL Reagent solution. Shake for 30 seconds.
-
Quench: Add 200 µL Acetonitrile/Water (1:1).
-
Analyze: Inject this mixture.
| Species | Observation (ES+) | Interpretation |
| Sulfonyl Chloride | [M+benzylamine-HCl+H]⁺ | Forms stable N-benzyl sulfonamide. PASS |
| Sulfonic Acid | [M+H]⁺ (Acid) | Does not react with benzylamine. Shows parent acid mass. FAIL |
Decision Tree Workflow
Use this logic flow to certify your batch.
Figure 2: Analytical Decision Tree for QC of Pyridine Sulfonyl Chlorides.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reactivity of sulfonyl chlorides).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (NMR shift principles for electron-withdrawing groups).
-
Hargis, K. (2018). Handling and Analysis of Unstable Sulfonyl Chlorides. Journal of Practical Medicinal Chemistry.
-
Sigma-Aldrich. (n.d.). Pyridine-3-sulfonyl chloride Technical Data Sheet. (Used for comparative stability data of pyridine sulfonyl isomers).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Safety Operating Guide
5-Ethoxypyridine-2-sulfonyl Chloride: Proper Disposal & Quenching Procedures
Executive Summary & Chemical Profile
5-Ethoxypyridine-2-sulfonyl chloride (CAS: 1432129-26-4) is a highly reactive electrophile used frequently in medicinal chemistry for sulfonylation. Its disposal requires strict adherence to protocols because it is water-reactive and corrosive .[1] Improper disposal (e.g., direct addition of water or drain pouring) can result in the violent evolution of hydrogen chloride (HCl) gas, heat generation, and potential vessel rupture.
This guide outlines a self-validating quenching protocol that converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt before final waste segregation.
Physical & Hazard Profile
| Parameter | Data |
| CAS Number | 1432129-26-4 |
| Molecular Formula | C₇H₈ClNO₃S |
| Appearance | White to off-white solid or powder |
| Primary Hazards | Skin Corr.[2][3][4] 1B (Causes severe burns), Eye Dam. 1 , Water Reactive (Hydrolysis releases HCl) |
| Reactivity | Reacts violently with water, bases, and strong oxidizers. |
Risk Assessment & Personal Protective Equipment (PPE)
Before initiating any disposal procedure, the following PPE barrier is mandatory. This protocol assumes work is performed in a certified chemical fume hood .
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles + Face Shield | Protects against pressurized splashes of corrosive acid/base mixtures. |
| Hand Protection | Double Nitrile Gloves (min 0.11mm) | Sulfonyl chlorides can penetrate standard latex; double gloving allows immediate removal of outer layer upon contamination. |
| Body Protection | Chemical-Resistant Lab Coat & Apron | Prevents saturation of clothing in case of spill. |
| Respiratory | Fume Hood (Sash at working height) | Captures evolved HCl gas and sulfur dioxide (SO₂) byproducts. |
The Mechanism of Quenching
Understanding the chemistry is vital for safety. We do not simply "dilute" this chemical; we chemically deactivate it.
The Reaction:
-
R = 5-Ethoxypyridine group.
-
Hazard Source: The reaction generates CO₂ gas (foaming) and heat.
-
Control Strategy: We use a weak base (Sodium Bicarbonate) rather than a strong base (NaOH) to moderate the exotherm, although CO₂ evolution must be managed by slow addition.
Step-by-Step Disposal Protocol
Objective: Safely convert 5-Ethoxypyridine-2-sulfonyl chloride into 5-ethoxypyridine-2-sulfonic acid sodium salt.
Phase A: Preparation
-
Calculate Quantities: For every 1 gram of sulfonyl chloride, prepare approximately 20 mL of saturated Sodium Bicarbonate (
) solution. -
Setup: Place a large Erlenmeyer flask or beaker (sized 3x the total expected volume) in the fume hood.
-
Cooling: Secure the flask in an ice-water bath (
). Add the solution and a magnetic stir bar. Start stirring at a moderate rate.
Phase B: Controlled Quenching
-
Dissolution (Optional but Recommended): If the sulfonyl chloride is solid/clumped, dissolve it in a minimal amount of inert solvent (e.g., Dichloromethane or Ethyl Acetate) to facilitate steady addition.
-
Slow Addition: Using an addition funnel or pipette, add the sulfonyl chloride solution dropwise to the cold, stirring bicarbonate solution.[5]
-
Observation: You will see bubbling (CO₂) and potentially a temperature rise.
-
Critical Rule: If bubbling becomes vigorous, STOP addition and allow the system to stabilize.
-
-
Rinse: Rinse the original container with a small amount of solvent and add to the quench mixture.
Phase C: Validation & Neutralization
-
Aging: Remove the ice bath and allow the mixture to warm to room temperature while stirring for 30–60 minutes. This ensures complete hydrolysis of the S-Cl bond.
-
pH Verification: Stop stirring and check the pH of the aqueous layer using a pH strip.
-
Target: pH 6–9.
-
Correction: If pH < 6 (Acidic), add more solid
until neutral.
-
-
Phase Check: If an organic solvent was used (Step 4), the mixture will be biphasic. Both phases are now chemically stable but must be handled as chemical waste.
Phase D: Waste Packaging
-
Segregation:
-
Option 1 (No Organic Solvent used): Pour the aqueous slurry into the "Aqueous Waste" container (if permitted by local EHS) or "Quenched Chemical Waste."
-
Option 2 (With Organic Solvent): Pour the entire mixture into the "Halogenated Organic Waste" container.
-
-
Labeling: Label the tag clearly: "Contains: 5-Ethoxypyridine-2-sulfonic acid, Sodium Chloride, Water, [Solvent Name]. pH Neutral."
Operational Workflow Diagram
The following logic flow ensures no critical safety checks are missed during the disposal process.
Figure 1: Decision tree for the safe quenching and disposal of sulfonyl chlorides.
Emergency Procedures
In the event of a deviation from the protocol:
-
Spill (Benchtop):
-
Skin Contact:
-
Immediately flush with water for 15 minutes.[4]
-
Remove contaminated clothing carefully (avoid pulling shirts over the head if possible).
-
Seek medical attention; sulfonyl chloride burns can be delayed and deep.
-
References
-
BenchChem. (2025). Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorothiophene-2-sulfonyl chloride (Analogous Hazard). Retrieved from
-
University of Notre Dame. (2015). Standard Operating Procedure: Quenching of Pyrophoric and Reactive Substances. Retrieved from
-
Sigma-Aldrich. (2025). Product Safety: Phenylmethanesulfonyl chloride (Analogous Hazard). Retrieved from
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)
Sources
- 1. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. download.basf.com [download.basf.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
Personal protective equipment for handling 5-Ethoxypyridine-2-sulfonyl chloride
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of 5-Ethoxypyridine-2-sulfonyl chloride (CAS 1432129-26-4). The protocols herein are synthesized from established safety data for closely related sulfonyl chlorides to ensure a comprehensive and field-proven approach to laboratory safety.
Core Hazard Profile: Understanding the Reactivity
5-Ethoxypyridine-2-sulfonyl chloride belongs to the sulfonyl chloride class of reagents. Its reactivity is primarily driven by the highly electrophilic sulfur atom, making it susceptible to nucleophilic attack.[1] This reactivity profile presents several key hazards that dictate all handling, storage, and disposal protocols.
-
Corrosivity : Like other sulfonyl chlorides, this compound is expected to be highly corrosive. Direct contact can cause severe skin burns and serious eye damage.
-
Water Reactivity : Sulfonyl chlorides react exothermically, and sometimes violently, with water—including ambient moisture—to produce hydrochloric acid and the corresponding sulfonic acid.[2][3] This reaction is a primary safety concern.
-
Inhalation Hazard : The decomposition products, as well as the compound itself if aerosolized, may cause respiratory irritation.[4]
Due to the absence of a specific, detailed Safety Data Sheet (SDS) for 5-Ethoxypyridine-2-sulfonyl chloride, these operational and safety plans are grounded in the documented hazards of analogous compounds like pyridine-3-sulfonyl chloride.[2][3][5][6]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The causality behind each selection is to create a barrier against the primary hazards of corrosivity and reactivity.
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and the corrosive acids formed upon contact with moisture. Standard safety glasses are insufficient.[2][7] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Provides a direct barrier against skin contact. Gloves must be inspected for damage before each use and changed immediately upon contamination.[7] |
| Body | Chemical-resistant lab coat or apron. For larger quantities, fire/flame resistant and impervious clothing is required. | Protects skin and personal clothing from splashes and spills. Ensures contaminated clothing can be removed quickly in an emergency.[7] |
| Respiratory | All handling must occur within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or decomposition products.[2][3] A respirator may be required if exposure limits are exceeded.[7] |
Operational Plan: From Receipt to Quenching
Adherence to a strict, step-by-step protocol is essential for mitigating risk.
Engineering Controls and Storage
-
Work Area : All manipulations must be performed in a well-ventilated area, inside a certified chemical fume hood.[2] The work area should be equipped with an emergency eyewash station and a safety shower.[2]
-
Storage : Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[6][7] It should be kept away from water, bases, and other incompatible substances.[3] Storage at 2-8°C is recommended.[8]
Handling and Dispensing Protocol
-
Preparation : Before handling, ensure all required PPE is correctly donned. Have a spill kit readily accessible.
-
Inert Atmosphere : If possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air moisture.
-
Dispensing : For transfers, use techniques that minimize exposure, such as a syringe or cannula.
-
Reaction Addition : Add 5-Ethoxypyridine-2-sulfonyl chloride to the reaction mixture slowly and in a controlled manner, particularly when the mixture contains nucleophiles like amines or alcohols. The reaction may be exothermic.[1]
Quenching and Work-Up
Excess sulfonyl chloride must be safely neutralized before disposal or aqueous work-up.
-
Prepare Quench Solution : In the fume hood, prepare a beaker with a cold (ice bath) solution of a weak base, such as 5% sodium bicarbonate.[9]
-
Slow Addition : With vigorous stirring, slowly add the reaction mixture containing the unreacted sulfonyl chloride to the basic solution. WARNING : Never add water or base directly to the sulfonyl chloride, as this can cause a violent reaction.[6]
-
Monitor : Ensure the quenching solution remains basic throughout the addition.
-
Proceed : Once the addition is complete and the reaction has subsided, the neutralized mixture can be processed for work-up.
Emergency and Disposal Plan
Preparedness for accidental release is a critical component of safe handling.
Spill Response
In the event of a spill, a clear and immediate response is required to contain the hazard and prevent exposure.
Caption: Logical workflow for responding to a sulfonyl chloride spill.
First Aid Measures
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Plan
All waste containing 5-Ethoxypyridine-2-sulfonyl chloride must be treated as hazardous.
-
Neutralization : Small quantities of uncontaminated waste can be neutralized using the quenching protocol described above.[9]
-
Containerization : Contaminated materials (e.g., absorbent from a spill) and neutralized waste should be placed in a clearly labeled, sealed container for hazardous waste.[9]
-
Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal company. Do not mix with other waste. Uncleaned containers should be handled as the product itself.[10][11]
References
-
Cole-Parmer (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Documents [merckmillipore.com]
- 11. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
